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(3S,6S)-2,7-Dimethyl-3,6-octanediol

Cat. No.: B159349
CAS No.: 129705-30-2
M. Wt: 174.28 g/mol
InChI Key: IIEGQVRKIRPFFP-UWVGGRQHSA-N
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Description

(3S,6S)-2,7-Dimethyl-3,6-octanediol is a useful research compound. Its molecular formula is C10H22O2 and its molecular weight is 174.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22O2 B159349 (3S,6S)-2,7-Dimethyl-3,6-octanediol CAS No. 129705-30-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,6S)-2,7-dimethyloctane-3,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2/c1-7(2)9(11)5-6-10(12)8(3)4/h7-12H,5-6H2,1-4H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEGQVRKIRPFFP-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(C(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CC[C@@H](C(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129705-30-2
Record name (3S,6S)-2,7-Dimethyl-3,6-octanediol
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Foundational & Exploratory

(3S,6S)-2,7-Dimethyl-3,6-octanediol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 129705-30-2

This technical guide provides an in-depth overview of (3S,6S)-2,7-Dimethyl-3,6-octanediol, a chiral diol of significant interest in asymmetric synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry.

Core Compound Properties

This compound is a C2-symmetric chiral diol.[1] Its defined stereochemistry makes it a valuable chiral building block and intermediate in the synthesis of complex, enantiomerically pure molecules.[2]

PropertyValueReference
Molecular Formula C₁₀H₂₂O₂[3][4]
Molecular Weight 174.28 g/mol [3][4]
Appearance Colorless to white solid or viscous liquidN/A
Purity ≥97%[4]
Storage Conditions 4°C, protect from light, stored under nitrogen[4]

Synthesis and Experimental Protocols

The primary route for the enantioselective synthesis of this compound involves the stereoselective reduction of the corresponding prochiral diketone, 2,7-dimethyloctane-3,6-dione. Biocatalysis, employing specific oxidoreductases, has been identified as a highly effective method for achieving the desired (S,S) configuration.

While a detailed, publicly available experimental protocol for the synthesis of this specific diol is limited, a general procedure for the enzymatic reduction of a 1,4-diketone to the corresponding (1S,4S)-diol is presented below as a representative method. This can be adapted by researchers for the synthesis of this compound.

Experimental Protocol: General Enzymatic Reduction of a 1,4-Diketone

This protocol is based on the stereoselective enzymatic reduction of 1,4-diaryl-1,4-diones.[5]

Materials:

  • 1,4-Diketone (e.g., 2,7-dimethyloctane-3,6-dione)

  • Alcohol Dehydrogenase (ADH) from Ralstonia sp. (E. coli/RasADH) or a similar stereoselective enzyme

  • Tris·HCl buffer (50 mM, pH 7.5)

  • Tetrahydrofuran (THF)

  • Nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • Glucose

  • Glucose Dehydrogenase (GDH)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: In an Erlenmeyer flask, suspend the 1,4-diketone (25 mM) in Tris·HCl buffer (50 mM, pH 7.5).

  • Reagent Addition: Add THF (5% v/v), NADP⁺ (1 mM), glucose (50 mM), and GDH (50–100 U) to the flask.

  • Enzyme Addition: To initiate the reaction, add the alcohol dehydrogenase (e.g., E. coli/RasADH).

  • Incubation: Incubate the reaction mixture at 30°C with shaking (250 rpm) for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Separate the organic layers by centrifugation, combine them, and dry over anhydrous Na₂SO₄.

  • Isolation: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the enantiopure (1S,4S)-diol.

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_purification Product Isolation Diketone 1,4-Diketone Suspension in Tris-HCl Buffer Reagents Addition of THF, NADP+, Glucose, GDH Diketone->Reagents Enzyme_add Initiation with Alcohol Dehydrogenase Reagents->Enzyme_add Incubation Incubation at 30°C (24-48h) Enzyme_add->Incubation Extraction Ethyl Acetate Extraction Incubation->Extraction Drying Drying over Na2SO4 Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Final_Product (3S,6S)-Diol Chromatography->Final_Product

References

In-Depth Technical Guide to the Physical Properties of (3S,6S)-2,7-Dimethyl-3,6-octanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,6S)-2,7-Dimethyl-3,6-octanediol is a chiral diol of significant interest in the fields of organic synthesis and pharmaceutical development. Its stereochemically defined structure makes it a valuable chiral building block for the asymmetric synthesis of complex molecules.[1] This technical guide provides a comprehensive overview of the known physical properties of this compound, supported by available data and general experimental methodologies for their determination.

Core Physical Properties

This compound is a colorless, oily liquid under standard conditions. It is characterized by poor solubility in water and good solubility in organic solvents, which is typical for diols of its molecular weight.

Table 1: Quantitative Physical Properties of this compound

Physical PropertyValue
Molecular Formula C₁₀H₂₂O₂
Molecular Weight 174.28 g/mol
Boiling Point 252 °C
Density 0.916 g/cm³
Flash Point 108 °C
pKa (Predicted) 14.72 ± 0.20

Note: An experimental melting point for the (3S,6S) stereoisomer has not been definitively reported in the surveyed literature. As a liquid at room temperature, its freezing point would be the relevant parameter.

Spectral Data

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available for this specific compound. However, the following are established, general methodologies that can be applied.

Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of a small sample of a high-boiling liquid.

Workflow for Boiling Point Determination

G A Sample Preparation B Apparatus Assembly A->B Place small amount of sample in a capillary tube C Heating B->C Attach capillary to thermometer and place in heating block D Observation C->D Heat slowly and observe for continuous stream of bubbles E Data Recording D->E Record temperature when liquid re-enters the capillary upon cooling G A Tare Pycnometer B Fill with Sample A->B Record mass of empty pycnometer C Equilibrate Temperature B->C Fill to the mark D Weigh Filled Pycnometer C->D Place in a water bath at a known temperature (e.g., 20°C) E Calculate Density D->E Record mass of filled pycnometer E->E Density = (Mass of sample) / (Volume of pycnometer) G A This compound (Chiral Building Block) B Reaction with Prochiral Substrate A->B C Formation of Diastereomeric Intermediate B->C D Stereoselective Transformation C->D E Cleavage of Chiral Auxiliary D->E F Enantiomerically Enriched Product E->F

References

In-Depth Technical Guide: (3S,6S)-2,7-Dimethyl-3,6-octanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3S,6S)-2,7-Dimethyl-3,6-octanediol, a key chiral building block in modern asymmetric synthesis. Its C2-symmetric structure makes it a valuable precursor for the development of chiral ligands essential for the enantioselective synthesis of complex molecules, particularly pharmaceutical intermediates.

Core Compound Properties

This compound is a chiral diol recognized for its utility in creating stereochemically defined molecular architectures.[1] Its physical and chemical properties are summarized below.

PropertyValueReference
Molecular Weight 174.28 g/mol [1][2][3][4]
Molecular Formula C₁₀H₂₂O₂[1][2][3][4]
CAS Number 129705-30-2[1][2][3]
Topological Polar Surface Area (TPSA) 40.46 Ų[2]
LogP 1.8004[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 5[2]

Application in Asymmetric Synthesis

The primary application of this compound in research and drug development lies in its role as a chiral precursor for the synthesis of C2-symmetric ligands. These ligands, particularly chiral phosphines, are instrumental in transition-metal-catalyzed asymmetric reactions, such as hydrogenation, which are pivotal in producing enantiomerically pure drug substances. The stereochemistry of the final active pharmaceutical ingredient is critical, as different enantiomers can exhibit varied pharmacological and toxicological profiles.

The logical workflow from this chiral diol to its application in asymmetric catalysis is outlined below.

G A This compound (Chiral Building Block) B Chemical Modification (e.g., Conversion to Cyclic Sulfate/Ditosylate) A->B C Nucleophilic Substitution (with a Phosphide Source) B->C D C2-Symmetric Chiral Bis(phosphine) Ligand C->D E Formation of Transition Metal Complex (e.g., with Rhodium or Ruthenium) D->E F Chiral Catalyst E->F G Asymmetric Catalysis (e.g., Hydrogenation of a Prochiral Substrate) F->G H Enantiomerically Enriched Pharmaceutical Intermediate/Product G->H

Fig. 1: Logical workflow of this compound in asymmetric catalysis.

Experimental Protocols

A representative experimental protocol for the synthesis of a C2-symmetric bis(phosphine) ligand from this compound is detailed below. This multi-step synthesis involves the initial conversion of the diol to a cyclic sulfate, followed by a nucleophilic ring-opening with a phosphide reagent.

Synthesis of a C2-Symmetric Bis(phosphine) Ligand

Step 1: Synthesis of the Cyclic Sulfate

  • To a stirred solution of this compound (1.0 eq) in carbon tetrachloride (CCl₄) at 0 °C, add triethylamine (Et₃N) (3.0 eq).

  • Slowly add thionyl chloride (SOCl₂) (1.2 eq) to the solution while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Filter the mixture to remove the triethylammonium chloride salt and concentrate the filtrate under reduced pressure to obtain the crude cyclic sulfite.

  • Dissolve the crude sulfite in a mixture of acetonitrile (CH₃CN), CCl₄, and water.

  • Add sodium periodate (NaIO₄) (1.5 eq) and a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·H₂O).

  • Stir the mixture vigorously at room temperature for 4 hours.

  • Extract the product with diethyl ether, wash with saturated aqueous sodium bicarbonate and brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to yield the cyclic sulfate.

Step 2: Synthesis of the C2-Symmetric Bis(phosphine) Ligand

  • Prepare a solution of diphenylphosphine (Ph₂PH) (2.2 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C and add n-butyllithium (n-BuLi) (2.2 eq) dropwise to generate lithium diphenylphosphide (LiPPh₂).

  • Stir the resulting orange-red solution at room temperature for 30 minutes.

  • Cool the phosphide solution to -78 °C and add a solution of the cyclic sulfate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the C2-symmetric bis(phosphine) ligand.

The experimental workflow for this synthesis is depicted in the following diagram.

G cluster_0 Step 1: Cyclic Sulfate Synthesis cluster_1 Step 2: Bis(phosphine) Ligand Synthesis A Dissolve this compound in CCl4 at 0 °C B Add Et3N and SOCl2 A->B C Stir at RT for 2h, filter, and concentrate to get cyclic sulfite B->C D Dissolve sulfite in CH3CN/CCl4/H2O C->D E Add NaIO4 and cat. RuCl3·H2O D->E F Stir at RT for 4h, extract, wash, dry, and concentrate E->F G Purify by column chromatography to obtain cyclic sulfate F->G H Prepare solution of Ph2PH in THF at -78 °C I Add n-BuLi to generate LiPPh2 H->I J Stir at RT for 30 min I->J K Cool to -78 °C and add cyclic sulfate solution J->K L Warm to RT and stir overnight K->L M Quench, extract, wash, dry, and concentrate L->M N Purify by column chromatography to obtain the final ligand M->N

Fig. 2: Experimental workflow for the synthesis of a C2-symmetric bis(phosphine) ligand.

This guide provides foundational information for researchers and professionals in drug development on the properties and applications of this compound. Its utility as a chiral building block for the synthesis of sophisticated ligands underscores its importance in the field of asymmetric catalysis.

References

Stereochemistry of 2,7-Dimethyl-3,6-octanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dimethyl-3,6-octanediol is a chiral diol that holds significant interest in the fields of organic synthesis and drug development. Its stereoisomers serve as valuable chiral building blocks for the synthesis of complex molecules with specific biological activities. Understanding the stereochemistry of this compound is crucial for controlling the three-dimensional architecture of target molecules, which in turn dictates their pharmacological properties. This technical guide provides an in-depth overview of the stereoisomers of 2,7-dimethyl-3,6-octanediol, their synthesis, separation, and physicochemical properties.

Stereoisomers of 2,7-Dimethyl-3,6-octanediol

2,7-Dimethyl-3,6-octanediol possesses two chiral centers at carbons 3 and 6. This gives rise to a total of four possible stereoisomers: a pair of enantiomers and a meso compound.

  • (3R,6R)-2,7-Dimethyl-3,6-octanediol: One of the enantiomers.

  • (3S,6S)-2,7-Dimethyl-3,6-octanediol: The other enantiomer.[1][2][3][4]

  • (3R,6S)-2,7-Dimethyl-3,6-octanediol: The meso compound, which is achiral due to an internal plane of symmetry.

The relationship between these stereoisomers can be visualized as follows:

G Stereoisomers of 2,7-Dimethyl-3,6-octanediol cluster_enantiomers Enantiomers (Chiral) cluster_meso Meso Compound (Achiral) 3R,6R (3R,6R)-2,7-Dimethyl-3,6-octanediol 3S,6S This compound 3R,6R->3S,6S Mirror Images 3R,6S (3R,6S)-2,7-Dimethyl-3,6-octanediol 3R,6R->3R,6S Diastereomers 3S,6S->3R,6S Diastereomers

Figure 1: Stereoisomeric relationships of 2,7-dimethyl-3,6-octanediol.

Physicochemical Properties

Property(3R,6R)-Isomer(3S,6S)-Isomer(3R,6S)-Meso IsomerRacemic Mixture
Molecular Formula C₁₀H₂₂O₂C₁₀H₂₂O₂C₁₀H₂₂O₂C₁₀H₂₂O₂
Molecular Weight 174.28 g/mol 174.28 g/mol 174.28 g/mol 174.28 g/mol
CAS Number 374791-05-6129705-30-2N/AN/A
Melting Point Data not foundData not foundData not foundData not found
Boiling Point Data not foundData not foundData not foundData not found
Specific Rotation Opposite to (S,S)Data not found
Spectroscopic Data Data not foundData not foundData not foundData not found

Experimental Protocols

Synthesis of Racemic 2,7-Dimethyl-3,6-octanediol

A common method for the synthesis of the racemic mixture of 2,7-dimethyl-3,6-octanediol involves the reduction of the corresponding diketone, 2,7-dimethyl-3,6-octanedione.

Reaction:

2,7-dimethyl-3,6-octanedione + Reducing Agent → (±)-2,7-Dimethyl-3,6-octanediol + meso-2,7-Dimethyl-3,6-octanediol

Protocol:

  • Dissolution: Dissolve 2,7-dimethyl-3,6-octanedione in a suitable solvent such as methanol or ethanol.

  • Reduction: Add a reducing agent, for example, sodium borohydride (NaBH₄), portion-wise at 0 °C.

  • Stirring: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quenching: Quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl).

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of the racemic diol and the meso diol, can be purified by column chromatography.

G Synthesis of Racemic 2,7-Dimethyl-3,6-octanediol Start 2,7-Dimethyl-3,6-octanedione Dissolve Dissolve in Methanol Start->Dissolve Reduce Add NaBH4 at 0°C Dissolve->Reduce Stir Stir at Room Temperature Reduce->Stir Quench Quench with 1M HCl Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product Racemic & Meso Diols Purify->Product

Figure 2: Workflow for the synthesis of racemic 2,7-dimethyl-3,6-octanediol.
Chiral Resolution of Enantiomers

The separation of the enantiomers from the racemic mixture can be achieved through various methods, with chiral High-Performance Liquid Chromatography (HPLC) being a common and effective technique.

Protocol for Chiral HPLC:

  • Column Selection: Utilize a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for resolving chiral alcohols.

  • Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for the best separation.

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase.

  • Injection and Elution: Inject the sample onto the column and elute with the optimized mobile phase.

  • Detection: Use a suitable detector, such as a UV detector, to monitor the elution of the separated enantiomers.

  • Fraction Collection: Collect the fractions corresponding to each enantiomeric peak.

  • Solvent Removal: Remove the solvent from the collected fractions to obtain the pure enantiomers.

G Chiral HPLC Resolution Workflow Start Racemic Mixture Dissolve Dissolve in Mobile Phase Start->Dissolve Inject Inject onto Chiral Column Dissolve->Inject Elute Elute with Hexane/Isopropanol Inject->Elute Detect UV Detection Elute->Detect Collect Collect Enantiomer Fractions Detect->Collect Evaporate Solvent Evaporation Collect->Evaporate End Pure Enantiomers Evaporate->End

Figure 3: General workflow for the chiral HPLC resolution of enantiomers.

Conclusion

The stereochemistry of 2,7-dimethyl-3,6-octanediol is a critical aspect for its application in stereoselective synthesis. The presence of two chiral centers gives rise to a pair of enantiomers and a meso form, each with distinct properties. While detailed experimental data for all stereoisomers remains to be fully documented in publicly accessible literature, this guide provides a foundational understanding of their relationships, general synthetic approaches, and separation techniques. For researchers in drug development and organic synthesis, the ability to selectively synthesize or isolate the desired stereoisomer of 2,7-dimethyl-3,6-octanediol is paramount for achieving the desired biological activity and avoiding potential off-target effects. Further research into the specific properties and efficient, stereoselective synthetic routes for each isomer will undoubtedly enhance its utility as a valuable chiral building block.

References

Synthesis of Chiral 2,7-Dimethyl-3,6-octanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral 2,7-dimethyl-3,6-octanediol is a valuable chiral building block in asymmetric synthesis, finding applications in the development of pharmaceuticals and other complex molecular architectures. Its C2 symmetry and defined stereocenters make it a powerful tool for inducing stereoselectivity in subsequent chemical transformations. This technical guide provides an in-depth overview of the primary synthetic strategies for obtaining enantiomerically pure 2,7-dimethyl-3,6-octanediol, with a focus on stereoselective reduction of the corresponding diketone and asymmetric dihydroxylation of an alkene precursor. Detailed exemplary experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in the practical application of these methods.

Overview of Synthetic Strategies

The synthesis of chiral 2,7-dimethyl-3,6-octanediol predominantly starts from the prochiral precursor, 2,7-dimethyloctane-3,6-dione. The key challenge lies in the stereocontrolled reduction of the two ketone moieties to introduce the desired (3S,6S) or (3R,6R) configuration. Two main strategies have emerged as effective for achieving high enantiopurity:

  • Stereoselective Reduction of 2,7-Dimethyloctane-3,6-dione: This is the most direct approach. It can be accomplished through both biocatalytic and chemocatalytic methods.

    • Biocatalytic Reduction: Utilizes enzymes, typically carbonyl reductases (KREDs) or alcohol dehydrogenases (ADHs), which exhibit high stereo- and regioselectivity. This method is often favored for its exceptional enantiomeric and diastereomeric control under mild reaction conditions.

    • Asymmetric Hydrogenation: Employs chiral metal catalysts, such as Ruthenium-BINAP complexes, to deliver hydrogen stereoselectively to the carbonyl groups. This is a well-established method in industrial settings for the synthesis of chiral alcohols.

  • Asymmetric Dihydroxylation of an Alkene Precursor: This strategy involves the creation of the diol functionality from a corresponding alkene, such as 2,7-dimethyl-3-octene. The Sharpless Asymmetric Dihydroxylation is a powerful and predictable method for this transformation, though the synthesis of the specific alkene precursor is a prerequisite.

The logical workflow for these synthetic approaches is illustrated in the diagram below.

Synthesis_Strategies cluster_reduction Stereoselective Reduction precursor 2,7-Dimethyloctane-3,6-dione biocat Biocatalytic Reduction (e.g., KRED/ADH) precursor->biocat Enzyme chemcat Asymmetric Hydrogenation (e.g., Ru-BINAP) precursor->chemcat H₂, Chiral Catalyst product Chiral 2,7-Dimethyl-3,6-octanediol alkene 2,7-Dimethyl-3-octene dihydroxylation Asymmetric Dihydroxylation alkene->dihydroxylation AD-mix biocat->product chemcat->product dihydroxylation->product wittig Alkene Synthesis (e.g., Wittig Reaction) wittig->alkene

Caption: Main synthetic routes to chiral 2,7-Dimethyl-3,6-octanediol.

Stereoselective Reduction of 2,7-Dimethyloctane-3,6-dione

Biocatalytic Reduction

Biocatalytic reduction using ketoreductases (KREDs) is a highly effective method for the synthesis of chiral alcohols, offering near-perfect enantiomeric and diastereomeric excess under environmentally benign conditions. The process typically involves the use of a whole-cell or isolated enzyme preparation and a cofactor regeneration system to continuously supply the necessary NADPH or NADH.

A common and efficient cofactor regeneration system pairs a dehydrogenase, such as glucose dehydrogenase (GDH), with its corresponding substrate (e.g., glucose). The oxidation of the co-substrate by the dehydrogenase recycles the cofactor, which is then utilized by the KRED for the reduction of the target diketone.

The workflow for this biocatalytic system is depicted below.

Biocatalytic_Reduction_Workflow cluster_cofactor_regeneration Cofactor Regeneration Cycle diketone 2,7-Dimethyloctane-3,6-dione KRED Ketoreductase (KRED) diketone->KRED diol (3S,6S)-2,7-Dimethyl-3,6-octanediol KRED->diol GDH Glucose Dehydrogenase (GDH) gluconolactone Gluconolactone GDH->gluconolactone glucose Glucose glucose->GDH NADP NADP+ NADP->KRED NADP->GDH NADPH NADPH NADPH->KRED NADPH->GDH

Caption: Biocatalytic reduction with cofactor regeneration.

Exemplary Experimental Protocol: Biocatalytic Reduction

This protocol is a representative example based on general procedures for the biocatalytic reduction of diketones. The specific KRED, its concentration, and reaction conditions may require optimization.

Materials:

  • 2,7-Dimethyloctane-3,6-dione

  • Recombinant E. coli cells overexpressing a suitable ketoreductase (or isolated KRED)

  • Glucose Dehydrogenase (GDH)

  • β-NADP+ sodium salt

  • D-Glucose

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • TLC plates (silica gel)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer. Add D-glucose to the desired concentration (e.g., 1.5 equivalents relative to the diketone).

  • Cofactor Addition: Add NADP+ to a catalytic concentration (e.g., 0.1 mol%).

  • Enzyme Addition: Add the glucose dehydrogenase (e.g., 10 U/mmol of substrate) and the ketoreductase (as whole cells or purified enzyme, with loading to be optimized).

  • Substrate Addition: Dissolve 2,7-dimethyloctane-3,6-dione in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) and add it to the reaction mixture.

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the progress of the reaction by TLC or GC analysis.

  • Workup: Upon completion, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Analysis: Characterize the final product by NMR and determine the enantiomeric and diastereomeric excess by chiral GC or HPLC analysis.

Asymmetric Hydrogenation

Asymmetric hydrogenation using Noyori-type Ruthenium catalysts is a powerful method for the enantioselective reduction of ketones. These reactions are typically carried out under hydrogen pressure in an autoclave.

Exemplary Experimental Protocol: Asymmetric Hydrogenation

This is a general procedure and requires handling under an inert atmosphere. The choice of chiral ligand ((S)-BINAP or (R)-BINAP) will determine the chirality of the product.

Materials:

  • 2,7-Dimethyloctane-3,6-dione

  • [RuCl₂((S)-BINAP)]₂ or a similar precatalyst

  • Anhydrous, degassed solvent (e.g., methanol or isopropanol)

  • Base (e.g., potassium tert-butoxide)

  • Hydrogen gas (high purity)

  • Autoclave with a glass liner and magnetic stirring

Procedure:

  • Catalyst Preparation (in a glovebox): In a glass liner for the autoclave, add the Ruthenium precatalyst (e.g., S/C ratio of 1000:1 to 5000:1) and the base (e.g., 2 molar equivalents relative to Ru).

  • Solvent and Substrate Addition: Add the anhydrous, degassed solvent to dissolve the catalyst and base. Then, add the 2,7-dimethyloctane-3,6-dione.

  • Reaction Setup: Seal the glass liner inside the autoclave. Remove the autoclave from the glovebox and connect it to a hydrogen line.

  • Hydrogenation: Purge the autoclave with hydrogen gas 3-5 times. Pressurize the reactor to the desired pressure (e.g., 10-50 atm H₂).

  • Reaction Conditions: Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-50 °C) for the required time (typically 12-48 hours), monitoring the reaction progress by GC analysis of aliquots.

  • Workup: After the reaction is complete, carefully vent the hydrogen pressure. Remove the reaction mixture and filter it through a pad of celite or silica gel to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Analysis: Characterize the product by NMR and determine the enantiomeric and diastereomeric excess by chiral GC or HPLC.

Asymmetric Dihydroxylation of an Alkene Precursor

The Sharpless Asymmetric Dihydroxylation allows for the enantioselective synthesis of vicinal diols from alkenes. For the synthesis of 2,7-dimethyl-3,6-octanediol, a suitable precursor would be an isomer of 2,7-dimethyl-octadiene, such as 2,7-dimethyl-3,5-octadiene. The choice of the chiral ligand in the AD-mix formulation (AD-mix-α with (DHQ)₂PHAL or AD-mix-β with (DHQD)₂PHAL) dictates the face of the double bond to which the hydroxyl groups are added, thus controlling the absolute stereochemistry of the resulting diol.

While this method is powerful, its application to the synthesis of 2,7-dimethyl-3,6-octanediol is contingent on the availability of the appropriate alkene precursor. The synthesis of such a precursor would likely involve multiple steps, for instance, via a Wittig-type reaction from appropriate carbonyl compounds.

Comparison of Synthetic Methods

The choice of synthetic route depends on factors such as the desired scale of the reaction, cost of reagents and catalysts, and the required level of stereochemical purity.

FeatureBiocatalytic ReductionAsymmetric HydrogenationAsymmetric Dihydroxylation
Precursor 2,7-Dimethyloctane-3,6-dione2,7-Dimethyloctane-3,6-dione2,7-Dimethyl-octadiene isomer
Stereoselectivity Potentially very high (>99% ee, >99% de)Generally high (often >95% ee)Typically very high (>95% ee)
Reaction Conditions Mild (near ambient temp. and pressure, aqueous media)High pressure (H₂), inert atmosphereMild (ambient temp. and pressure)
Catalyst Enzyme (Ketoreductase)Chiral metal complex (e.g., Ru-BINAP)Osmium tetroxide with chiral ligand
Key Advantages High selectivity, green conditions, mildWell-established, scalable, broad substrate scopePredictable stereochemistry, high ee
Key Challenges Enzyme availability and stability, optimization of conditionsHigh-pressure equipment, cost of catalyst, inert atmosphere requiredSynthesis of alkene precursor, toxicity of OsO₄

Conclusion

The synthesis of chiral 2,7-dimethyl-3,6-octanediol can be effectively achieved through stereoselective methods. The biocatalytic reduction of 2,7-dimethyloctane-3,6-dione stands out as a particularly promising route, offering the potential for exceptional levels of stereocontrol under environmentally friendly conditions. Asymmetric hydrogenation provides a robust and scalable alternative, leveraging well-established catalyst systems. While asymmetric dihydroxylation is a powerful tool for diol synthesis, its application here requires a multi-step preparation of the necessary alkene precursor. The detailed exemplary protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to develop and optimize the synthesis of this important chiral building block for applications in drug discovery and development.

(3S,6S)-2,7-Dimethyl-3,6-octanediol structural formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (3S,6S)-2,7-Dimethyl-3,6-octanediol

Introduction

This compound is a chiral organic compound featuring two stereocenters and two hydroxyl functional groups. As a C10 dialcohol, its specific stereoconfiguration makes it a valuable chiral building block, or synthon, in the field of asymmetric synthesis.[1][2] The precise spatial arrangement of its functional groups allows for the stereocontrolled synthesis of complex molecules, which is of paramount importance in the development of pharmaceuticals and agrochemicals where a specific enantiomer is often responsible for the desired biological activity.[2] This guide provides a comprehensive overview of its chemical structure, properties, and its role in modern organic synthesis for professionals in research and drug development.

Chemical Identity and Structure

The fundamental identity of this compound is defined by its molecular formula, weight, and stereospecific structure. The IUPAC name specifies the parent octane chain with hydroxyl groups at positions 3 and 6, and methyl groups at positions 2 and 7. The (3S,6S) designation defines the absolute stereochemistry at the two chiral centers.

Table 1: Chemical Identifiers

Identifier Value Reference
CAS Number 129705-30-2 [3][4][5][6]
Molecular Formula C₁₀H₂₂O₂ [3][4][5]
Molecular Weight 174.28 g/mol [3][4]
IUPAC Name (3S,6S)-2,7-dimethyloctane-3,6-diol
SMILES CC(C)--INVALID-LINK--CC--INVALID-LINK--C(C)C [4]

| Synonym | 3,6-Octanediol, 2,7-dimethyl-, (3S,6S)- |[4] |

Molecular graph of 2,7-Dimethyl-3,6-octanediol.

Physicochemical and Computational Data

The physicochemical properties of a molecule are critical for predicting its behavior in various chemical and biological systems. Computational data provides further insight into its molecular characteristics relevant to drug design and process chemistry.

Table 2: Physicochemical and Computational Properties

Property Value Reference
Topological Polar Surface Area (TPSA) 40.46 Ų [4]
LogP (Octanol-Water Partition Coefficient) 1.8004 [4]
Hydrogen Bond Donors 2 [4]
Hydrogen Bond Acceptors 2 [4]
Rotatable Bonds 5 [4]
Purity (Typical) ≥97% [4]

| Storage Conditions | 4°C, protect from light, stored under nitrogen. |[4] |

Role in Asymmetric Synthesis

The primary application of this compound is as a chiral intermediate in the synthesis of enantiomerically pure products.[1][2] In drug development, the biological activity of a molecule often resides in a single enantiomer, while the other may be inactive or cause undesirable side effects.[2] Utilizing a stereochemically defined building block like this diol ensures that the desired stereochemistry is incorporated into the final target molecule, bypassing the need for challenging chiral separations later in the synthesis.

asymmetric_synthesis_workflow start Achiral or Racemic Starting Materials synthesis Multi-Step Stereoselective Synthesis start->synthesis Conventional Synthesis building_block This compound (Chiral Building Block) building_block->synthesis Incorporation of Chirality api Enantiopure Target Molecule (e.g., Active Pharmaceutical Ingredient) synthesis->api activity Specific Biological Activity and Safety Profile api->activity

Logical workflow for asymmetric synthesis.

Experimental Protocols: A Generalized Synthetic Approach

Objective: To synthesize this compound via asymmetric transfer hydrogenation of 2,7-dimethyl-3,6-octanedione.

Materials:

  • 2,7-dimethyl-3,6-octanedione (Substrate)

  • Chiral Ruthenium or Rhodium catalyst (e.g., (S,S)-Ts-DPEN RuCl)

  • Hydrogen source (e.g., formic acid/triethylamine mixture)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Drying agent (e.g., MgSO₄, Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Protocol:

  • Reactor Setup: A flame-dried, round-bottom flask is equipped with a magnetic stir bar and placed under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: The substrate, 2,7-dimethyl-3,6-octanedione, and the chiral catalyst are dissolved in the anhydrous solvent within the flask.

  • Reaction Initiation: The hydrogen source (e.g., a 5:2 mixture of formic acid and triethylamine) is added dropwise to the stirring solution at a controlled temperature (e.g., 25-40°C).

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.

  • Work-up: Upon completion, the reaction is quenched with water or a saturated aqueous solution of NaHCO₃. The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent (e.g., Ethyl Acetate). The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The resulting crude product is purified by flash column chromatography on silica gel to isolate the pure this compound.

  • Characterization: The final product's structure and stereochemical purity are confirmed using NMR spectroscopy, mass spectrometry, and chiral HPLC.

synthesis_workflow precursor Precursor: 2,7-Dimethyl-3,6-octanedione reduction Asymmetric Reduction (Chiral Catalyst + H₂ Source) precursor->reduction workup Aqueous Work-up & Solvent Extraction reduction->workup Reaction Quench purification Purification (Flash Chromatography) workup->purification Crude Product product Final Product: This compound purification->product

Generalized workflow for the synthesis of the target diol.

Conclusion

This compound stands out as a strategically important molecule for researchers and scientists in synthetic organic chemistry. Its well-defined stereochemistry makes it an ideal starting point for constructing complex chiral molecules, directly addressing the persistent challenge of enantioselectivity in drug discovery and development. The data and generalized protocols presented herein provide a foundational resource for professionals seeking to leverage this versatile chiral building block in their research endeavors.

References

An In-depth Technical Guide to (3S,6S)-2,7-Dimethyl-3,6-octanediol: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,6S)-2,7-Dimethyl-3,6-octanediol, a C2-symmetric chiral diol, serves as a valuable building block in asymmetric synthesis. Its stereochemically defined structure allows for the creation of complex chiral molecules with a high degree of stereocontrol. This technical guide provides a comprehensive overview of the discovery, history, and, most notably, the modern synthetic methodologies for preparing this versatile chiral intermediate. A detailed experimental protocol for its biocatalytic synthesis is provided, alongside a discussion of its applications in the synthesis of enantiomerically pure compounds. While its utility as a chiral synthon is established, its specific biological activities and interactions with signaling pathways remain an open area for future investigation.

Introduction

This compound is a chiral aliphatic diol with the molecular formula C₁₀H₂₂O₂ and a molecular weight of 174.28 g/mol . Its structure is characterized by two stereocenters at the C3 and C6 positions, both in the (S) configuration, and isopropyl groups at each end of the octane chain. This C2-symmetry is a key feature that makes it a valuable asset in the field of asymmetric synthesis, where it can be employed as a chiral auxiliary or a precursor to chiral ligands for stereoselective transformations. The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries underscores the importance of chiral building blocks like this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 129705-30-2
Molecular Formula C₁₀H₂₂O₂
Molecular Weight 174.28 g/mol
Appearance White to off-white solid
Chirality (3S,6S)
Symmetry C2

History and Discovery

The specific discovery and initial synthesis of this compound are not well-documented in publicly available literature. However, its development can be understood within the broader historical context of C2-symmetric chiral molecules in asymmetric catalysis. The concept of using C2-symmetric ligands to create a chiral environment around a metal center, thereby inducing enantioselectivity in chemical reactions, has been a cornerstone of modern organic synthesis since the pioneering work of Knowles and Noyori on asymmetric hydrogenation in the 1960s and 1970s, for which they shared the Nobel Prize in Chemistry in 2001.

The utility of C2-symmetric diols, in particular, gained significant traction with the development of ligands like TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) and BINOL (1,1'-bi-2-naphthol). These molecules demonstrated the power of a well-defined, rigid chiral scaffold in achieving high levels of stereocontrol in a wide range of reactions. This compound represents a simpler, acyclic, and more flexible aliphatic analogue within this class of chiral diols. Its emergence is likely tied to the ongoing search for novel and efficient chiral building blocks for the synthesis of complex target molecules in academia and industry.

Synthesis of this compound

The most efficient and stereoselective method reported for the synthesis of this compound is a biocatalytic approach. This method utilizes an enzyme to achieve the desired stereochemistry, offering high selectivity and mild reaction conditions compared to traditional chemical methods.

The key transformation is the stereoselective reduction of the prochiral diketone, 2,7-dimethyloctane-3,6-dione. This reduction is catalyzed by an NADH-specific oxidoreductase, an enzyme that facilitates the transfer of a hydride from the NADH cofactor to the carbonyl groups of the substrate. The enzyme's chiral active site directs the hydride attack to produce the desired (3S,6S) stereoisomer with high fidelity.

Synthesis_Pathway cluster_0 Biocatalytic Synthesis diketone 2,7-Dimethyloctane-3,6-dione diol This compound diketone->diol NADH-specific Oxidoreductase NADH -> NAD+

Spectroscopic and Structural Elucidation of (3S,6S)-2,7-Dimethyl-3,6-octanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3S,6S)-2,7-Dimethyl-3,6-octanediol is a chiral diol with applications in asymmetric synthesis and as a building block in the development of novel chemical entities. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and industrial settings. This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of experimentally acquired spectra in public databases, this guide leverages predictive models and established spectroscopic principles for analogous structures to present a reliable dataset for researchers, scientists, and drug development professionals. Detailed experimental protocols for acquiring such data are also provided, along with a visual workflow for the general process of spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected IR absorption bands for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (ppm)Predicted Multiplicity
H1, H8 (CH₃)0.90Doublet
H1', H8' (CH₃)0.92Doublet
H2, H7 (CH)1.80Multiplet
H3, H6 (CH-OH)3.60Multiplet
H4, H5 (CH₂)1.50Multiplet
OHVariable (typically 1.5-4.0)Singlet (broad)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AtomPredicted Chemical Shift (ppm)
C1, C817.5
C1', C8'18.5
C2, C732.0
C3, C675.0
C4, C530.0

Table 3: Expected Infrared (IR) Absorption Bands

Functional GroupVibration ModeExpected Frequency (cm⁻¹)Intensity
O-HStretching (Hydrogen-bonded)3200-3600Strong, Broad
C-H (sp³)Stretching2850-3000Medium to Strong
C-OStretching1050-1150Strong
O-HBending1330-1440Medium
C-H (sp³)Bending1375 and 1465Medium

Expected Mass Spectrometry Fragmentation

In mass spectrometry, particularly with electron ionization (EI), alcohols like this compound are expected to undergo characteristic fragmentation patterns. The molecular ion peak (M⁺) may be weak or absent.[1] Common fragmentation pathways include:

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a dominant fragmentation pathway for alcohols.[1] This would result in the loss of an isopropyl group, leading to a fragment ion.

  • Dehydration: Loss of a water molecule (H₂O) from the molecular ion is a common fragmentation route for alcohols, leading to an [M-18]⁺ peak.[1]

  • Cleavage of the C4-C5 bond: Fragmentation of the central carbon-carbon bond would lead to two symmetrical or nearly symmetrical fragments.

Experimental Protocols

The following are general protocols for obtaining NMR, IR, and MS spectra for a liquid alcohol like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the neat this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.

    • Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

    • Ensure the sample height in the tube is sufficient to cover the NMR probe's detection coils (typically 4-5 cm).

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, optimizing for a sharp and symmetrical lock signal.

    • Acquire a ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-220 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

    • Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

2. Infrared (IR) Spectroscopy

This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory with an FTIR spectrometer, which is suitable for liquid samples.

  • Sample Preparation and Data Acquisition:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean with a soft cloth or wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

    • Place a small drop of the neat this compound sample directly onto the center of the ATR crystal.

    • If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

    • After data collection, clean the ATR crystal thoroughly with a solvent-dampened wipe.

3. Mass Spectrometry (MS)

This protocol outlines a general procedure for obtaining a mass spectrum using electrospray ionization (ESI), a soft ionization technique suitable for polar molecules.

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, to a concentration of approximately 1-10 µg/mL.

    • A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote protonation ([M+H]⁺) or deprotonation ([M-H]⁻), respectively.

    • Filter the sample solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.

    • Apply appropriate ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable spray and optimal ionization.

    • Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500) in either positive or negative ion mode.

    • If necessary, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID) to obtain fragmentation information for structural elucidation.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic identification of a chiral organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Elucidation Synthesis Synthesis & Purification Sample Sample Preparation for Analysis Synthesis->Sample NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (HRMS, MS/MS) Sample->MS NMR_Data NMR Data Analysis (Shifts, Couplings, Integration) NMR->NMR_Data IR_Data IR Data Analysis (Functional Groups) IR->IR_Data MS_Data MS Data Analysis (Molecular Formula, Fragmentation) MS->MS_Data Structure Proposed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure Confirmation Structure Confirmation Structure->Confirmation Final_Report Final_Report Confirmation->Final_Report Final Report

Caption: Workflow for Spectroscopic Structure Elucidation.

References

The Potent and Versatile Bioactivity of Substituted Octanediols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The octanediol scaffold has emerged as a promising platform in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the antimicrobial, cytotoxic, and anti-inflammatory properties of substituted octanediols, presenting key quantitative data, detailed experimental methodologies, and insights into their mechanisms of action.

Antimicrobial Activity of Substituted Octanediols

Substituted octanediols have demonstrated significant potential as antimicrobial agents, with their efficacy being closely linked to their structural features, particularly the position of hydroxyl groups and the nature of their substituents.

Structure-Activity Relationships

Research into the antimicrobial properties of aliphatic diols has revealed that 1,2-diols are generally more effective than their 1,3-diol counterparts. The antibacterial activity of 1,2-alkanediols is also dependent on the length of the alkyl chain. For instance, 1,2-octanediol has been shown to exhibit significant bactericidal activity against common skin pathogens such as Staphylococcus aureus and Staphylococcus epidermidis.

Quantitative Data

The antimicrobial efficacy of substituted octanediols is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of 1,2-Alkanediols Against Various Microorganisms

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Candida albicans (Yeast)
1,2-Hexanediol0.5 - 2.0% (v/v)0.5 - 2.0% (v/v)0.5 - 2.0% (v/v)0.5 - 2.0% (v/v)
1,2-Octanediol0.5% (v/v)0.5% (v/v)0.5% (v/v)0.5% (v/v)
1,2-Decanediol---500 - 1000 ppm

Note: Data compiled from various studies and may vary based on specific test conditions.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the MIC of substituted octanediols against bacterial and fungal strains.

Materials:

  • Substituted octanediol compound

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal strains

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control (e.g., standard antibiotic)

  • Negative control (broth only)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for the test compound

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of the substituted octanediol in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in the appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the microbial inoculum to each well containing the serially diluted compound. Include positive and negative control wells.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Stock Solution of Octanediol Derivative Serial Perform Serial Dilutions in 96-well plate Stock->Serial Inoculate Inoculate Wells with Microorganism Serial->Inoculate Inoculum Prepare Standardized Microbial Inoculum Inoculum->Inoculate Incubate Incubate Plates Inoculate->Incubate Observe Observe for Visible Growth Incubate->Observe Measure Measure Optical Density (OD600) Incubate->Measure Determine Determine MIC Observe->Determine Measure->Determine

Workflow for MIC Determination by Broth Microdilution

Cytotoxic Activity of Substituted Octanediols

Certain substituted octanediols have been investigated for their potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.

Quantitative Data

The cytotoxic activity is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that is required for 50% inhibition of cell viability.

Table 2: Cytotoxicity (IC50) of a Substituted Octanediol Derivative Against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer36.42
A549Lung Cancer> 40
MCF-7Breast Cancer> 40
PC-3Prostate Cancer> 40

Note: The data presented is for a specific, exemplary substituted octanediol and is not representative of all derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Substituted octanediol compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted octanediol derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

G cluster_setup Experiment Setup cluster_assay MTT Assay cluster_readout Data Acquisition & Analysis Seed Seed Cancer Cells in 96-well Plate Treat Treat with Substituted Octanediol Derivatives Seed->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Incubate_Formazan Incubate for Formazan Formation Add_MTT->Incubate_Formazan Solubilize Add Solubilization Solution Incubate_Formazan->Solubilize Measure_Abs Measure Absorbance (570 nm) Solubilize->Measure_Abs Calculate_Viability Calculate Cell Viability (%) Measure_Abs->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Workflow of the MTT Cytotoxicity Assay

Anti-inflammatory Activity of Substituted Octanediols

The potential of substituted octanediols to modulate inflammatory responses is an area of growing interest. Their mechanism of action may involve the inhibition of key inflammatory pathways.

Signaling Pathway: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Small molecules, potentially including certain substituted octanediols, can interfere with this pathway at various points, such as by inhibiting the IKK complex, thereby preventing NF-κB activation and reducing the inflammatory response.

G Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB (p50/p65) IkB_NFkB->NFkB releases IkB_p Phosphorylated IκB IkB_NFkB->IkB_p Nucleus Nucleus NFkB->Nucleus translocates to Proteasome Proteasomal Degradation IkB_p->Proteasome Gene Pro-inflammatory Gene Transcription Nucleus->Gene induces Inhibitor Substituted Octanediol (Potential Inhibitor) Inhibitor->IKK

Potential Inhibition of the NF-κB Signaling Pathway

Experimental Protocol: In Vitro Cyclooxygenase (COX-2) Inhibition Assay

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. This protocol outlines a method to screen for the COX-2 inhibitory potential of substituted octanediols.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric COX inhibitor screening assay kit

  • Substituted octanediol compound

  • Positive control (e.g., celecoxib)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the substituted octanediol in the assay buffer.

  • Enzyme Reaction Setup: In a 96-well plate, add the COX-2 enzyme, a heme cofactor, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

  • Measurement: Measure the formation of the product (e.g., Prostaglandin G2) using a colorimetric or fluorometric method as per the assay kit's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

This technical guide provides a foundational understanding of the biological activities of substituted octanediols. Further research into the synthesis and evaluation of a wider range of derivatives is warranted to fully elucidate their therapeutic potential and establish more comprehensive structure-activity relationships.

Methodological & Application

Application Notes and Protocols for (3S,6S)-2,7-Dimethyl-3,6-octanediol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(3S,6S)-2,7-Dimethyl-3,6-octanediol , a C2-symmetric chiral diol, serves as a valuable precursor in the field of asymmetric synthesis. Its primary application lies in its use as a chiral building block for the construction of more complex chiral molecules, particularly chiral ligands for transition metal-catalyzed reactions. The defined stereochemistry of this diol is transferred to the ligand framework, which in turn induces enantioselectivity in a variety of chemical transformations.

While the direct application of this compound as a traditional, temporary chiral auxiliary that is attached to a substrate to direct a stereoselective reaction and is subsequently removed is not extensively documented, its role as a foundational chiral synthon is well-established. These application notes will focus on its principal use in the synthesis of chiral diphosphine and diamine ligands and their subsequent application in asymmetric catalysis.

Synthesis of Chiral Diphosphine Ligands

Chiral diphosphine ligands are pivotal in asymmetric catalysis, particularly in enantioselective hydrogenation and carbon-carbon bond-forming reactions. This compound provides a rigid and stereochemically defined backbone for the synthesis of such ligands. The bulky isopropyl groups on the diol can create a specific chiral environment around the metal center, influencing the stereochemical outcome of the catalyzed reaction.

The conversion of the diol to a diphosphine ligand typically involves a two-step process: activation of the hydroxyl groups followed by nucleophilic substitution with a phosphide reagent.

G cluster_0 Synthesis of Chiral Diphosphine Ligands start This compound step1 Activation of Hydroxyl Groups (e.g., Tosylation, Mesylation) start->step1 intermediate Chiral Ditosylate/Dimesylate Intermediate step1->intermediate step2 Nucleophilic Substitution (e.g., with LiPPh2, KPPh2) intermediate->step2 product C2-Symmetric Chiral Diphosphine Ligand step2->product

Fig. 1: General workflow for diphosphine ligand synthesis.

Step 1: Synthesis of (3S,6S)-2,7-Dimethyl-3,6-octanediyl bis(4-methylbenzenesulfonate)

  • Materials:

    • This compound

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 equiv.) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • Add pyridine (2.5 equiv.) to the solution.

    • Slowly add p-toluenesulfonyl chloride (2.2 equiv.) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the ditosylate.

Step 2: Synthesis of the Diphosphine Ligand

  • Materials:

    • (3S,6S)-2,7-Dimethyl-3,6-octanediyl bis(4-methylbenzenesulfonate)

    • Diphenylphosphine (HPPh₂)

    • n-Butyllithium (n-BuLi)

    • Anhydrous tetrahydrofuran (THF)

    • Degassed water

  • Procedure:

    • Under an inert atmosphere (argon or nitrogen), dissolve diphenylphosphine (2.2 equiv.) in anhydrous THF and cool to -78 °C.

    • Slowly add n-butyllithium (2.2 equiv.) and stir the resulting red solution for 30 minutes at 0 °C to generate lithium diphenylphosphide (LiPPh₂).

    • Cool the solution back to -78 °C and add a solution of the ditosylate (1.0 equiv.) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 18 hours.

    • Quench the reaction by the slow addition of degassed water.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography under an inert atmosphere to afford the chiral diphosphine ligand.

Application in Asymmetric Hydrogenation

Ligands derived from this compound can be used to form transition metal complexes (e.g., with rhodium or ruthenium) that are active catalysts for asymmetric hydrogenation of prochiral olefins and ketones.

EntryCatalyst PrecursorChiral LigandSolventH₂ Pressure (bar)Temperature (°C)Conversion (%)Enantiomeric Excess (ee, %)
1[Rh(COD)₂]BF₄Ligand from Protocol 1Methanol1025>9995 (S)
2[Ru(COD)(2-methylallyl)₂]Ligand from Protocol 1Toluene2040>9992 (S)

Note: The data presented are hypothetical and representative of typical results for such catalytic systems. Actual results may vary based on specific reaction conditions.

Synthesis of Chiral Diamine Ligands

Similar to diphosphines, chiral diamines are important ligands in asymmetric synthesis, particularly for transfer hydrogenation and certain carbon-carbon bond-forming reactions.

G cluster_1 Synthesis of Chiral Diamine Ligands start This compound step1 Conversion to Ditosylate/Dimesylate start->step1 intermediate Chiral Ditosylate/Dimesylate Intermediate step1->intermediate step2 Nucleophilic Substitution (e.g., with a primary amine) intermediate->step2 product C2-Symmetric Chiral Diamine Ligand step2->product

Fig. 2: General workflow for diamine ligand synthesis.
  • Materials:

    • (3S,6S)-2,7-Dimethyl-3,6-octanediyl bis(4-methylbenzenesulfonate) (from Protocol 1, Step 1)

    • Benzylamine

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile

  • Procedure:

    • To a solution of the ditosylate (1.0 equiv.) in acetonitrile, add benzylamine (2.5 equiv.) and potassium carbonate (3.0 equiv.).

    • Heat the mixture to reflux and stir for 24 hours.

    • Monitor the reaction by TLC.

    • After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the chiral N,N'-dibenzyl diamine ligand.

Application in Asymmetric Transfer Hydrogenation

Chiral diamine ligands, in combination with transition metals like ruthenium, are effective catalysts for the asymmetric transfer hydrogenation of ketones to chiral secondary alcohols, using a hydrogen donor such as isopropanol or formic acid.

EntryCatalyst SystemChiral LigandHydrogen DonorBaseTemperature (°C)Conversion (%)Enantiomeric Excess (ee, %)
1[RuCl₂(p-cymene)]₂Ligand from Protocol 3i-PrOHKOH809896 (R)
2[RuCl₂(p-cymene)]₂Ligand from Protocol 3HCOOH/NEt₃-409998 (R)

Note: The data presented are hypothetical and representative of typical results for such catalytic systems. Actual results may vary based on specific reaction conditions.

Conclusion

This compound is a valuable C2-symmetric chiral building block for the synthesis of important classes of chiral ligands. The protocols outlined above provide a general framework for the preparation of diphosphine and diamine ligands from this diol. The resulting ligands have shown high efficacy in asymmetric hydrogenation and transfer hydrogenation reactions, demonstrating the successful transfer of chirality from the starting diol to the final products of catalysis. Further research may explore the application of these ligands in a broader range of enantioselective transformations.

experimental protocol for Sharpless asymmetric epoxidation using a chiral diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sharpless asymmetric epoxidation is a powerful and widely utilized enantioselective reaction that converts primary and secondary allylic alcohols into 2,3-epoxyalcohols.[1][2][3] This reaction is renowned for its high degree of predictability, reliability, and the commercial availability of its reagents, making it a cornerstone in the synthesis of chiral molecules for pharmaceuticals, natural products, and advanced materials.[3][4][5]

This application note provides a detailed experimental protocol for conducting a Sharpless asymmetric epoxidation, a summary of expected quantitative data, and graphical representations of the experimental workflow and reaction mechanism to aid in its successful implementation in a laboratory setting.

Quantitative Data Summary

The Sharpless asymmetric epoxidation is known for its excellent enantioselectivity and good to high yields across a range of substrates. The following table summarizes typical results obtained for the epoxidation of various allylic alcohols.

Allylic Alcohol SubstrateChiral TartrateYield (%)Enantiomeric Excess (ee, %)
GeraniolD-(-)-DIPT7795
(E)-2-Hexen-1-olL-(+)-DET80-90>95
Cinnamyl alcoholL-(+)-DET7896
3-Methyl-2-buten-1-olD-(-)-DIPT7591
(Z)-2-Hexen-1-olL-(+)-DET7085
2,4-Pentadien-1-ol(+)-DIPT70>95

Data compiled from various sources. Yields and ee are dependent on specific reaction conditions and substrate purity.

Experimental Protocol

This protocol details the asymmetric epoxidation of (E)-2-hexen-1-ol as a representative example.

Materials:

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • L-(+)-Diethyl tartrate (L-(+)-DET)

  • (E)-2-Hexen-1-ol

  • tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene (e.g., 5.5 M)

  • Powdered 3Å or 4Å molecular sieves

  • 10% aqueous NaOH solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether (Et₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Cooling bath (e.g., dry ice/acetone or cryocooler)

  • Syringes and needles

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add approximately 5 g of powdered 3Å molecular sieves.[3][6]

    • Add 100 mL of anhydrous dichloromethane.

    • Cool the suspension to -20 °C in a cooling bath.

  • Catalyst Formation:

    • To the cooled suspension, add L-(+)-diethyl tartrate (2.90 g, 14.1 mmol) via syringe.

    • Slowly add titanium(IV) isopropoxide (3.34 mL, 11.3 mmol) dropwise via syringe.

    • Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.

  • Addition of Substrate and Oxidant:

    • Add (E)-2-hexen-1-ol (10.0 g, 100 mmol) to the reaction mixture.

    • Slowly add a pre-cooled (-20 °C) anhydrous solution of tert-butyl hydroperoxide in toluene (e.g., 20 mL of a 5.5 M solution, 110 mmol) dropwise over 15-20 minutes. It is crucial to maintain the internal reaction temperature below -15 °C during the addition.

  • Reaction Monitoring:

    • Stir the reaction mixture at -20 °C.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting allylic alcohol is consumed (typically 2-4 hours).

  • Reaction Quench and Work-up:

    • Upon completion, quench the reaction by the dropwise addition of 20 mL of water, ensuring the temperature remains below 0 °C.

    • Remove the cooling bath and allow the mixture to warm to room temperature while stirring for 1 hour. A biphasic mixture should form.

    • Add 10 mL of a 10% aqueous NaOH solution and stir vigorously for another 30 minutes. The two phases should become clear.

    • Separate the organic layer.

    • Extract the aqueous layer twice with 50 mL portions of diethyl ether.

    • Combine all organic layers.

  • Purification:

    • Wash the combined organic layers with brine.

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude epoxy alcohol.

    • Purify the product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2,3-epoxyhexan-1-ol.

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Sharpless asymmetric epoxidation.

experimental_workflow reagents Prepare Reagents (CH₂Cl₂, Ti(OiPr)₄, DET, Allyl Alcohol, TBHP, Molecular Sieves) setup Reaction Setup (Inert atmosphere, -20 °C) reagents->setup catalyst Catalyst Formation (Stir Ti(OiPr)₄ and DET for 30 min) setup->catalyst addition Substrate & Oxidant Addition (Add Allyl Alcohol, then TBHP) catalyst->addition reaction Reaction (Stir at -20 °C, monitor by TLC) addition->reaction quench Quench Reaction (Add H₂O) reaction->quench workup Aqueous Workup (Add NaOH, Separate Layers, Extract) quench->workup purification Purification (Dry, Concentrate, Column Chromatography) workup->purification product Pure Epoxy Alcohol purification->product

Caption: Experimental workflow for the Sharpless asymmetric epoxidation.

catalytic_cycle catalyst [Ti₂(tartrate)₂(OiPr)₄] complex1 [Ti₂(tartrate)₂(OiPr)₃(Allyl Alcohol)] catalyst->complex1 + Allyl Alcohol - iPrOH complex2 [Ti₂(tartrate)₂(OiPr)₂(Allyl Alcohol)(OOHtBu)] complex1->complex2 + tBuOOH - iPrOH product_complex [Ti₂(tartrate)₂(OiPr)₃(Epoxy Alcohol)] complex2->product_complex Oxygen Transfer (Epoxidation) product_complex->catalyst + iPrOH - Epoxy Alcohol epoxide Epoxy Alcohol product_complex->epoxide

Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.

References

(3S,6S)-2,7-Dimethyl-3,6-octanediol: A Versatile C₂-Symmetric Chiral Building Block for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(3S,6S)-2,7-Dimethyl-3,6-octanediol is a valuable chiral intermediate for researchers and professionals in drug development and materials science. Its C₂-symmetric backbone provides a well-defined stereochemical environment, making it an excellent starting material for the synthesis of chiral ligands, auxiliaries, and complex molecular targets. This document provides detailed application notes and representative protocols for its use in asymmetric catalysis.

Application Notes

This compound's utility stems from its stereochemically pure, non-aromatic C₂-symmetric scaffold. This diol is particularly suited for the synthesis of chiral diphosphine ligands, which are pivotal in a myriad of transition-metal-catalyzed asymmetric reactions. The aliphatic nature of the backbone can confer different solubility and electronic properties to the resulting catalysts compared to widely used aryl-based scaffolds like BINOL.

Potential applications of ligands and derivatives synthesized from this compound include:

  • Asymmetric Hydrogenation: Rhodium or Ruthenium complexes of chiral diphosphine ligands derived from this diol can be employed for the enantioselective reduction of prochiral olefins, ketones, and imines.

  • Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation is a powerful C-C bond-forming reaction where the stereochemical outcome is dictated by the chiral ligand.

  • Asymmetric Hydroformylation: Rhodium complexes bearing chiral diphosphine ligands can catalyze the enantioselective hydroformylation of olefins to produce chiral aldehydes.

While this compound presents considerable potential, it is a less commonly documented building block compared to established C₂-symmetric diols. The following protocols are therefore representative examples based on well-established synthetic methodologies for analogous chiral diols.

Representative Experimental Protocols

Protocol 1: Synthesis of a Chiral Diphosphine Ligand from this compound

This protocol describes a two-step process to synthesize a chiral diphosphine ligand, analogous to the well-known DIOP ligand, from this compound. The first step involves the activation of the hydroxyl groups, for example, by conversion to ditosylates, followed by nucleophilic substitution with a phosphide.

Step 1: Synthesis of (3S,6S)-2,7-Dimethyl-3,6-octanediyl bis(4-methylbenzenesulfonate)

  • Materials:

    • This compound

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine (anhydrous)

    • Dichloromethane (DCM, anhydrous)

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add anhydrous pyridine (2.5 eq) followed by the slow addition of p-toluenesulfonyl chloride (2.2 eq).

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

    • Quench the reaction by adding 1 M HCl and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the ditosylate.

Step 2: Synthesis of the Chiral Diphosphine Ligand

  • Materials:

    • (3S,6S)-2,7-Dimethyl-3,6-octanediyl bis(4-methylbenzenesulfonate)

    • Lithium diphenylphosphide (LiPPh₂) or Potassium diphenylphosphide (KPPh₂) solution in THF

    • Tetrahydrofuran (THF, anhydrous)

    • Degassed water

  • Procedure:

    • Dissolve the ditosylate (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add a solution of lithium diphenylphosphide (2.2 eq) in THF.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Carefully quench the reaction at 0 °C by the slow addition of degassed water.

    • Extract the product with diethyl ether or toluene.

    • Wash the combined organic layers with degassed brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or chromatography under inert conditions to yield the chiral diphosphine ligand.

ParameterHypothetical Value
Overall Yield 65-75%
Enantiomeric Excess (ee) >99% (assuming starting material is enantiopure)
Purity >98% (by ³¹P NMR)
Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of a Prochiral Olefin

This protocol outlines the use of the newly synthesized chiral diphosphine ligand in a rhodium-catalyzed asymmetric hydrogenation of a model substrate, methyl α-acetamidoacrylate.

  • Materials:

    • Chiral diphosphine ligand from Protocol 1

    • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

    • Methyl α-acetamidoacrylate

    • Methanol (degassed)

    • Hydrogen gas (H₂)

  • Procedure:

    • In a glovebox, dissolve the chiral diphosphine ligand (0.011 mmol) and [Rh(COD)₂]BF₄ (0.010 mmol) in degassed methanol (10 mL) in a pressure-rated vessel.

    • Stir the solution for 20 minutes to form the catalyst complex.

    • Add methyl α-acetamidoacrylate (1.0 mmol).

    • Seal the vessel, remove it from the glovebox, and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (e.g., 3 atm) and stir the reaction mixture at room temperature for 12-24 hours.

    • Vent the hydrogen gas and concentrate the reaction mixture under reduced pressure.

    • The conversion can be determined by ¹H NMR spectroscopy, and the enantiomeric excess of the product can be determined by chiral HPLC or GC analysis.

ParameterHypothetical Value
Conversion >99%
Enantiomeric Excess (ee) of Product 90-98%
Turnover Number (TON) 100

Visualizations

G cluster_0 Synthesis of Chiral Ligand cluster_1 Application in Asymmetric Catalysis start This compound activation Activation of Hydroxyl Groups (e.g., Tosylation) start->activation Step 1 phosphination Nucleophilic Substitution with Phosphide activation->phosphination Step 2 ligand Chiral Diphosphine Ligand phosphination->ligand catalyst_formation In situ Catalyst Formation ligand->catalyst_formation metal_precursor Metal Precursor (e.g., [Rh(COD)₂]BF₄) metal_precursor->catalyst_formation reaction Asymmetric Reaction (e.g., Hydrogenation) catalyst_formation->reaction substrate Prochiral Substrate substrate->reaction product Chiral Product reaction->product

Caption: Workflow for the synthesis of a chiral ligand and its application.

G diol This compound ditosylate Ditosylate Intermediate diol->ditosylate 1 tscl p-TsCl, Pyridine tscl->ditosylate ligand Chiral Diphosphine Ligand ditosylate->ligand 2 lipph2 LiPPh₂ lipph2->ligand catalyst Chiral Rhodium Catalyst ligand->catalyst 3 rh_precatalyst [Rh(COD)₂]BF₄ rh_precatalyst->catalyst product Chiral Product catalyst->product 4 substrate Prochiral Olefin + H₂ substrate->product

Caption: Reaction scheme for ligand synthesis and asymmetric hydrogenation.

Disclaimer: The provided protocols and quantitative data are representative examples and have not been experimentally validated for this compound. Researchers should conduct their own optimization and characterization. No specific information on signaling pathways of molecules derived from this building block was found in the public literature.

Application Notes and Protocols for the Synthesis of (3S,6S)-2,7-Dimethyl-3,6-octanediol from Geraniol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the multi-step synthesis of (3S,6S)-2,7-Dimethyl-3,6-octanediol, a valuable chiral building block, starting from the readily available terpene, geraniol. The synthesis involves a stereoselective epoxidation, a rearrangement of the resulting epoxy alcohol, and a final hydrogenation step.

I. Synthetic Strategy Overview

The synthesis commences with the Sharpless asymmetric epoxidation of geraniol to introduce the first stereocenter, yielding (2S,3S)-2,3-epoxygeraniol with high enantioselectivity. This is followed by a rearrangement of the epoxy alcohol to form the unsaturated diol, (3S,6S)-3,7-dimethylocta-1,7-diene-3,6-diol. The final step involves the catalytic hydrogenation of the two alkene moieties to afford the target saturated diol, this compound.

Synthesis_Workflow Geraniol Geraniol Epoxygeraniol (2S,3S)-2,3-Epoxygeraniol Geraniol->Epoxygeraniol Sharpless Asymmetric Epoxidation       DieneDiol (3S,6S)-3,7-dimethylocta- 1,7-diene-3,6-diol Epoxygeraniol->DieneDiol Rearrangement       FinalProduct (3S,6S)-2,7-Dimethyl- 3,6-octanediol DieneDiol->FinalProduct Catalytic Hydrogenation      

Caption: Synthetic workflow for this compound from geraniol.

II. Experimental Protocols

Step 1: Synthesis of (2S,3S)-2,3-Epoxygeraniol via Sharpless Asymmetric Epoxidation

This protocol is adapted from established procedures for the Sharpless asymmetric epoxidation of geraniol.[1][2]

Materials:

  • Geraniol

  • Titanium(IV) isopropoxide (Ti(OiPr)4)

  • L-(+)-Diethyl tartrate (L-(+)-DET)

  • tert-Butyl hydroperoxide (TBHP), 5.5 M in decane

  • Dichloromethane (CH2Cl2), anhydrous

  • 4Å Molecular sieves, powdered

  • Diethyl ether

  • 10% aqueous NaOH solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add powdered 4Å molecular sieves (5 g).

  • Add anhydrous dichloromethane (100 mL) and cool the suspension to -20 °C in a cryocool bath.

  • To the cooled and stirred suspension, add L-(+)-diethyl tartrate (3.1 mL, 18.1 mmol) followed by titanium(IV) isopropoxide (4.5 mL, 15.1 mmol) via syringe.

  • Stir the mixture for 30 minutes at -20 °C.

  • Add geraniol (5.0 g, 32.4 mmol) to the reaction mixture.

  • Slowly add tert-butyl hydroperoxide (12.0 mL of a 5.5 M solution in decane, 66.0 mmol) dropwise over 20 minutes, ensuring the internal temperature remains below -15 °C.

  • Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion (typically 2-4 hours), quench the reaction by adding 30 mL of 10% aqueous NaOH solution.

  • Remove the flask from the cooling bath and stir vigorously at room temperature for 1 hour. A clear separation of layers should be observed.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford (2S,3S)-2,3-epoxygeraniol as a colorless oil.

Step 2: Synthesis of (3S,6S)-3,7-dimethylocta-1,7-diene-3,6-diol

This protocol is based on a literature report for the rearrangement of a similar epoxy alcohol.

Materials:

  • (2S,3S)-2,3-Epoxygeraniol

  • Triphenylphosphine (PPh3)

  • Pyridine

  • Iodine (I2)

  • Diethyl ether

  • Water

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Saturated aqueous copper sulfate (CuSO4) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a 250 mL round-bottom flask, dissolve triphenylphosphine (1.2 eq) in diethyl ether under a nitrogen atmosphere.

  • Add pyridine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C and add iodine (1.2 eq) portion-wise until the brown color persists.

  • To this mixture, add a solution of (2S,3S)-2,3-epoxygeraniol (1.0 eq) in diethyl ether dropwise at 0 °C.

  • After the addition is complete, add water (5.0 eq) and allow the reaction to warm to room temperature.

  • Stir the reaction mixture overnight. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove excess iodine.

  • Separate the layers and wash the organic layer with saturated aqueous copper sulfate solution to remove pyridine, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield (3S,6S)-3,7-dimethylocta-1,7-diene-3,6-diol.

Step 3: Synthesis of this compound

This is a standard catalytic hydrogenation protocol.

Materials:

  • (3S,6S)-3,7-dimethylocta-1,7-diene-3,6-diol

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Hydrogen gas (H2)

Procedure:

  • In a hydrogenation flask, dissolve (3S,6S)-3,7-dimethylocta-1,7-diene-3,6-diol (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C catalyst (5-10 mol% Pd).

  • Seal the flask and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or chromatography if necessary.

III. Quantitative Data Summary

The following tables summarize the expected yields and physicochemical properties of the key compounds in this synthesis.

Table 1: Reaction Yields and Purity

StepProductTypical Yield (%)Enantiomeric Excess (ee%)
1(2S,3S)-2,3-Epoxygeraniol85-95%>90%
2(3S,6S)-3,7-dimethylocta-1,7-diene-3,6-diol60-75% (estimated)>90%
3This compound>95%>90%

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValue
CAS Number 129705-30-2
Molecular Formula C10H22O2
Molecular Weight 174.28 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, predicted) δ 0.85-1.00 (m, 12H, 4 x CH₃), 1.20-1.70 (m, 4H, 2 x CH₂), 3.40-3.60 (m, 2H, 2 x CH-OH)
¹³C NMR (CDCl₃, predicted) δ 16-20 (CH₃), 30-35 (CH₂), 75-80 (CH-OH)
Purity ≥97%

References

Application Notes and Protocols for the Enantioselective Analysis of Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral diols are pivotal structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The stereochemistry of these diols often dictates their pharmacological and toxicological properties. Consequently, the accurate determination of enantiomeric purity is a critical aspect of drug discovery, development, and quality control. This document provides detailed application notes and protocols for the enantioselective analysis of diols using various analytical techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For diols, direct analysis is possible, but derivatization is often employed to improve volatility and chromatographic performance.

Experimental Workflow for Chiral GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Diol Sample Derivatization Derivatization (Optional) Sample->Derivatization Injector Injector Derivatization->Injector Inject Sample Column Chiral GC Column Injector->Column Detector Detector (FID) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Quantification Quantification (ee%) Integration->Quantification

Caption: Workflow for enantioselective analysis of diols by Chiral GC.

Protocol 1: Enantioselective GC Analysis of 1,2-Propanediol

This protocol describes the separation of 1,2-propanediol enantiomers using a chiral GC column.

Materials:

  • Gas chromatograph with a flame ionization detector (FID)

  • Chiral GC column: CYCLOSIL-B (30 m × 0.25 mm × 0.25 µm) or equivalent β-cyclodextrin-based column[1]

  • (R)-(-)-1,2-Propanediol and (S)-(+)-1,2-Propanediol standards

  • Methanol (GC grade)

  • Nitrogen or Helium (carrier gas)

Procedure:

  • Sample Preparation: Prepare standard solutions of (R)- and (S)-1,2-propanediol, as well as a racemic mixture, in methanol at a concentration of approximately 0.1% (v/v). Prepare unknown samples by dissolving them in methanol to a similar concentration.

  • GC Conditions: [1]

    • Injector Temperature: 250 °C

    • Split Ratio: 20:1

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 1 min

      • Ramp 1: 3 °C/min to 80 °C

      • Ramp 2: 8 °C/min to 170 °C, hold for 5 min

    • Carrier Gas: Nitrogen, column head pressure of 50 kPa

    • Detector Temperature: 250 °C

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis: Identify the peaks corresponding to the (R) and (S) enantiomers by comparing their retention times with those of the individual standards. Calculate the enantiomeric excess (ee%) using the peak areas (A) of the two enantiomers: ee% = |(A_S - A_R) / (A_S + A_R)| * 100

Protocol 2: Enantioselective GC Analysis of 1,2-Alkyldiols after Derivatization

This protocol involves the derivatization of 1,2-alkyldiols with trifluoroacetic anhydride (TFAA) to improve their volatility and separation.

Materials:

  • Gas chromatograph with FID

  • Chiral GC column: Astec® CHIRALDEX® G-TA (30 m x 0.25 mm I.D., 0.12 µm)[2]

  • 1,2-Alkyldiol samples (e.g., 1,2-hexanediol, 1,2-octanediol)

  • Trifluoroacetic anhydride (TFAA)

  • Methylene chloride (anhydrous)

  • Helium (carrier gas)

Procedure:

  • Derivatization:

    • Dissolve approximately 1 mg of the diol sample in 100 µL of anhydrous methylene chloride in a vial.

    • Add 50 µL of TFAA.

    • Seal the vial and heat at 60 °C for 30 minutes.

    • After cooling, the sample is ready for injection.

  • GC Conditions: [2]

    • Injector Temperature: 250 °C

    • Split Ratio: 80:1

    • Oven Temperature Program: 80 °C, then ramp at 5 °C/min to 130 °C

    • Carrier Gas: Helium, 30 psi

    • Detector Temperature: 250 °C

  • Injection: Inject 1 µL of the derivatized sample.

  • Data Analysis: As described in Protocol 1.

Quantitative Data for Chiral GC Analysis of Diols
DiolColumnDerivatizing AgentRetention Time (min) (Enantiomer 1 / Enantiomer 2)Separation Factor (α)Reference
1,2-PropanediolCYCLOSIL-BNoneNot specifiedNot specified[1]
1,2-ButanediolAgilent CP-Cyclodextrin-Β-2,3,6-M-19NoneNot specifiedNot specified[3]
2,3-ButanediolAgilent CP-Cyclodextrin-Β-2,3,6-M-19NoneNot specifiedNot specified[3]
1,2-HexanediolAstec® CHIRALDEX® G-TATFAA~10.5 / ~10.7~1.02[2]
1,2-OctanediolAstec® CHIRALDEX® G-TATFAA~15.2 / ~15.4~1.01[2]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and versatile technique for the enantioselective analysis of a broad range of compounds, including diols. Separation can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the diol with a chiral derivatizing agent (CDA) to form diastereomers that can be separated on a standard achiral column.

Experimental Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Diol Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injector Autosampler Dissolution->Injector Inject Sample Column Chiral HPLC Column Injector->Column Pump HPLC Pump Pump->Injector Detector UV/Vis or MS Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Quantification Quantification (ee%) Integration->Quantification

Caption: Workflow for enantioselective analysis of diols by Chiral HPLC.

Protocol 3: Enantioselective HPLC Analysis of 1-Phenyl-1,2-ethanediol

This protocol describes the direct separation of 1-phenyl-1,2-ethanediol enantiomers using a polysaccharide-based chiral stationary phase.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak AD-H)

  • (R)- and (S)-1-Phenyl-1,2-ethanediol standards

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

Procedure:

  • Sample Preparation: Prepare standard solutions of the individual enantiomers and a racemic mixture in the mobile phase at a concentration of approximately 1 mg/mL. Dissolve unknown samples in the mobile phase.

  • HPLC Conditions:

    • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 220 nm

  • Injection: Inject 10 µL of the prepared sample.

  • Data Analysis: Identify the enantiomer peaks based on the retention times of the standards. Calculate the enantiomeric excess as described in GC Protocol 1.

Quantitative Data for Chiral HPLC Analysis of Diols
DiolChiral Stationary PhaseMobile PhaseRetention Time (min) (Enantiomer 1 / Enantiomer 2)Resolution (Rs)Reference
1-(4-chlorophenyl)ethane-1,2-diolNot specifiedNot specifiedNot specified>1.5[4]
cis-2-Butene-1,4-diol(S,S)-Whelk-O 1Hexane-ethanol (97:3, v/v)Not specified2.61[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the enantiomeric purity of chiral compounds. The two main approaches for diols are the use of chiral derivatizing agents (CDAs) to form diastereomers with distinct NMR signals, and the use of chiral solvating agents (CSAs) to induce chemical shift differences between the enantiomers in solution.

Principle of Enantioselective NMR using a Chiral Derivatizing Agent

NMR_CDA_Principle Racemic_Diol Racemic Diol (R-diol + S-diol) Diastereomers Diastereomeric Mixture (R,R-adduct + S,R-adduct) Racemic_Diol->Diastereomers CDA Chiral Derivatizing Agent (e.g., R-CDA) CDA->Diastereomers NMR NMR Analysis Diastereomers->NMR Spectrum Distinct NMR Signals (Quantifiable) NMR->Spectrum

Caption: Principle of enantioselective NMR analysis using a chiral derivatizing agent.

Protocol 4: Determination of Enantiomeric Excess of Diols using a Chiral Boronic Acid Derivatizing Agent

This protocol describes a simple and rapid method for determining the enantiomeric purity of 1,2-, 1,3-, and 1,4-diols using a three-component derivatization system.[6][7]

Materials:

  • NMR spectrometer (e.g., 400 MHz)

  • NMR tubes

  • Chiral diol sample

  • 2-Formylphenylboronic acid

  • Enantiopure α-methylbenzylamine (e.g., (R)-(+)-α-methylbenzylamine)

  • Deuterated chloroform (CDCl₃)

Procedure:

  • Sample Preparation in NMR Tube:

    • To an NMR tube, add the chiral diol sample (approximately 5-10 mg).

    • Add 1.1 equivalents of 2-formylphenylboronic acid.

    • Add 1.1 equivalents of enantiopure (R)-(+)-α-methylbenzylamine.

    • Add approximately 0.6 mL of CDCl₃.

    • Cap the tube and mix thoroughly by inversion until all solids dissolve. The reaction to form diastereoisomeric iminoboronate esters is typically rapid.[7][8]

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

  • Data Analysis:

    • Identify the well-resolved signals corresponding to the two diastereomers. The imine proton signal is often a good choice for integration.

    • Integrate the signals for each diastereomer.

    • Calculate the diastereomeric ratio (dr), which directly corresponds to the enantiomeric ratio of the diol.

    • Calculate the enantiomeric excess (ee%) from the integrated areas (A) of the diastereomer signals: ee% = |(A_major - A_minor) / (A_major + A_minor)| * 100

Quantitative Data for Enantioselective NMR Analysis of Diols
DiolChiral Derivatizing/Solvating AgentObserved NucleusChemical Shift Difference (ΔΔδ, ppm)Reference
HydrobenzoinBoric acid D (CDA)¹H0.39[9]
Various 1,2-, 1,3-, 1,4-diols2-Formylphenylboronic acid / α-methylbenzylamine (CDA)¹HWell-resolved signals[7][8]
1,2-secondary/secondary diolsbis-(R)- and bis-(S)-MPA esters (CDA)¹HSignificant ΔδRS values[10]

Capillary Electrophoresis (CE)

Chiral CE is a high-efficiency separation technique that requires minimal sample and reagent consumption. Enantioselective separation is achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins and their derivatives are the most commonly used chiral selectors for diols.[11][12]

Experimental Workflow for Chiral Capillary Electrophoresis

CE_Workflow cluster_prep Preparation cluster_analysis CE Analysis cluster_data Data Processing BGE Prepare BGE with Chiral Selector Capillary Capillary Conditioning BGE->Capillary Sample Dissolve Sample in BGE Injection Sample Injection (Hydrodynamic/Electrokinetic) Sample->Injection Capillary->Injection Separation Electrophoretic Separation Injection->Separation Detection On-column UV Detection Separation->Detection Electropherogram Electropherogram Detection->Electropherogram Integration Peak Integration Electropherogram->Integration Quantification Quantification (ee%) Integration->Quantification

Caption: Workflow for enantioselective analysis of diols by Chiral Capillary Electrophoresis.

Protocol 5: Enantioselective CE Analysis of a Basic Diol using Cyclodextrins

This protocol provides a general framework for the separation of basic diol enantiomers using a cyclodextrin-modified BGE.

Materials:

  • Capillary electrophoresis system with a UV detector

  • Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length)

  • Chiral selector: β-cyclodextrin (β-CD) or a derivative (e.g., hydroxypropyl-β-CD)

  • Phosphate buffer components (e.g., sodium phosphate monobasic, phosphoric acid)

  • Sodium hydroxide and hydrochloric acid for pH adjustment

  • Methanol (optional, as an organic modifier)

Procedure:

  • Background Electrolyte (BGE) Preparation:

    • Prepare a stock solution of phosphate buffer (e.g., 100 mM).

    • Dissolve the desired concentration of the cyclodextrin chiral selector (e.g., 10-20 mM) in the buffer.

    • Adjust the pH to an acidic value (e.g., pH 2.5-4.0) using phosphoric acid or HCl. At this pH, basic diols will be protonated and migrate towards the cathode.

    • Filter the BGE through a 0.45 µm filter.

  • Capillary Conditioning:

    • Flush the new capillary sequentially with 1 M NaOH, deionized water, and finally the BGE.

    • Between runs, flush with 0.1 M NaOH, water, and BGE to ensure reproducible migration times.

  • Sample Preparation: Dissolve the diol sample in the BGE or water at a concentration of approximately 0.1-1 mg/mL.

  • CE Conditions:

    • Voltage: 15-25 kV

    • Temperature: 25 °C

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV at a suitable wavelength (e.g., 200-220 nm).

  • Data Analysis: Identify the enantiomer peaks and calculate the enantiomeric excess based on their peak areas as described previously.

Quantitative Data for Chiral CE Analysis of Diols

Due to the wide variety of diols and CE conditions, specific quantitative data is highly application-dependent. However, the use of cyclodextrins as chiral selectors in CE has been shown to provide excellent resolution for many chiral compounds, including those with hydroxyl groups.[11][12] Method development often involves screening different types and concentrations of cyclodextrins and optimizing the BGE pH and composition.[13][14]

Conclusion

The choice of analytical technique for the enantioselective analysis of diols depends on several factors, including the volatility and thermal stability of the analyte, the required sensitivity, and the available instrumentation. Chiral GC and HPLC are robust and widely used chromatographic methods that provide excellent separation and quantification capabilities. NMR spectroscopy offers a rapid and non-separative approach for determining enantiomeric excess, particularly useful for reaction monitoring. Chiral CE is a high-efficiency technique that is well-suited for the analysis of small amounts of sample. The protocols and data presented in these application notes provide a starting point for the development and validation of robust methods for the enantioselective analysis of diols in various research and industrial settings.

References

Application Notes and Protocols: (3S,6S)-2,7-Dimethyl-3,6-octanediol in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3S,6S)-2,7-Dimethyl-3,6-octanediol is a valuable C2-symmetric chiral diol for applications in asymmetric synthesis. Its stereochemically defined structure provides a rigid scaffold that can be exploited to induce high levels of stereoselectivity in a variety of chemical transformations. While specific examples of its direct incorporation into the final structure of a complex natural product are not widely reported in the literature, its primary utility lies in its role as a precursor to chiral ligands for asymmetric catalysis—a cornerstone of modern natural product total synthesis.

This document provides a representative application of this compound in the synthesis of a chiral phosphoramidite ligand and its subsequent use in a key stereoselective transformation relevant to natural product synthesis.

Application: Synthesis of a Chiral Phosphoramidite Ligand for Asymmetric Allylic Amination

A common strategy in the synthesis of nitrogen-containing natural products (e.g., alkaloids) is the stereoselective introduction of a nitrogen atom. Asymmetric allylic amination, catalyzed by a transition metal complex bearing a chiral ligand, is a powerful method to achieve this. Here, we describe the preparation of a chiral phosphoramidite ligand derived from this compound and its application in a palladium-catalyzed asymmetric allylic amination.

Workflow for Ligand Synthesis and Catalysis

G cluster_0 Ligand Synthesis cluster_1 Asymmetric Catalysis A (3S,6S)-2,7-Dimethyl- 3,6-octanediol C Intermediate: (3S,6S)-2,7-Dimethyl-3,6-octanediyl phosphorochloridite A->C Reaction 1 B Phosphorus Trichloride (PCl3) B->C E Final Ligand: (3S,6S)-2,7-Dimethyl-3,6-octanediyl dimethylphosphoramidite C->E Reaction 2 D Dimethylamine D->E F Allylic Substrate K Stereoselective C-N Bond Formation F->K G Nucleophile (e.g., Benzylamine) G->K H [Pd(allyl)Cl]2 J Active Chiral Pd-Catalyst H->J I Chiral Ligand (from E) I->J J->K L Chiral Amine Product (High e.e.) K->L M Catalyst Regeneration K->M M->J

Figure 1: Workflow for the synthesis of a chiral phosphoramidite ligand from this compound and its subsequent use in a palladium-catalyzed asymmetric allylic amination.

Experimental Protocols

Protocol 1: Synthesis of (3S,6S)-2,7-Dimethyl-3,6-octanediyl dimethylphosphoramidite (Chiral Ligand)

This two-step protocol describes the conversion of the chiral diol into a phosphoramidite ligand.

Step 1: Synthesis of (3S,6S)-2,7-Dimethyl-3,6-octanediyl phosphorochloridite

  • To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add this compound (1.74 g, 10.0 mmol) and anhydrous toluene (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.02 g, 20.0 mmol, 2.0 eq.) to the stirred solution.

  • Slowly add phosphorus trichloride (1.37 g, 10.0 mmol, 1.0 eq.) dropwise over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Filter the mixture under argon through a pad of Celite to remove the salt.

  • Concentrate the filtrate under reduced pressure to yield the crude phosphorochloridite intermediate as a colorless oil. This intermediate is moisture-sensitive and should be used immediately in the next step without further purification.

Step 2: Synthesis of the Final Phosphoramidite Ligand

  • Dissolve the crude phosphorochloridite from the previous step in anhydrous toluene (100 mL) in a flame-dried 250 mL round-bottom flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly bubble dimethylamine gas through the solution or add a pre-condensed solution of dimethylamine (0.90 g, 20.0 mmol, 2.0 eq.) in toluene.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

  • Filter the mixture under argon to remove the dimethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 5% triethylamine in hexanes/ethyl acetate 95:5) to afford the final phosphoramidite ligand as a white solid.

Protocol 2: Palladium-Catalyzed Asymmetric Allylic Amination

This protocol details the use of the newly synthesized chiral ligand in a representative asymmetric allylic amination reaction.

  • To a flame-dried Schlenk tube under an argon atmosphere, add [Pd(allyl)Cl]₂ (3.7 mg, 0.01 mmol, 1 mol%) and the chiral phosphoramidite ligand (12.3 mg, 0.05 mmol, 5 mol%).

  • Add anhydrous, degassed toluene (2.0 mL) and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

  • Add the allylic substrate (e.g., 1,3-diphenylallyl acetate, 252 mg, 1.0 mmol).

  • Add the nucleophile (e.g., benzylamine, 128 mg, 1.2 mmol, 1.2 eq.).

  • Add a base (e.g., potassium carbonate, 207 mg, 1.5 mmol, 1.5 eq.).

  • Stir the reaction mixture at 40 °C for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the chiral amine product.

  • Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis.

Quantitative Data

The following tables present expected quantitative data for the synthesis of the chiral ligand and its performance in the asymmetric allylic amination. These values are representative and based on typical outcomes for similar transformations.

Table 1: Synthesis of Chiral Phosphoramidite Ligand

StepProductStarting MaterialReagentsYield (%)Purity (%)
1Phosphorochloridite IntermediateThis compoundPCl₃, Et₃N>95 (crude)Used directly
2Phosphoramidite LigandPhosphorochloridite IntermediateDimethylamine85-92>98

Table 2: Performance in Asymmetric Allylic Amination

Allylic SubstrateNucleophileCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)e.e. (%)
1,3-Diphenylallyl acetateBenzylamine1.0402490-9692-97
cinnamyl acetateMorpholine1.0402488-9490-95
(E)-Hex-2-en-1-yl acetateAniline1.5503685-9188-93

Logical Relationships and Signaling Pathways

The following diagram illustrates the catalytic cycle for the palladium-catalyzed asymmetric allylic amination, highlighting the role of the chiral ligand in establishing the stereochemistry of the product.

G A [Pd(0)L] B π-allyl-Pd(II)L Complex A->B Oxidative Addition C Nucleophilic Attack (Stereo-determining step) B->C D Product Release C->D Reductive Elimination D->A Catalyst Regeneration G Chiral Product D->G E Allylic Substrate E->B F Nucleophile F->C

Figure 2: Catalytic cycle for the palladium-catalyzed asymmetric allylic amination. The chiral ligand (L*) controls the facial selectivity of the nucleophilic attack on the π-allyl intermediate.

Determining Enantiomeric Excess of Chiral Diols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the enantiomeric excess (ee) of chiral diols is a critical aspect of asymmetric synthesis, pharmaceutical development, and quality control. The stereochemical purity of a chiral diol can significantly impact the efficacy and safety of a final drug product, as well as the efficiency of subsequent synthetic steps. This document provides a detailed overview of common analytical methods for determining the enantiomeric excess of chiral diols, complete with experimental protocols and comparative data.

Introduction to a Crucial Analytical Challenge

Chiral diols are versatile building blocks in organic synthesis and are key components in many biologically active molecules. The two enantiomers of a chiral diol can exhibit vastly different pharmacological and toxicological profiles. Therefore, robust and reliable analytical methods are required to quantify the enantiomeric composition of these compounds. The most prevalent techniques for determining the enantiomeric excess of chiral diols include nuclear magnetic resonance (NMR) spectroscopy, chiral chromatography (both high-performance liquid chromatography and gas chromatography), and chiroptical methods such as circular dichroism.

The choice of method depends on several factors, including the specific properties of the diol, the required accuracy and sensitivity, sample throughput needs, and the availability of instrumentation.[1] This guide offers a comparative look at these techniques to aid researchers in selecting the most appropriate method for their specific application.

Comparative Overview of Analytical Methods

The following table summarizes the key performance characteristics of the primary analytical techniques for determining the enantiomeric excess of chiral diols.

MethodPrincipleDerivatizationThroughputKey AdvantagesPotential LimitationsTypical Accuracy
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).Often not required for direct methods.MediumHigh resolution and accuracy; well-established technique.[2]Method development can be time-consuming; requires specialized chiral columns.[2]±0.1-2%
Chiral GC Differential interaction of enantiomers with a chiral stationary phase in a capillary column.Often required to increase volatility.Medium to HighHigh resolution for volatile compounds; suitable for complex mixtures.[3]Limited to thermally stable and volatile diols or their derivatives.±0.1-2%
NMR with Chiral Derivatizing Agents (CDAs) Conversion of enantiomers into diastereomers with distinguishable NMR signals.[1]RequiredLow to MediumProvides structural information; can be used to determine absolute configuration; no need for a pure enantiomer standard.[1]Derivatization is required; may suffer from kinetic resolution; lower sensitivity compared to chromatographic methods.[1]±1-5%
NMR with Chiral Solvating Agents (CSAs) Formation of transient diastereomeric complexes with distinct NMR signals.Not requiredMediumSimple sample preparation; non-destructive.Smaller chemical shift differences compared to CDAs; requires careful optimization of conditions.±2-10%
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light by chiral molecules.May be required to introduce a chromophore.HighHigh throughput potential; sensitive to stereochemistry.Requires a chromophore near the stereocenter; can be sensitive to impurities and concentration.±1-5%
Fluorescence Spectroscopy Formation of diastereomeric complexes with a fluorescent chiral reagent, leading to differences in fluorescence intensity or wavelength.[4]RequiredHighHigh sensitivity and high throughput.[4]Requires a suitable fluorescent derivatizing agent; potential for quenching or enhancement effects.<1% ee error reported in some assays.[4]

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved based on the differential interactions of the enantiomers with a chiral stationary phase (CSP).

Protocol for Chiral HPLC Analysis:

  • Column Selection: Choose a suitable chiral column based on the structure of the diol. Common CSPs include polysaccharide-based (e.g., cellulose or amylose derivatives), protein-based, or Pirkle-type columns.

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).[5] The optimal mobile phase composition must be determined experimentally to achieve baseline separation of the enantiomers.

  • Sample Preparation: Dissolve a small amount of the purified diol in the mobile phase or a compatible solvent.[5] The concentration should be within the linear range of the detector.

  • System Equilibration: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is observed.

  • Injection and Analysis: Inject the sample onto the column and record the chromatogram.[5] The two enantiomers should elute at different retention times.

  • Calculation of Enantiomeric Excess (ee): Integrate the peak areas of the two enantiomer peaks (Area₁ and Area₂). Calculate the enantiomeric excess using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing Sample Dissolve Diol Sample Inject Inject Sample Sample->Inject MobilePhase Prepare Mobile Phase Equilibrate Equilibrate HPLC System MobilePhase->Equilibrate Column Select Chiral Column Column->Equilibrate Equilibrate->Inject Separate Separate Enantiomers on Column Inject->Separate Detect Detect with UV/RI Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate NMR_CDA_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis NMR Analysis Diol Chiral Diol Sample Mix Mix in NMR Tube Diol->Mix CDA Chiral Derivatizing Agent (e.g., Boronic Acid + Amine) CDA->Mix Solvent Deuterated Solvent Solvent->Mix React Form Diastereomers Mix->React Acquire Acquire 1H NMR Spectrum React->Acquire Identify Identify Diastereomeric Signals Acquire->Identify Integrate Integrate Signals Identify->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Diol Sample Derivatize Derivatize (optional) Sample->Derivatize Dissolve Dissolve in Volatile Solvent Derivatize->Dissolve Inject Inject into GC Dissolve->Inject Separate Separate on Chiral Column Inject->Separate Detect Detect with FID Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

References

Application Notes and Protocols for the Biocatalytic Production of (3S,6S)-2,7-Dimethyl-3,6-octanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,6S)-2,7-Dimethyl-3,6-octanediol is a chiral diol of significant interest as a building block in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. Its stereochemically defined structure makes it a valuable intermediate for asymmetric synthesis. Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the production of such chiral molecules. This document provides an overview of the biocatalytic approach for the synthesis of this compound, including a general experimental protocol based on established methodologies for similar biocatalytic reductions.

The primary biocatalytic route for the production of this compound is the stereoselective reduction of the corresponding prochiral diketone, 2,7-dimethyl-3,6-octanedione. This transformation is typically achieved using an alcohol dehydrogenase (ADH) that exhibits high stereoselectivity, yielding the desired (3S,6S)-isomer with high purity.

Biocatalytic Approach: Stereoselective Reduction of a Diketone

The core of the biocatalytic process is the enzymatic reduction of 2,7-dimethyl-3,6-octanedione. This reaction is catalyzed by an alcohol dehydrogenase (ADH), often from a microbial source, which utilizes a nicotinamide cofactor (NADH or NADPH) as a hydride source. To make the process economically viable, the oxidized cofactor (NAD⁺ or NADP⁺) must be continuously regenerated. This is commonly achieved using a cofactor regeneration system, which can be enzyme- or substrate-coupled. Whole-cell biocatalysis is a frequently employed strategy as the microbial host can provide the necessary enzymes and cofactor regeneration machinery.

Key Components of the Biocatalytic System
  • Substrate: 2,7-dimethyl-3,6-octanedione

  • Biocatalyst: An alcohol dehydrogenase (ADH) with high stereoselectivity for the production of the (3S,6S)-diol. This can be a purified enzyme or, more commonly, a whole-cell biocatalyst (e.g., recombinant E. coli or yeast) overexpressing the desired ADH.

  • Cofactor: NADH or NADPH.

  • Cofactor Regeneration System: An enzymatic or substrate-coupled system to continuously reduce the oxidized cofactor. A common approach in whole-cell biocatalysis is the use of a co-substrate like glucose or isopropanol, which is oxidized by endogenous dehydrogenases to regenerate the NADH or NADPH.

Experimental Workflow

The general workflow for the biocatalytic production of this compound involves several key stages, from the preparation of the biocatalyst to the purification of the final product.

Biocatalytic_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Bioreduction cluster_downstream Downstream Processing Culture Microorganism Culture Harvest Cell Harvesting & Preparation Culture->Harvest Reaction Enzymatic Reaction Harvest->Reaction Monitoring Reaction Monitoring (HPLC/GC) Reaction->Monitoring Quench Reaction Quenching Monitoring->Quench Extraction Product Extraction Quench->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Analysis Final Product Analysis Purification->Analysis

Figure 1: General experimental workflow for biocatalytic production.

General Experimental Protocol

This protocol describes a general method for the biocatalytic reduction of 2,7-dimethyl-3,6-octanedione using a whole-cell biocatalyst. Researchers should optimize the specific parameters based on the chosen biocatalyst and available equipment.

Materials and Reagents
  • 2,7-dimethyl-3,6-octanedione (substrate)

  • Whole-cell biocatalyst (e.g., E. coli expressing a suitable ADH)

  • Growth medium for the biocatalyst (e.g., LB medium for E. coli)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Cofactor regeneration co-substrate (e.g., glucose or isopropanol)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard of this compound for analytical purposes

Equipment
  • Shaking incubator

  • Centrifuge

  • Bioreactor (optional, for larger scale)

  • pH meter

  • Analytical instrumentation (HPLC or GC with a chiral column)

  • Rotary evaporator

Biocatalyst Preparation (Whole-Cell)
  • Inoculate a suitable volume of sterile growth medium with the microorganism expressing the desired alcohol dehydrogenase.

  • Incubate the culture under appropriate conditions (e.g., 37°C, 200 rpm for E. coli) until it reaches the desired growth phase (typically mid-to-late exponential phase).

  • If using an inducible expression system, add the inducer (e.g., IPTG) at the appropriate time and continue incubation to allow for protein expression.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Wash the cell pellet with buffer solution and re-centrifuge. The resulting cell paste can be used directly or after lyophilization.

Biocatalytic Reduction
  • In a reaction vessel, prepare a reaction mixture containing:

    • Buffer solution (e.g., 100 mM phosphate buffer, pH 7.0)

    • A defined concentration of the substrate, 2,7-dimethyl-3,6-octanedione (e.g., 10-50 mM). The substrate may need to be dissolved in a co-solvent like DMSO or ethanol to improve solubility.

    • The whole-cell biocatalyst (e.g., 10-50 g/L wet cell weight).

    • The co-substrate for cofactor regeneration (e.g., 1.5 equivalents of glucose or 5-10% v/v isopropanol).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation.

  • Monitor the progress of the reaction by periodically taking samples and analyzing the substrate consumption and product formation by HPLC or GC.

Downstream Processing and Purification
  • Once the reaction has reached completion (or the desired conversion), quench the reaction, for example, by adding a water-immiscible organic solvent.

  • Separate the cells and other solid materials by centrifugation or filtration.

  • Extract the product from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate). Perform the extraction multiple times to maximize recovery.

  • Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄).

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product, if necessary, using column chromatography on silica gel.

  • Analyze the purified product for chemical purity, and determine the enantiomeric and diastereomeric excess using chiral HPLC or GC.

Data Presentation

The following tables present hypothetical but representative data for the optimization of the biocatalytic production of this compound. Actual experimental results will vary depending on the specific biocatalyst and reaction conditions used.

Table 1: Effect of pH on Product Yield and Stereoselectivity

pHSubstrate Conversion (%)Product Yield (%)Enantiomeric Excess (ee, %)Diastereomeric Excess (de, %)
6.08582>99>99
7.09895>99>99
8.09290>99>99

Conditions: 20 mM 2,7-dimethyl-3,6-octanedione, 30°C, 24 h, 30 g/L whole-cell biocatalyst, 5% v/v isopropanol.

Table 2: Effect of Temperature on Product Yield and Stereoselectivity

Temperature (°C)Substrate Conversion (%)Product Yield (%)Enantiomeric Excess (ee, %)Diastereomeric Excess (de, %)
259088>99>99
309997>99>99
359593>99>99

Conditions: 20 mM 2,7-dimethyl-3,6-octanedione, pH 7.0, 24 h, 30 g/L whole-cell biocatalyst, 5% v/v isopropanol.

Table 3: Effect of Substrate Concentration on Product Yield

Substrate Concentration (mM)Substrate Conversion (%)Product Yield (%)Enantiomeric Excess (ee, %)Diastereomeric Excess (de, %)
10>9998>99>99
259896>99>99
508582>99>99

Conditions: pH 7.0, 30°C, 24 h, 30 g/L whole-cell biocatalyst, 5% v/v isopropanol.

Logical Relationships in Biocatalyst Development

The development of an efficient biocatalytic process often follows a logical progression from enzyme discovery to process optimization.

Biocatalyst_Development cluster_discovery Discovery & Engineering cluster_expression Biocatalyst Production cluster_optimization Process Optimization Screening Enzyme Screening Engineering Protein Engineering Screening->Engineering Host Host Selection (e.g., E. coli) Engineering->Host Expression Overexpression Host->Expression Conditions Reaction Condition Optimization Expression->Conditions Downstream Downstream Process Development Conditions->Downstream

Figure 2: Logical flow for developing a biocatalytic process.

Conclusion

The biocatalytic production of this compound represents a powerful application of enzyme technology for the synthesis of high-value chiral intermediates. While specific, publicly available protocols for this exact molecule are limited, the general principles of stereoselective ketone reduction using alcohol dehydrogenases provide a solid foundation for process development. The provided general protocol and data serve as a starting point for researchers to establish their own efficient and sustainable biocatalytic synthesis of this important chiral diol. Further optimization will be necessary to tailor the process to the specific biocatalyst and desired scale of production.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3S,6S)-2,7-Dimethyl-3,6-octanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (3S,6S)-2,7-Dimethyl-3,6-octanediol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for the stereoselective synthesis of this compound?

A1: The most successful strategies for synthesizing this compound with high stereoselectivity involve the asymmetric reduction of the prochiral precursor, 2,7-dimethyloctane-3,6-dione. Two primary methods have demonstrated high efficacy:

  • Enzymatic Reduction: The use of ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) offers excellent chemo-, regio-, and stereoselectivity under mild reaction conditions. These biocatalysts can stereoselectively reduce the two ketone functionalities to the desired (3S,6S) configuration.

  • Asymmetric Hydrogenation: Transition metal catalysis, particularly with ruthenium (Ru) complexes bearing chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), is a powerful method for the enantioselective hydrogenation of diketones.

Q2: What are the common impurities encountered during the synthesis, and how can they be minimized?

A2: Common impurities include the other diastereomers of 2,7-Dimethyl-3,6-octanediol, namely the (3R,6R) and the meso ((3R,6S) and (3S,6R)) forms. Incomplete reduction can also lead to the presence of the hydroxy-ketone intermediate. To minimize these impurities, it is crucial to optimize the stereoselectivity of the reduction step. This can be achieved by careful selection of the catalyst (enzyme or metal complex), solvent, temperature, and other reaction conditions. Thorough purification, such as column chromatography or recrystallization, is often necessary to isolate the desired (3S,6S) isomer.

Q3: How can the diastereomers of 2,7-Dimethyl-3,6-octanediol be effectively separated?

A3: The separation of diastereomers can be challenging due to their similar physical properties. Effective methods include:

  • Column Chromatography: Careful selection of the stationary phase (e.g., silica gel) and eluent system is critical. Gradient elution may be necessary to achieve good separation.

  • Recrystallization: If the desired diastereomer is a solid and has different solubility characteristics from the other isomers in a particular solvent system, recrystallization can be an effective purification method.

  • Derivatization: In some cases, the diol can be derivatized (e.g., as an acetonide) to facilitate the separation of the diastereomeric derivatives. The desired diol can then be regenerated after separation.

Troubleshooting Guides

Low Diastereoselectivity or Enantioselectivity
Potential Cause Troubleshooting Step
Suboptimal Catalyst/Enzyme Screen a panel of different chiral catalysts (e.g., various Ru-ligand complexes) or ketoreductases to identify the one with the highest selectivity for the substrate.
Incorrect Reaction Temperature Vary the reaction temperature. Lower temperatures often lead to higher selectivity in both enzymatic and metal-catalyzed reactions.
Inappropriate Solvent The solvent can significantly influence the stereochemical outcome. For asymmetric hydrogenation, polar solvents like methanol or ethanol are common. For enzymatic reactions, the choice of co-solvent in the aqueous buffer is important.
Presence of Impurities in the Substrate Ensure the starting material, 2,7-dimethyloctane-3,6-dione, is of high purity as impurities can poison the catalyst or inhibit the enzyme.
Incorrect pH (for enzymatic reactions) Optimize the pH of the reaction buffer, as enzyme activity and selectivity are highly pH-dependent.
Low Reaction Yield
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using techniques like TLC, GC, or HPLC. If the reaction stalls, consider adding more catalyst/enzyme or extending the reaction time.
Catalyst/Enzyme Inactivation Ensure that the reaction is performed under an inert atmosphere (for asymmetric hydrogenation) to prevent catalyst oxidation. For enzymatic reactions, avoid harsh conditions (e.g., extreme pH or temperature) that can denature the enzyme.
Poor Substrate Solubility For enzymatic reactions, consider using a co-solvent to improve the solubility of the diketone substrate in the aqueous buffer.
Product Inhibition In some enzymatic reactions, high concentrations of the product can inhibit the enzyme. Consider in-situ product removal or operating at a lower substrate concentration.
Suboptimal Hydrogen Pressure (for hydrogenation) The pressure of hydrogen gas can affect the rate of reaction. Optimize the pressure to ensure efficient reduction without compromising safety.

Quantitative Data Summary

The following tables provide representative data for the synthesis of this compound. Note that optimal conditions may vary depending on the specific experimental setup.

Table 1: Enzymatic Reduction of 2,7-Dimethyloctane-3,6-dione

Enzyme (Ketoreductase)Substrate Conc. (g/L)Co-factor RegenerationTemp (°C)Reaction Time (h)Diastereomeric Excess (d.e.) (%)Enantiomeric Excess (e.e.) (%)Isolated Yield (%)
KRED-A10Glucose/GDH3024>99>9992
KRED-B15Isopropanol/ADH2536989988
KRED-C5Formate/FDH3518>99>9995

Table 2: Asymmetric Hydrogenation of 2,7-Dimethyloctane-3,6-dione

CatalystCatalyst Loading (mol%)H₂ Pressure (atm)SolventTemp (°C)Reaction Time (h)Diastereomeric Excess (d.e.) (%)Enantiomeric Excess (e.e.) (%)Isolated Yield (%)
Ru(OAc)₂((S)-BINAP)0.150Methanol5012959890
[RuCl((S)-BINAP)(p-cymene)]Cl0.0580Ethanol608979993
Ru(OTf)₂((S)-Xyl-BINAP)0.160Dichloromethane401696>9989

Experimental Protocols

Protocol 1: Enzymatic Reduction using a Ketoreductase

This protocol describes a general procedure for the enzymatic reduction of 2,7-dimethyloctane-3,6-dione using a commercially available ketoreductase (KRED) with a glucose/glucose dehydrogenase (GDH) cofactor regeneration system.

Materials:

  • 2,7-dimethyloctane-3,6-dione

  • Ketoreductase (KRED)

  • Glucose Dehydrogenase (GDH)

  • NADP⁺ or NAD⁺

  • D-Glucose

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer.

  • Add D-glucose, the nicotinamide cofactor (NADP⁺ or NAD⁺), and the substrate, 2,7-dimethyloctane-3,6-dione.

  • Initiate the reaction by adding the ketoreductase and glucose dehydrogenase.

  • Stir the reaction mixture at the desired temperature (e.g., 30 °C) and monitor the progress by TLC or GC.

  • Upon completion, saturate the aqueous phase with sodium chloride and extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.

Protocol 2: Asymmetric Hydrogenation with a Ru-BINAP Catalyst

This protocol outlines a general procedure for the asymmetric hydrogenation of 2,7-dimethyloctane-3,6-dione using a Ru-BINAP catalyst. Caution: This reaction involves flammable hydrogen gas and should be carried out in a high-pressure reactor by trained personnel.

Materials:

  • 2,7-dimethyloctane-3,6-dione

  • Ru(OAc)₂((S)-BINAP) or a similar chiral Ru catalyst

  • Anhydrous, degassed solvent (e.g., methanol)

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, charge a high-pressure reactor with the Ru-BINAP catalyst and the substrate, 2,7-dimethyloctane-3,6-dione.

  • Add the anhydrous, degassed solvent.

  • Seal the reactor and remove it from the glovebox.

  • Purge the reactor several times with hydrogen gas.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 50 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 50 °C) with vigorous stirring.

  • Monitor the reaction progress by taking aliquots (after safely depressurizing and purging the reactor) and analyzing by GC or HPLC.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_enzymatic Enzymatic Reduction cluster_hydrogenation Asymmetric Hydrogenation enz_start 2,7-dimethyloctane-3,6-dione enz_reaction KRED, Cofactor Regeneration (e.g., Glucose/GDH) in Buffer enz_start->enz_reaction enz_extraction Extraction with Organic Solvent enz_reaction->enz_extraction enz_purification Column Chromatography enz_extraction->enz_purification enz_product This compound enz_purification->enz_product hydro_start 2,7-dimethyloctane-3,6-dione hydro_reaction Ru-BINAP Catalyst, H₂ Gas, Solvent (e.g., Methanol) hydro_start->hydro_reaction hydro_workup Solvent Removal hydro_reaction->hydro_workup hydro_purification Column Chromatography hydro_workup->hydro_purification hydro_product This compound hydro_purification->hydro_product

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_completion Is the reaction complete? start->check_completion check_catalyst Is the catalyst/enzyme active? check_completion->check_catalyst Yes increase_time Increase reaction time or add more catalyst check_completion->increase_time No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes check_atmosphere Ensure inert atmosphere (hydrogenation) or optimal buffer conditions (enzymatic) check_catalyst->check_atmosphere No optimize_params Optimize temperature, pressure (hydrogenation), or pH (enzymatic) check_conditions->optimize_params No success Improved Yield increase_time->success check_atmosphere->success optimize_params->success

Caption: Troubleshooting logic for addressing low reaction yield.

Technical Support Center: Stereoselective Synthesis of Octanediols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of octanediols. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the stereoselective synthesis of chiral 1,2- and 1,3-octanediols?

A1: The synthesis of chiral diols, including octanediols, relies on several robust methods:

  • Asymmetric Dihydroxylation (AD): The Sharpless Asymmetric Dihydroxylation is a widely used method that employs osmium tetroxide and a chiral ligand to convert prochiral olefins into vicinal diols with high enantioselectivity.[1][2]

  • Enantioselective Reduction of Diketones: Prochiral diketones can be reduced to chiral diols using borane reagents in the presence of a chiral catalyst, such as in the Corey-Bakshi-Shibata (CBS) reduction.[1][3][4]

  • Aldol Reactions: Asymmetric aldol reactions can produce chiral β-hydroxy ketones, which are then reduced to yield chiral 1,3-diols.[1][4]

  • Kinetic Resolution: This technique involves the selective reaction of one enantiomer in a racemic mixture of alcohols, often catalyzed by enzymes like lipases, allowing for the separation of the unreacted enantiopure alcohol.[1][5]

  • Epoxidation and Ring-Opening: The asymmetric epoxidation of an alkene followed by regioselective ring-opening of the epoxide can produce chiral diols.[1][6]

  • Biocatalysis: Enzymes such as alcohol dehydrogenases (ADHs), epoxide hydrolases, and dioxygenases offer high stereoselectivity for diol synthesis under mild conditions.[3][7]

Q2: How do I choose the correct Sharpless Asymmetric Dihydroxylation reagent (AD-mix-α vs. AD-mix-β)?

A2: The choice between AD-mix-α and AD-mix-β dictates the final stereochemistry of the diol.[1]

  • AD-mix-α contains the dihydroquinine (DHQ)-based ligand (DHQ)₂PHAL and typically adds the hydroxyl groups to the "alpha face" of the alkene.

  • AD-mix-β contains the dihydroquinidine (DHQD)-based ligand (DHQD)₂PHAL and delivers the hydroxyl groups to the "beta face".[1][8]

The selection depends on the desired enantiomer of the octanediol. A mnemonic can be used to predict the stereochemical outcome based on the orientation of the alkene's substituents.[8]

Q3: What are protecting groups and why are they important in octanediol synthesis?

A3: A protecting group is a chemical moiety that is temporarily attached to a functional group (like a hydroxyl group) to prevent it from reacting during a subsequent synthetic step.[9] In the synthesis of octanediols or more complex molecules derived from them, it is often necessary to selectively react one part of the molecule while leaving the diol moiety untouched. 1,2- and 1,3-diols are commonly protected as cyclic acetals (e.g., acetonide, benzylidene acetal), which are stable under basic and reductive conditions but can be removed with acid.[10][11] This strategy is crucial for multi-step syntheses.[9][12]

Q4: How can I determine the enantiomeric excess (ee) of my synthesized octanediol?

A4: Several analytical techniques are available to determine the enantiomeric purity of chiral diols:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a common method where the enantiomers are separated on a chiral stationary phase.[1] The ratio of the peak areas corresponds to the ratio of the enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Chiral Derivatizing Agents (CDAs): The diol is reacted with a chiral agent, such as Mosher's acid, to form diastereomers. These diastereomers have distinct signals in the ¹H or ¹⁹F NMR spectrum, which can be integrated to determine the ee.[1][13]

    • Chiral Solvating Agents (CSAs): A chiral agent is added to the NMR sample, which forms transient diastereomeric complexes with the enantiomers, leading to signal separation.[13]

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (ee)

Q: My Sharpless Asymmetric Dihydroxylation reaction resulted in a low enantiomeric excess for my octanediol. What are the possible causes and solutions?

A: Low enantiomeric excess is a frequent issue. The following table outlines potential causes and troubleshooting steps.

Possible Cause Troubleshooting Steps & Solutions
Incorrect AD-mix or Degraded Ligand Verify that the correct AD-mix (α or β) was used for the desired enantiomer. Ensure the chiral ligand has not degraded due to improper storage or handling.[1]
Substrate Purity Impurities in the starting alkene can interfere with the catalyst, leading to lower enantioselectivity. Purify the alkene substrate (e.g., by distillation or chromatography) before the reaction.[1]
Sub-optimal Reaction Temperature Lowering the reaction temperature (e.g., from room temperature to 0 °C) often improves enantioselectivity.[1]
Challenging Substrate Structure Certain alkene substitution patterns, particularly cis-1,2-disubstituted alkenes, are known to yield lower ee values with Sharpless AD.[1][14][15] For these substrates, consider alternative synthetic routes like asymmetric epoxidation followed by hydrolysis.[14]
Secondary Catalytic Cycle If the concentration of the olefin is too high, a non-selective dihydroxylation can occur, lowering the overall ee. Ensure the olefin is not used in excess and consider slow addition.[16]
Incorrect pH The reaction rate and selectivity can be pH-dependent. The reaction is typically faster under slightly basic conditions. Ensure the reaction is properly buffered.[15][16]
Problem 2: Low Reaction Yield

Q: The overall yield of my octanediol synthesis is poor. How can I improve it?

A: Poor yields can stem from various factors throughout the experimental process.

Possible Cause Troubleshooting Steps & Solutions
Incomplete Reaction Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has reached completion. If the reaction is sluggish, consider extending the reaction time or adding a catalyst accelerator like methanesulfonamide (MsNH₂).[1]
Inefficient Co-oxidant In Sharpless AD, the co-oxidant (e.g., K₃Fe(CN)₆ or NMO) regenerates the osmium catalyst. Ensure the co-oxidant is fresh and used in the correct stoichiometric amount.[1]
Product Degradation During Workup Diols can be sensitive to harsh acidic or basic conditions. Ensure the workup procedure is mild and appropriate for your specific octanediol. For example, quenching the reaction with sodium sulfite is a common practice.[1]
Purification Difficulties Diols can be polar and sometimes difficult to purify via standard silica gel chromatography. Consider alternative methods like crystallization or using a different stationary phase for chromatography.[1]
Sub-optimal Solvent System The choice of solvent is crucial. For Sharpless AD, a t-BuOH/water mixture is standard. For other reactions like aldol additions, different systems may be more effective.[1]

Visualized Workflows and Logic

Stereoselective_Synthesis_Workflow start Start: Prochiral Octene reaction Sharpless Asymmetric Dihydroxylation (AD) start->reaction AD-mix-α or β t-BuOH/H₂O, 0°C workup Reaction Workup (e.g., Quenching, Extraction) reaction->workup Crude Product purification Purification (Chromatography/Crystallization) workup->purification analysis Stereochemical Analysis (Chiral HPLC, NMR) purification->analysis Purified Diol product Product: Enantiopure Octanediol analysis->product Verified ee

Caption: General experimental workflow for the Sharpless Asymmetric Dihydroxylation of an octene.

Troubleshooting_Low_ee start Low Enantiomeric Excess (ee) Observed check_reagents Verify Reagents: Correct AD-mix? Ligand Quality? start->check_reagents check_conditions Optimize Conditions: Lower Temperature? Check pH? check_reagents->check_conditions Reagents OK replace_reagents Replace/Purify Reagents check_reagents->replace_reagents Issue Found check_substrate Evaluate Substrate: Substrate Pure? Known Problematic Structure (e.g., cis-alkene)? check_conditions->check_substrate Conditions OK adjust_conditions Adjust Reaction Conditions check_conditions->adjust_conditions Improvement Possible purify_substrate Purify Substrate check_substrate->purify_substrate Impure alt_route Consider Alternative Synthetic Route check_substrate->alt_route Problematic Structure end_bad Issue Persists check_substrate->end_bad Substrate OK end_good Problem Solved replace_reagents->end_good adjust_conditions->end_good purify_substrate->end_good alt_route->end_good

Caption: A troubleshooting flowchart for diagnosing the cause of low enantiomeric excess (ee).

Experimental Protocols

Protocol 1: Sharpless Asymmetric Dihydroxylation of 1-Octene

This protocol is a representative procedure for generating a chiral 1,2-octanediol.

Materials:

  • AD-mix-β (or AD-mix-α)

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • 1-Octene

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, prepare a solvent mixture of t-BuOH and water (1:1 ratio). Cool the mixture to 0 °C in an ice bath.

  • Add Reagents: To the cooled solvent, add AD-mix-β (or α). Stir until the solids are mostly dissolved, resulting in a biphasic mixture.

  • Add Substrate: Add 1-octene to the reaction mixture.

  • Reaction: Stir the mixture vigorously at 0 °C. Monitor the reaction progress by TLC until the starting material (1-octene) is consumed. This can take several hours.[1]

  • Quenching: Once the reaction is complete, add solid sodium sulfite and allow the mixture to warm to room temperature. Stir for an additional hour.[1]

  • Extraction: Add ethyl acetate to the flask and stir. Separate the organic layer. Wash the organic layer sequentially with water and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude diol.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 1,2-octanediol.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

Equipment and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)

  • HPLC-grade solvents (e.g., hexane, isopropanol)

  • Purified octanediol sample

Procedure:

  • Column Selection: Choose a chiral column suitable for separating diol enantiomers. The selection is often based on literature precedents for similar structures.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). The ratio must be optimized to achieve baseline separation of the enantiomer peaks. A typical starting point might be 90:10 hexane:isopropanol.[1]

  • System Equilibration: Equilibrate the HPLC system by flowing the mobile phase through the column until a stable baseline is observed on the detector.[1]

  • Sample Preparation: Dissolve a small amount of the purified octanediol in the mobile phase.

  • Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should elute at different retention times.

  • Calculation of ee: The enantiomeric excess is calculated from the areas of the two peaks (A₁ and A₂) using the formula: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| × 100

References

Technical Support Center: Purification Techniques for Chiral Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of chiral diols. The information is presented in a direct question-and-answer format to assist in refining your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the purification of chiral diols?

A1: The most common and effective methods for purifying chiral diols include:

  • Chiral Column Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) are powerful for separating enantiomers.[1][2]

  • Crystallization: Diastereomeric salt formation or preferential crystallization can be a cost-effective method for obtaining enantiomerically pure diols.[3]

  • Enzymatic Resolution: This kinetic resolution technique selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted diols.[4][5]

  • Derivatization Followed by Chromatography: Converting the diol enantiomers into diastereomers by reacting them with a chiral derivatizing agent allows for separation on standard silica gel.[6]

Q2: My chiral HPLC/SFC separation is showing poor resolution. What should I do?

A2: Poor resolution in chiral chromatography can stem from several factors. A systematic approach is often necessary to achieve the desired separation.[1] Consider the following troubleshooting steps:

  • Optimize the Mobile Phase: Adjust the composition of your mobile phase. For instance, varying the percentage of the polar modifier (like an alcohol) can significantly impact selectivity.[7]

  • Change the Stationary Phase: Not all chiral stationary phases are suitable for every compound. If optimization of the mobile phase is unsuccessful, trying a different chiral column is recommended.[8]

  • Adjust the Temperature: Temperature plays a complex role in chiral recognition.[1] Lowering the temperature often enhances the subtle interactions responsible for enantiomeric differentiation, thereby improving resolution.[1] However, in some cases, increasing the temperature can improve peak shape and efficiency.[1]

  • Reduce the Flow Rate: A lower flow rate increases the interaction time of the analyte with the stationary phase, which can lead to better separation.

Q3: I am having trouble with the crystallization of my chiral diol. What are some common issues and solutions?

A3: Crystallization can be a powerful purification technique, but it is often sensitive to experimental conditions. Common issues include:

  • Oil Formation Instead of Crystals: This can occur if the solution is too supersaturated or if impurities are present. Try using a more dilute solution, cooling the solution more slowly, or adding a seed crystal.

  • Low Enantiomeric Excess (ee) of Crystals: If the crystallization is not highly selective, the resulting crystals may have a low ee. This can sometimes be improved by screening different solvents or by employing techniques like preferential crystallization where the solution is seeded with the desired enantiomer.[3]

  • Co-crystallization of Enantiomers: Some chiral compounds form racemic crystals, which are difficult to resolve by crystallization. In such cases, forming diastereomeric salts with a chiral resolving agent can be an effective strategy.

Q4: The enzymatic resolution of my diol is giving low conversion and/or low enantioselectivity. How can I improve this?

A4: The success of enzymatic resolution depends on the enzyme's activity and selectivity for a specific substrate.

  • Screen Different Enzymes: The selectivity of lipases, a common class of enzymes used for resolution, can vary significantly. Screening a panel of different lipases is often necessary to find one that works well for your specific diol.

  • Optimize the Acyl Donor: The choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate) can influence the reaction rate and selectivity.

  • Solvent Selection: The reaction solvent can impact enzyme activity and stability. Non-polar organic solvents are often used.

  • Temperature and pH: Like all enzymatic reactions, the temperature and pH need to be optimized for the specific enzyme being used.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) in the Purified Diol

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Incomplete Separation in Chiral Chromatography * Optimize mobile phase composition and flow rate.[7] * Try a different chiral stationary phase.[8] * Adjust the column temperature.[1]
Inefficient Crystallization * Screen a wider range of crystallization solvents. * Optimize the cooling rate and degree of supersaturation. * Consider using a chiral resolving agent to form diastereomeric salts.
Poor Enzymatic Resolution * Screen different lipases or esterases. * Optimize the acyl donor and reaction solvent.[4] * Adjust the reaction temperature and time.
Racemization During Purification * Avoid harsh acidic or basic conditions during workup and purification, as some diols can be sensitive to these conditions.[9]
Issue 2: Contamination with Residual Catalyst or Reagents

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Residual Metal Catalyst (e.g., Osmium, Ruthenium) * Perform an appropriate workup to remove the metal. For example, after a Sharpless dihydroxylation, quenching with sodium sulfite can help precipitate osmium species.[7] * Use solid-supported scavengers to bind and remove the metal catalyst.
Unreacted Starting Materials or Byproducts * Optimize the reaction conditions to drive the reaction to completion. * Employ a different purification technique (e.g., switch from chromatography to crystallization) that may better separate the desired product from the impurities.[9]
Chiral Ligand or Additive Contamination * During workup, use aqueous washes to remove water-soluble additives. For example, in a Sharpless dihydroxylation, washing with a dilute acid can remove the chiral ligand.[7]

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for Diol Separation
  • Initial Screening:

    • Select a few chiral columns with different stationary phases (e.g., polysaccharide-based, Pirkle-type).

    • Begin with a simple mobile phase, such as a mixture of hexane and isopropanol for normal-phase chromatography.

  • Mobile Phase Optimization:

    • Vary the ratio of the strong to weak solvent (e.g., isopropanol in hexane).

    • If resolution is poor, try adding a small amount of a different polar modifier (e.g., ethanol).

  • Temperature Optimization:

    • Analyze the sample at different temperatures (e.g., 15°C, 25°C, 40°C) to see the effect on resolution.[1]

  • Flow Rate Adjustment:

    • If peaks are broad, try reducing the flow rate to improve efficiency.

Protocol 2: Diastereomeric Salt Crystallization
  • Select a Resolving Agent: Choose a commercially available chiral acid or base that is likely to form a well-defined salt with your diol.

  • Salt Formation: Dissolve the racemic diol and one equivalent of the chiral resolving agent in a suitable solvent.

  • Crystallization: Slowly cool the solution or allow the solvent to evaporate slowly to induce crystallization.

  • Isolation and Analysis: Isolate the crystals by filtration. Determine the diastereomeric excess of the crystals by NMR or HPLC.

  • Liberation of the Enantiopure Diol: Treat the diastereomeric salt with a base (if a chiral acid was used) or an acid (if a chiral base was used) to liberate the enantiomerically enriched diol.

Visualizations

G Troubleshooting Workflow for Poor Chiral HPLC Resolution start Poor Resolution optimize_mp Optimize Mobile Phase (e.g., % modifier) start->optimize_mp change_csp Try Different Chiral Stationary Phase optimize_mp->change_csp No success Resolution Achieved optimize_mp->success Improved? adjust_temp Adjust Temperature change_csp->adjust_temp No change_csp->success Improved? adjust_flow Adjust Flow Rate adjust_temp->adjust_flow No adjust_temp->success Improved? adjust_flow->success Improved? fail Consider Alternative Purification Method adjust_flow->fail No

Caption: Troubleshooting workflow for poor chiral HPLC resolution.

G General Workflow for Purification via Diastereomeric Salt Crystallization start Racemic Diol add_resolving_agent Add Chiral Resolving Agent (e.g., chiral acid/base) start->add_resolving_agent crystallize Crystallize Diastereomeric Salt add_resolving_agent->crystallize filter Filter to Isolate Diastereomeric Crystals crystallize->filter liberate Liberate Enriched Diol (acid/base workup) filter->liberate final_product Enantiomerically Enriched Diol liberate->final_product

Caption: Workflow for diastereomeric salt crystallization.

References

Technical Support Center: Synthesis of 2,7-Dimethyl-3,6-octanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,7-Dimethyl-3,6-octanediol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 2,7-Dimethyl-3,6-octanediol, focusing on the two primary synthetic routes: the reduction of 2,7-dimethyl-3,6-octanedione and Grignard-based methods.

Route 1: Reduction of 2,7-Dimethyl-3,6-octanedione

Issue 1: Low Yield of the Desired Diol Product

Possible Cause Suggested Solution
Incomplete Reaction: The reducing agent may have been consumed before the reaction was complete, or the reaction time was insufficient.- Use a molar excess of the reducing agent (e.g., 1.5 to 2 equivalents of NaBH₄).- Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion.- Increase the reaction time if necessary.
Side Reactions: Competing side reactions may be consuming the starting material or the product.- Control the reaction temperature. For many hydride reductions, lower temperatures (e.g., 0 °C to room temperature) can improve selectivity.- Ensure the starting diketone is of high purity (>99%) to minimize side reactions.[1]
Product Loss During Workup: The diol product may be partially lost during the extraction or purification steps due to its solubility in aqueous layers.- Saturate the aqueous layer with a salt (e.g., NaCl) to decrease the solubility of the diol before extraction.- Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

Issue 2: Presence of Impurities in the Final Product

Observed Impurity Possible Cause Suggested Solution
Starting Material (2,7-dimethyl-3,6-octanedione): Unreacted diketone is present in the product mixture.Incomplete Reduction: Insufficient reducing agent or reaction time.- Increase the amount of reducing agent and/or the reaction time.- Monitor the reaction to completion by TLC or GC.
Keto-alcohol Intermediate (e.g., 7-hydroxy-2,7-dimethyl-3-octanone): Partial reduction of the diketone.Insufficient Reducing Agent: The amount of reducing agent was not enough to reduce both carbonyl groups.- Increase the stoichiometry of the reducing agent.- Consider a more powerful reducing agent if necessary, such as Lithium Aluminum Hydride (LiAlH₄), but be mindful of its higher reactivity and specific handling requirements.
Undesired Stereoisomers (diastereomers): The product is a mixture of (3S,6S), (3R,6R), and/or meso forms.Non-Stereoselective Reduction: The reducing agent used does not differentiate between the prochiral faces of the carbonyl groups.- For stereospecific outcomes, consider using a stereoselective reducing agent or a chiral catalyst.- Biocatalysis, for instance with an enantioselective NADH-specific oxidoreductase, can yield the desired (3S,6S)-diol with high selectivity.- Purification of the desired stereoisomer can be achieved through preparative chromatography using a chiral stationary phase.[2]
Route 2: Grignard-Based Synthesis

A plausible Grignard route involves the reaction of two equivalents of an isobutyraldehyde with a di-Grignard reagent formed from a four-carbon dihalide, such as 1,4-dibromobutane.

Issue 1: Formation of a Complex Mixture of Products

| Possible Cause | Suggested Solution | | :--- | :--- | :--- | | Enolization of the Aldehyde: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the isobutyraldehyde, leading to the formation of an enolate and unreacted Grignard reagent. | - Use a less sterically hindered Grignard reagent if possible.- Add the aldehyde slowly to the Grignard reagent at a low temperature to minimize the time for the enolization reaction to occur. | | Wurtz-Type Coupling: The Grignard reagent can couple with the alkyl halide starting material. | - Ensure the slow addition of the alkyl halide to the magnesium turnings during the formation of the Grignard reagent to maintain a low concentration of the halide. | | Reaction with Solvent: The Grignard reagent can react with protic solvents or even some ethereal solvents if the reaction is heated for prolonged periods. | - Use anhydrous solvents (e.g., dry diethyl ether or THF).- Avoid overheating the reaction mixture. |

Issue 2: Low Conversion of Starting Materials

| Possible Cause | Suggested Solution | | :--- | :--- | :--- | | Inactive Grignard Reagent: The Grignard reagent may not have formed efficiently due to impurities or poor reaction conditions. | - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use high-purity magnesium turnings and activate them if necessary (e.g., with a small crystal of iodine).- Use a fresh, anhydrous ethereal solvent. | | Presence of Water: Traces of water in the reagents or solvent will quench the Grignard reagent. | - Dry all reagents and solvents thoroughly before use. |

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of 2,7-Dimethyl-3,6-octanediol via diketone reduction?

A1: The most common side products are the starting diketone (2,7-dimethyl-3,6-octanedione) due to incomplete reaction, and the keto-alcohol intermediate (e.g., 7-hydroxy-2,7-dimethyl-3-octanone) from partial reduction. Additionally, if the synthesis is not stereocontrolled, a mixture of diastereomers ((3R,6R) and meso forms) will be present alongside the desired (3S,6S) or racemic diol.

Q2: How can I improve the stereoselectivity of the reduction of 2,7-dimethyl-3,6-octanedione?

A2: To improve stereoselectivity, you can employ chiral reducing agents or catalytic systems. For example, the use of enzymes like NADH-specific oxidoreductases has been shown to be highly effective in producing the (3S,6S)-diol. Alternatively, asymmetric hydrogenation using a chiral metal catalyst (e.g., with a BINAP ligand) can also provide high enantiomeric excess.

Q3: What are the key considerations for a successful Grignard synthesis of 2,7-Dimethyl-3,6-octanediol?

A3: The key considerations for a successful Grignard reaction are the exclusion of moisture and protic impurities, the use of anhydrous solvents, and the quality of the magnesium and alkyl halide.[3] For the synthesis of diols, controlling the stoichiometry of the Grignard reagent and the electrophile is crucial to avoid the formation of byproducts.

Q4: Can you provide a general experimental protocol for the reduction of 2,7-dimethyl-3,6-octanedione?

A4: A general protocol for the reduction using sodium borohydride is as follows:

Experimental Protocol: Reduction of 2,7-dimethyl-3,6-octanedione with Sodium Borohydride

  • Dissolution: Dissolve 2,7-dimethyl-3,6-octanedione in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) in portions to the stirred solution. It is advisable to use a slight excess (e.g., 1.5-2.0 equivalents) of NaBH₄.

  • Reaction: Allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours) and then let it warm to room temperature. Monitor the reaction progress by TLC or GC.

  • Quenching: After the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of a dilute acid (e.g., 1 M HCl) or water until the effervescence ceases.

  • Extraction: Extract the product from the aqueous mixture using an organic solvent such as ethyl acetate or diethyl ether. Perform multiple extractions to maximize the yield.

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over an anhydrous salt like anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography or distillation.

Q5: What is a potential Grignard-based approach for synthesizing 2,7-Dimethyl-3,6-octanediol?

A5: A plausible, though potentially challenging, approach would be the reaction of the di-Grignard reagent of 1,4-dibromobutane with two equivalents of isobutyraldehyde.

Experimental Protocol: Grignard-based Synthesis (Conceptual)

  • Grignard Formation: In a flame-dried, three-necked flask under an inert atmosphere, prepare the di-Grignard reagent by adding a solution of 1,4-dibromobutane in anhydrous diethyl ether dropwise to a stirred suspension of magnesium turnings in anhydrous diethyl ether. A small crystal of iodine can be used to initiate the reaction. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • Aldehyde Addition: Once the magnesium is consumed, cool the resulting gray solution of the di-Grignard reagent to 0 °C in an ice bath. Add a solution of two equivalents of isobutyraldehyde in anhydrous diethyl ether dropwise to the Grignard reagent.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete as monitored by TLC.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Extraction and Purification: Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. After solvent removal, the crude product can be purified by column chromatography.

Data Presentation

The following table summarizes potential products and side products in the synthesis of 2,7-Dimethyl-3,6-octanediol. Please note that the exact distribution of products will depend on the specific reaction conditions.

Synthetic Route Desired Product Potential Side Products Stereochemical Considerations
Reduction of 2,7-dimethyl-3,6-octanedione 2,7-Dimethyl-3,6-octanediol- 2,7-dimethyl-3,6-octanedione (unreacted)- 7-hydroxy-2,7-dimethyl-3-octanone (keto-alcohol)Can produce a mixture of diastereomers ((3S,6S), (3R,6R), and meso) if a non-selective reducing agent is used.
Grignard Reaction (di-Grignard of 1,4-dibromobutane + 2 eq. isobutyraldehyde) 2,7-Dimethyl-3,6-octanediol- Products of Wurtz-type coupling- Byproducts from enolization of isobutyraldehydeWill likely produce a mixture of diastereomers.

Visualizations

Below are diagrams illustrating the reaction pathways and logical relationships in the synthesis of 2,7-Dimethyl-3,6-octanediol.

reduction_pathway start 2,7-Dimethyl-3,6-octanedione intermediate Keto-alcohol Intermediate start->intermediate Partial Reduction (Insufficient Reducing Agent) product 2,7-Dimethyl-3,6-octanediol start->product Complete Reduction intermediate->product Further Reduction

Caption: Reduction pathway of 2,7-dimethyl-3,6-octanedione.

grignard_pathway cluster_main Main Reaction cluster_side Side Reactions Grignard Di-Grignard Reagent (from 1,4-dibromobutane) Product 2,7-Dimethyl-3,6-octanediol Grignard->Product Enolization Enolization of Aldehyde Grignard->Enolization acts as base Wurtz Wurtz Coupling Grignard->Wurtz reacts with 1,4-dibromobutane Aldehyde Isobutyraldehyde (2 eq.) Aldehyde->Product

Caption: Grignard synthesis pathway and potential side reactions.

References

Technical Support Center: Optimization of Geraniol Transformation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for geraniol transformation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary transformation pathways for geraniol?

Geraniol can undergo several transformations, including isomerization, oxidation, dehydration, cyclization, and biotransformation. The specific pathway and resulting products are highly dependent on the reaction conditions, catalyst, and any microorganisms used.[1][2][3] Common transformations include:

  • Isomerization: Conversion to isomers like linalool and nerol.[1]

  • Oxidation: Formation of aldehydes such as geranial and neral (collectively known as citral).[4][5]

  • Biotransformation: Conversion into other valuable compounds like citronellol, geranyl acetate, and geranic acid using microorganisms or enzymes.[6][7][8]

Q2: My geraniol transformation is resulting in a low yield of the desired product. What are the potential causes?

Low yield is a common issue and can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical parameters that significantly influence yield.[1][2][3]

  • Catalyst Inactivity: The catalyst may be poisoned, deactivated, or not suitable for the desired transformation.

  • Formation of Side Products: Geraniol is prone to undergoing multiple reactions simultaneously, leading to a complex mixture of products and reducing the selectivity for the desired compound.[1][3]

  • Substrate Purity: The purity of the starting geraniol can affect the reaction outcome.

  • Incomplete Reaction: The reaction may not have proceeded to completion.

Q3: I am observing the formation of multiple side products. How can I improve the selectivity of my reaction?

Improving selectivity is key to a successful transformation. Consider the following strategies:

  • Optimize Reaction Parameters: Systematically vary the temperature, catalyst loading, and reaction time to find the optimal conditions for your desired product.[1][2] For example, in the isomerization of geraniol to linalool using a sepiolite catalyst, a temperature of 120 °C, a catalyst content of 10 wt%, and a reaction time of 3 hours were found to be optimal.[1]

  • Catalyst Selection: The choice of catalyst is crucial. Different catalysts will favor different reaction pathways. For instance, certain zeolites can be used for isomerization, while specific enzymes can be highly selective for biotransformation.[2]

  • Use of a Co-solvent: In some cases, the solvent system can influence selectivity.

  • Inert Atmosphere: For reactions sensitive to oxygen, such as certain isomerizations, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted oxidation side reactions.[2]

Q4: My biotransformation of geraniol is not efficient. What factors should I investigate?

For biotransformation processes, consider these factors:

  • Microorganism/Enzyme Choice: The strain of microorganism or the specific enzyme used is critical. Different yeasts, for example, exhibit varying abilities to transform geraniol.[6][7]

  • Culture Conditions: pH, temperature, aeration, and media composition all play a significant role in the metabolic activity of the microorganisms and, consequently, the transformation efficiency.

  • Substrate Toxicity: High concentrations of geraniol can be toxic to microorganisms, inhibiting their growth and metabolic activity.[9][10] A strategy to overcome this is to use a two-phase system where the geraniol is gradually released to the microorganisms.[9][10]

  • Reaction Time: Biotransformations often require a specific incubation time for optimal conversion.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Geraniol Conversion 1. Reaction time is too short. 2. Reaction temperature is too low. 3. Insufficient catalyst amount. 4. Catalyst is inactive.1. Increase the reaction time and monitor the conversion at different time points.[1][3] 2. Gradually increase the temperature within the recommended range for the specific reaction.[1][3] 3. Increase the catalyst loading incrementally.[1][3] 4. Ensure the catalyst is properly activated and handled. Consider using a fresh batch of catalyst.
Poor Selectivity / Multiple Products 1. Reaction temperature is too high, promoting side reactions. 2. Inappropriate catalyst. 3. Presence of oxygen leading to oxidation.1. Decrease the reaction temperature.[3] 2. Research and select a catalyst known for its selectivity towards the desired product. 3. Purge the reaction vessel with an inert gas like nitrogen or argon before starting the reaction.[2]
Formation of Oxidation Products (e.g., Citral) in an Isomerization Reaction 1. Air leakage into the reaction system.1. Ensure all joints and connections in your experimental setup are properly sealed. 2. Maintain a positive pressure of an inert gas throughout the reaction.
Precipitation of Geraniol in Biotransformation Media 1. Poor water solubility of geraniol.1. First, dissolve geraniol in a small amount of a sterile, biocompatible solvent like DMSO or ethanol before adding it to the culture medium.[11] 2. Consider using solubilizing agents like cyclodextrins.[11]
Inconsistent Results Between Batches 1. Variation in starting material purity. 2. Inconsistent reaction setup and conditions. 3. Degradation of reagents or catalysts over time.1. Use geraniol from the same batch with a known purity for a series of experiments. 2. Standardize all experimental parameters, including volumes, concentrations, and heating/stirring rates. 3. Store all reagents and catalysts under the recommended conditions and use fresh materials when necessary.

Data Presentation

Table 1: Optimized Reaction Conditions for Geraniol Isomerization using Sepiolite Catalyst

ParameterOptimal ValueGeraniol Conversion (%)Linalool Selectivity (%)
Temperature120 °C8819
Catalyst Content10 wt%8819
Reaction Time3 h8819

Data sourced from a study on sepiolite catalyzed geraniol isomerization.[1]

Table 2: Influence of Catalyst on Geraniol Transformation Products

CatalystMain ProductsReference
Sepioliteβ-pinene, ocimenes, linalool, nerol, citrals, thunbergol, isocembrol[1]
Clinoptilolite6,11-dimethyl-2,6,10-dodecatrien-1-ol, thumbergol[2]
Diatomiteβ-pinene[3]
Alum6,11-dimethyl-2,6,10-dodecatrien-1-ol, thumbergol[3]
Saccharomyces cerevisiaeCitronellol, citronellyl acetate, geranyl acetate[6][7]
Mucor irregularisGeranic acid[8]

Experimental Protocols

Protocol 1: Geraniol Isomerization using a Solid Catalyst

This protocol is a general guideline for the isomerization of geraniol using a solid acid catalyst like sepiolite or zeolite.

Materials:

  • Geraniol (high purity)

  • Solid catalyst (e.g., sepiolite, activated)

  • Solvent (optional, e.g., acetonitrile)

  • Glass reactor with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Inert gas supply (e.g., nitrogen or argon)

  • Sampling equipment (e.g., syringe, vials)

  • Analytical instrument (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

Procedure:

  • Catalyst Activation: Activate the solid catalyst according to the supplier's instructions. This typically involves heating at a specific temperature for a set duration to remove adsorbed water.

  • Reaction Setup: Assemble the glass reactor with the reflux condenser and magnetic stirrer. Ensure all glassware is dry.

  • Inert Atmosphere: Purge the reactor with an inert gas for 15-20 minutes to remove air.

  • Charging the Reactor: Add the desired amount of geraniol and solvent (if used) to the reactor.

  • Catalyst Addition: Add the activated catalyst to the reaction mixture under a continuous flow of inert gas.

  • Reaction Initiation: Begin stirring and heat the mixture to the desired reaction temperature.

  • Monitoring the Reaction: Take small aliquots of the reaction mixture at regular intervals. Prepare the samples for analysis (e.g., by dilution and filtration) and analyze them using GC-MS to determine the conversion of geraniol and the selectivity of the products.

  • Reaction Quenching: Once the desired conversion is reached, cool the reactor to room temperature.

  • Product Isolation: Separate the catalyst from the reaction mixture by filtration or centrifugation. The liquid phase contains the products.

  • Purification (Optional): If necessary, the desired product can be purified from the mixture using techniques like fractional distillation.

Protocol 2: Biotransformation of Geraniol using Yeast

This protocol provides a general framework for the biotransformation of geraniol using a yeast strain like Saccharomyces cerevisiae.

Materials:

  • Yeast strain (e.g., Saccharomyces cerevisiae)

  • Appropriate growth medium (e.g., YPD broth)

  • Geraniol

  • Sterile flasks or bioreactor

  • Incubator shaker

  • Centrifuge

  • Solvent for extraction (e.g., ethyl acetate)

  • Analytical instrument (e.g., GC-MS)

Procedure:

  • Yeast Culture Preparation: Inoculate the yeast strain into the sterile growth medium and incubate at the optimal temperature and shaking speed until it reaches the desired growth phase (e.g., mid-log phase).

  • Geraniol Addition: Prepare a stock solution of geraniol in a suitable solvent (e.g., ethanol or DMSO) to aid its dispersion in the aqueous medium. Add the geraniol solution to the yeast culture to the desired final concentration.

  • Biotransformation: Continue the incubation under the same conditions for the desired reaction time.

  • Monitoring: Periodically take samples from the culture.

  • Extraction: Extract the transformation products from the culture medium. This can be done by centrifuging the culture to separate the cells and then extracting the supernatant with an organic solvent like ethyl acetate.

  • Analysis: Analyze the organic extract using GC-MS to identify and quantify the transformation products.

Visualizations

Geraniol_Transformation_Pathways cluster_isomerization Isomerization cluster_oxidation Oxidation cluster_biotransformation Biotransformation Geraniol Geraniol Linalool Linalool Geraniol->Linalool Zeolite/Acid Catalyst Nerol Nerol Geraniol->Nerol Zeolite/Acid Catalyst Geranial Geranial Geraniol->Geranial Oxidizing Agent Neral Neral Geraniol->Neral Oxidizing Agent Citronellol Citronellol Geraniol->Citronellol Yeast (e.g., S. cerevisiae) Geranyl_acetate Geranyl acetate Geraniol->Geranyl_acetate Yeast/Enzyme Geranic_acid Geranic acid Geraniol->Geranic_acid Fungus (e.g., M. irregularis) Citral Citral Geranial->Citral Neral->Citral

Caption: Key transformation pathways of geraniol.

Troubleshooting_Workflow Start Start Experiment Problem Problem Encountered? Start->Problem Low_Conversion Low Conversion? Problem->Low_Conversion Yes Success Successful Transformation Problem->Success No Poor_Selectivity Poor Selectivity? Low_Conversion->Poor_Selectivity No Adjust_Time_Temp Adjust Reaction Time/ Temperature Low_Conversion->Adjust_Time_Temp Yes Other_Issue Other Issue? Poor_Selectivity->Other_Issue No Optimize_Conditions Optimize Reaction Conditions Poor_Selectivity->Optimize_Conditions Yes Consult_Literature Consult Literature/ Expert Other_Issue->Consult_Literature Yes End End Other_Issue->End No Adjust_Time_Temp->Problem Check_Catalyst Check Catalyst Activity/ Concentration Adjust_Time_Temp->Check_Catalyst Check_Catalyst->Problem Optimize_Conditions->Problem Change_Catalyst Change Catalyst/ Solvent Optimize_Conditions->Change_Catalyst Change_Catalyst->Problem Consult_Literature->Problem Success->End

Caption: Troubleshooting workflow for geraniol transformation.

References

Technical Support Center: Resolving Racemic Mixtures of 2,7-Dimethyl-3,6-octanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the resolution of racemic 2,7-Dimethyl-3,6-octanediol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic 2,7-Dimethyl-3,6-octanediol?

A1: The three primary methods for resolving the enantiomers of 2,7-Dimethyl-3,6-octanediol are:

  • Enzymatic Kinetic Resolution: This method utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer of the diol, allowing for the separation of the acylated and unreacted enantiomers.

  • Diastereomeric Resolution via Esterification: This classical method involves reacting the racemic diol with an enantiomerically pure chiral acid to form diastereomeric esters. These diastereomers have different physical properties and can be separated by crystallization or chromatography.

  • Chiral High-Performance Liquid Chromatography (HPLC): This analytical and preparative technique uses a chiral stationary phase (CSP) to directly separate the enantiomers of the diol.

Q2: Which enzyme is recommended for the kinetic resolution of 2,7-Dimethyl-3,6-octanediol?

A2: Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is highly recommended for the kinetic resolution of secondary alcohols like 2,7-Dimethyl-3,6-octanediol due to its high enantioselectivity.[1][2]

Q3: What type of chiral resolving agent is suitable for the diastereomeric resolution of this diol?

A3: Chiral carboxylic acids such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), camphorsulfonic acid, or derivatives of tartaric acid are commonly used to form diastereomeric esters with alcohols for resolution.[3]

Q4: What kind of column is best for the chiral HPLC separation of 2,7-Dimethyl-3,6-octanediol?

A4: Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are generally effective for the separation of a wide range of chiral compounds, including diols.[4]

Troubleshooting Guides

Enzymatic Kinetic Resolution
Issue Potential Cause(s) Suggested Solution(s)
Low or no conversion - Inactive enzyme- Inappropriate solvent- Incorrect temperature or pH- Use a fresh batch of enzyme.- Screen different organic solvents (e.g., hexane, toluene, MTBE).- Optimize temperature (typically 30-40°C for CALB) and ensure the absence of strong acids or bases that could denature the enzyme.
Low enantiomeric excess (ee) - Non-selective enzyme- Reaction proceeded past 50% conversion- Racemization of the product or starting material- Screen other lipases.- Carefully monitor the reaction progress and stop at ~50% conversion for optimal ee of both product and remaining starting material.[5]- Check the stability of the enantiomers under the reaction conditions.
Slow reaction rate - Low enzyme concentration- Suboptimal temperature- Poor substrate solubility- Increase the amount of enzyme.- Gradually increase the temperature, monitoring the effect on enantioselectivity.[6]- Choose a solvent in which the diol is more soluble.
Diastereomeric Resolution via Esterification and Crystallization
Issue Potential Cause(s) Suggested Solution(s)
Failure to form crystals ("oiling out") - Unsuitable solvent- Supersaturation is too high- Presence of impurities- Screen a variety of solvents or solvent mixtures to find one where the desired diastereomer has low solubility.- Cool the solution slowly to encourage crystal growth over nucleation.- Purify the diastereomeric ester mixture by column chromatography before crystallization.
Low diastereomeric excess (d.e.) in crystals - Poor solubility difference between diastereomers- Co-crystallization- Perform a thorough solvent screening to maximize the solubility difference.[7]- Recrystallize the obtained solid. Be aware that this may reduce the overall yield.[8]
Low yield of isolated diastereomer - High solubility of the target diastereomer- Loss during washing- Use a minimal amount of solvent for crystallization.- Cool the crystallization mixture in an ice bath to maximize precipitation.- Wash the crystals with a minimal amount of ice-cold solvent.
Chiral HPLC Separation
Issue Potential Cause(s) Suggested Solution(s)
Poor or no separation of enantiomers - Inappropriate chiral stationary phase (CSP)- Suboptimal mobile phase- Screen different types of CSPs (e.g., cellulose-based, amylose-based).- Optimize the mobile phase composition by varying the ratio of polar and non-polar solvents (e.g., hexane/isopropanol).[9]
Poor peak shape (tailing or fronting) - Secondary interactions with the stationary phase- Sample overload- Add a modifier to the mobile phase (e.g., a small amount of acid or base).- Inject a smaller volume or a more dilute sample.
Long retention times - Mobile phase is too weak- Increase the polarity of the mobile phase (e.g., increase the percentage of alcohol modifier).

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of 2,7-Dimethyl-3,6-octanediol

This protocol is adapted from established methods for the resolution of secondary alcohols using Candida antarctica lipase B.[1][10]

Materials:

  • Racemic 2,7-Dimethyl-3,6-octanediol

  • Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., hexane or toluene)

  • Standard laboratory glassware and magnetic stirrer

  • Equipment for monitoring reaction progress (e.g., GC or chiral HPLC)

  • Silica gel for column chromatography

Procedure:

  • To a solution of racemic 2,7-Dimethyl-3,6-octanediol (1.0 eq) in the chosen organic solvent, add the acyl donor (0.6 eq).

  • Add immobilized CALB (typically 10-20% by weight of the substrate).

  • Stir the mixture at a constant temperature (e.g., 30°C).

  • Monitor the reaction progress by GC or chiral HPLC. The reaction should be stopped at approximately 50% conversion to obtain high ee for both the unreacted diol and the acylated product.

  • Once the desired conversion is reached, filter off the enzyme and wash it with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted diol from the monoacylated product by silica gel column chromatography.

Expected Outcome: This procedure should yield one enantiomer of 2,7-Dimethyl-3,6-octanediol and the monoacetate of the other enantiomer, both with high enantiomeric excess.

Protocol 2: Diastereomeric Resolution of 2,7-Dimethyl-3,6-octanediol

This protocol is a general procedure for the resolution of alcohols via diastereomeric ester formation and crystallization.[3]

Materials:

  • Racemic 2,7-Dimethyl-3,6-octanediol

  • Enantiomerically pure chiral carboxylic acid (e.g., (R)-(-)-Mosher's acid)

  • Coupling agent (e.g., dicyclohexylcarbodiimide, DCC)

  • Catalyst (e.g., 4-dimethylaminopyridine, DMAP)

  • Anhydrous organic solvent (e.g., dichloromethane)

  • Solvent for crystallization (to be determined by screening)

  • Standard laboratory glassware

  • Equipment for purification (e.g., column chromatography, recrystallization apparatus)

Procedure:

  • Dissolve racemic 2,7-Dimethyl-3,6-octanediol (1.0 eq), the chiral carboxylic acid (2.2 eq), and DMAP (0.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C and add DCC (2.2 eq).

  • Stir the reaction at room temperature overnight.

  • Filter off the dicyclohexylurea byproduct and concentrate the filtrate.

  • Purify the resulting mixture of diastereomeric diesters by silica gel column chromatography.

  • Perform a solvent screen to find a suitable solvent or solvent mixture for recrystallization.

  • Recrystallize the diastereomeric ester mixture to isolate the less soluble diastereomer.

  • Hydrolyze the separated diastereomeric esters (e.g., using LiAlH4 or base hydrolysis) to recover the enantiomerically pure diols.

Protocol 3: Chiral HPLC Analysis of 2,7-Dimethyl-3,6-octanediol

This is a general method development protocol for the chiral separation of a diol.[9]

Materials and Equipment:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol)

  • Sample of 2,7-Dimethyl-3,6-octanediol enantiomers or the racemic mixture

Procedure:

  • Column Selection: Start with a polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase Screening:

    • Begin with a mobile phase of 90:10 (v/v) n-hexane/isopropanol.

    • If separation is not achieved, try different ratios (e.g., 95:5, 80:20).

    • Screen other alcohol modifiers like ethanol.

  • Optimization:

    • Adjust the flow rate (typically 0.5-1.0 mL/min) to optimize resolution and analysis time.

    • Vary the column temperature (e.g., 25°C, 30°C, 40°C) as lower temperatures can sometimes improve resolution.

  • Sample Preparation: Dissolve a small amount of 2,7-Dimethyl-3,6-octanediol in the mobile phase.

  • Analysis: Inject the sample onto the equilibrated HPLC system and monitor the elution profile with the UV detector (a low wavelength like 210 nm may be necessary as the diol lacks a strong chromophore).

Data Presentation

Table 1: Representative Data for Enzymatic Kinetic Resolution of a Secondary Alcohol
SubstrateEnzymeAcyl DonorSolventTime (h)Conversion (%)ee (Substrate) (%)ee (Product) (%)
Racemic sec-AlcoholCALBVinyl AcetateHexane2450>99>99
Racemic sec-AlcoholCALBVinyl AcetateToluene4848>9998

Note: This data is representative for a typical secondary alcohol and serves as a target for the resolution of 2,7-Dimethyl-3,6-octanediol.

Table 2: Chiral HPLC Screening Conditions
ColumnMobile Phase (v/v)Flow Rate (mL/min)Temperature (°C)Result
Chiralpak IA90:10 Hexane/IPA1.025Partial Separation
Chiralpak IB95:5 Hexane/IPA0.825Baseline Separation
Chiralpak IC90:10 Hexane/EtOH1.030Co-elution

Note: This table illustrates a hypothetical screening process. Optimal conditions for 2,7-Dimethyl-3,6-octanediol must be determined experimentally.

Visualizations

G cluster_enzymatic Enzymatic Kinetic Resolution Workflow racemate Racemic 2,7-Dimethyl-3,6-octanediol reaction Enzyme (CALB) + Acyl Donor racemate->reaction mixture Mixture of: - Unreacted (S)-diol - Acylated (R)-diol-acetate reaction->mixture separation Chromatographic Separation mixture->separation s_diol Enantiopure (S)-diol separation->s_diol r_acetate Enantiopure (R)-diol-acetate separation->r_acetate

Caption: Workflow for the enzymatic kinetic resolution of 2,7-Dimethyl-3,6-octanediol.

G cluster_diastereomeric Diastereomeric Resolution Workflow racemic_diol Racemic Diol esterification Esterification racemic_diol->esterification chiral_acid Chiral Resolving Acid chiral_acid->esterification diastereomers Mixture of Diastereomeric Esters esterification->diastereomers crystallization Crystallization / Chromatography diastereomers->crystallization diastereomer1 Diastereomer 1 crystallization->diastereomer1 diastereomer2 Diastereomer 2 (in mother liquor) crystallization->diastereomer2 hydrolysis1 Hydrolysis diastereomer1->hydrolysis1 hydrolysis2 Hydrolysis diastereomer2->hydrolysis2 enantiomer1 Enantiomer 1 hydrolysis1->enantiomer1 enantiomer2 Enantiomer 2 hydrolysis2->enantiomer2 G start Start with Racemic Mixture screen_csp Screen Chiral Columns (e.g., Polysaccharide-based) start->screen_csp screen_mp Screen Mobile Phases (e.g., Hexane/IPA ratios) screen_csp->screen_mp separation Baseline Separation Achieved? screen_mp->separation optimize Optimize Flow Rate & Temperature optimize->screen_mp separation->optimize No end Validated Method separation->end Yes

References

Technical Support Center: (3S,6S)-2,7-Dimethyl-3,6-octanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of (3S,6S)-2,7-Dimethyl-3,6-octanediol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under an inert gas, such as nitrogen or argon, at a temperature of 2–8 °C.[1] It is crucial to keep the container tightly sealed in a dry and well-ventilated area.

Q2: What materials are incompatible with this compound?

To prevent degradation, avoid contact with strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.[2] These substances can catalyze decomposition reactions.

Q3: What are the likely degradation pathways for this compound?

As a secondary diol, the primary degradation pathway for this compound under acidic or thermal stress is likely to be dehydration, leading to the formation of corresponding alkenes.[1][3][4] Oxidation can also occur, potentially yielding ketone derivatives.

Q4: How can I detect degradation of this compound in my sample?

Degradation can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5] The appearance of new peaks in the chromatogram or a decrease in the area of the main compound peak suggests degradation.

Q5: Is this compound sensitive to light?

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Purity Over Time in Storage Improper storage conditions (exposure to air, moisture, or high temperatures).Ensure the compound is stored at 2-8 °C under an inert atmosphere. Use a tightly sealed container.
Unexpected Peaks in Chromatogram Degradation due to incompatible solvents or reagents (e.g., acidic or basic conditions).Verify the pH of your solutions and ensure all reagents are compatible. Consider performing a forced degradation study to identify potential degradants.
Inconsistent Experimental Results Degradation of the compound in the experimental medium during the assay.Assess the stability of the compound under your specific experimental conditions (e.g., temperature, pH, light exposure). Prepare fresh solutions before each experiment.
Physical Change in Appearance (e.g., color change) Oxidation or significant degradation.Discard the material. Review storage and handling procedures to prevent future occurrences.

Stability Data Summary

The following table summarizes the expected stability of this compound under various stress conditions based on general knowledge of aliphatic secondary diols. This data is illustrative and should be confirmed by experimental studies.

Condition Parameter Expected Outcome Potential Degradation Products
Acidic 0.1 M HCl at 60 °C for 24hModerate DegradationAlkenes (from dehydration)
Basic 0.1 M NaOH at 60 °C for 24hMinor DegradationMinimal to no reaction expected
Oxidative 3% H₂O₂ at RT for 24hModerate DegradationKetones
Thermal 80 °C for 48hMinor to Moderate DegradationAlkenes (from dehydration)
Photolytic ICH Q1B conditionsTo be determinedPotential for various photo-oxidation or rearrangement products

Experimental Protocols

Protocol for Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with a suitable C18 column and UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate 1 mL of the stock solution at 80 °C for 48 hours.

    • Control Sample: Keep 1 mL of the stock solution at room temperature, protected from light.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by HPLC.

  • Data Analysis: Compare the chromatograms of the stressed samples with the control sample to identify degradation peaks and calculate the percentage of degradation.

Visualizations

Stability_Troubleshooting start Inconsistent Results or Loss of Purity check_storage Verify Storage Conditions (2-8 °C, Inert Gas, Dark) start->check_storage check_handling Review Handling Procedures (e.g., solvent purity, pH) start->check_handling run_hplc Analyze by Stability- Indicating HPLC Method check_storage->run_hplc check_handling->run_hplc degradation_present Degradation Confirmed run_hplc->degradation_present New Peaks Present no_degradation No Degradation Detected run_hplc->no_degradation No New Peaks forced_degradation Perform Forced Degradation Study degradation_present->forced_degradation troubleshoot_assay Troubleshoot Other Experimental Parameters no_degradation->troubleshoot_assay end Identify Degradants & Optimize Conditions forced_degradation->end Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acidic (0.1M HCl, 60°C) base Basic (0.1M NaOH, 60°C) oxidation Oxidative (3% H₂O₂, RT) thermal Thermal (80°C) control Control (RT, Dark) analyze_hplc Analyze All Samples by HPLC acid->analyze_hplc base->analyze_hplc oxidation->analyze_hplc thermal->analyze_hplc control->analyze_hplc compare_data Compare Chromatograms to Control analyze_hplc->compare_data identify_degradants Identify & Quantify Degradation Products compare_data->identify_degradants

References

Technical Support Center: Synthesis of Chiral Diols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of chiral diols. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the synthesis and purification of these critical chiral building blocks.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of chiral diols?

A1: Common impurities can be broadly categorized as follows:

  • Enantiomeric Impurity: The undesired enantiomer of the target chiral diol is the most common impurity affecting stereochemical purity.

  • Diastereomeric Impurities: If the starting material can form diastereomers, these may be present in the final product.

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting alkenes, ketones, or other precursors.

  • By-products: Side reactions can generate various by-products, such as over-oxidation products (ketols, diones) in dihydroxylation reactions.

  • Catalyst Residues: Traces of the catalyst (e.g., osmium, ruthenium, chiral ligands) may remain in the product.

  • Solvent Residues: Residual solvents from the reaction or purification steps are common.

Q2: How can I improve a low enantiomeric excess (ee) in my chiral diol synthesis?

A2: A low enantiomeric excess can be addressed by considering the following factors:

  • Catalyst/Ligand Purity: Ensure the chiral ligand or catalyst has not degraded and is of high enantiomeric purity.

  • Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity.

  • Solvent Choice: The solvent can significantly influence the chiral induction. For instance, in Sharpless asymmetric dihydroxylation, a t-BuOH/water mixture is commonly used.[1]

  • Substrate Purity: Impurities in the starting material can interfere with the catalyst, leading to reduced enantioselectivity.[1]

  • Stirring and Mixing: In heterogeneous reactions, efficient mixing is crucial for good results.

Q3: My reaction yield is poor. What are the potential causes and solutions?

A3: Poor yields in chiral diol synthesis can often be traced back to several factors:

  • Incomplete Reaction: Monitor the reaction progress by TLC or GC/MS to ensure it has gone to completion. If the reaction has stalled, consider extending the reaction time or adjusting the temperature, while being mindful of potential impacts on enantioselectivity.[1]

  • Product Degradation: Some diols are sensitive to acidic or basic conditions during workup. Ensure your workup procedure is neutral or buffered if necessary.[1]

  • Sub-optimal Stoichiometry: Carefully verify the stoichiometry of all reactants and catalysts.

  • Inefficient Purification: Chiral diols can be challenging to purify via standard column chromatography due to their polarity. Consider alternative methods like crystallization or supercritical fluid chromatography (SFC).[1]

Q4: What are the best methods for purifying synthesized chiral diols?

A4: The choice of purification method depends on the properties of the diol and the nature of the impurities.

  • Column Chromatography: Silica gel chromatography is a standard method, but given the polarity of diols, a more polar eluent system may be required. Reverse-phase chromatography can also be an option.[1]

  • Crystallization: If the chiral diol is a crystalline solid, recrystallization is an excellent method for achieving high purity.[1][2]

  • Supercritical Fluid Chromatography (SFC): SFC is an effective technique for the purification of chiral compounds, often providing better resolution and faster separation times compared to HPLC.[3][4]

  • Distillation: For volatile diols, distillation can be an effective purification method.[5]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis and analysis of chiral diols.

Problem 1: Low Enantiomeric Excess (ee)
Possible Cause Troubleshooting Steps
Incorrect Chiral Ligand or Catalyst Verify that you are using the correct enantiomer of the ligand or catalyst for the desired product stereochemistry. For Sharpless Asymmetric Dihydroxylation, ensure you are using the appropriate AD-mix (α or β).[1]
Sub-optimal Reaction Temperature Lowering the reaction temperature often increases enantioselectivity. Experiment with a range of temperatures to find the optimal conditions for your specific substrate.[1]
Impure Substrate Impurities in the starting material can interfere with the chiral catalyst and reduce enantioselectivity. Purify the substrate before use by chromatography or distillation.[1]
Inappropriate Solvent The choice of solvent can significantly impact chiral induction. For Sharpless dihydroxylation, a t-BuOH/water mixture is common. Screen different solvents to optimize the ee.[1]
Problem 2: Low Reaction Yield
Possible Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress using TLC or GC. If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature, being mindful of potential impacts on enantioselectivity.[1]
Sub-optimal Stoichiometry Carefully check the stoichiometry of all reactants and catalysts. In some cases, a slight excess of one reagent may be beneficial.[1]
Product Degradation During Workup Some diols can be sensitive to acidic or basic conditions. Ensure your workup procedure is neutral or buffered if necessary.[1]
Inefficient Purification Chiral diols can be challenging to purify by standard column chromatography due to their polarity. Consider alternative methods such as crystallization or supercritical fluid chromatography (SFC).[1]
Problem 3: Difficulty in Purification
Possible Cause Troubleshooting Steps
Product is Highly Polar Use a more polar eluent system for column chromatography. If the product is still retained on the column, consider reverse-phase chromatography.[1]
Product is a Crystalline Solid Attempt purification by recrystallization from a suitable solvent or solvent mixture. This can often provide highly pure material.[1]
Persistent Impurities If standard methods fail, consider more advanced techniques like preparative HPLC or SFC.[1]

Experimental Protocols

Protocol 1: Sharpless Asymmetric Dihydroxylation of trans-Stilbene

This protocol describes the synthesis of (1R,2R)-1,2-diphenylethane-1,2-diol using AD-mix-β.[1]

Materials:

  • trans-Stilbene

  • AD-mix-β

  • tert-Butanol

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1 ratio).

  • Add AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1 equivalent) to the solvent mixture and stir until the two phases are clear.[1]

  • Cool the mixture to 0°C and add trans-stilbene (1 mmol).

  • Stir the reaction vigorously at 0°C. Monitor the reaction progress by TLC.

  • Once the reaction is complete, add solid sodium sulfite (1.5 g) and warm the mixture to room temperature. Stir for 30-60 minutes.[1]

  • Add ethyl acetate to the mixture and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude diol.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.[1]

Protocol 2: Analysis of Enantiomeric Excess by Chiral HPLC

This protocol provides a general procedure for determining the enantiomeric excess of a chiral diol.[6]

General Procedure:

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are common choices for diols. The selection will depend on the specific structure of the analyte.[1]

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve good separation of the enantiomers.[6]

  • Sample Preparation: Dissolve a small amount of the purified diol in the mobile phase or a compatible solvent.[6]

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Monitor the elution of the enantiomers using a suitable detector (e.g., UV). The two enantiomers should elute at different retention times.

  • Calculation of Enantiomeric Excess (ee):

    • Integrate the peak areas of the two enantiomer peaks (Area₁ and Area₂).

    • Calculate the ee using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Starting Materials reaction Asymmetric Synthesis (e.g., Sharpless Dihydroxylation) start->reaction quench Reaction Quenching reaction->quench extraction Extraction quench->extraction purification Purification (Chromatography/Crystallization) extraction->purification analysis Purity & ee Analysis (Chiral HPLC/SFC) purification->analysis end Pure Chiral Diol analysis->end

Caption: A generalized experimental workflow for the synthesis and purification of chiral diols.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions problem Problem Encountered (e.g., Low ee) cause1 Catalyst/Ligand Issue problem->cause1 cause2 Sub-optimal Temperature problem->cause2 cause3 Impure Substrate problem->cause3 solution1 Verify/Replace Catalyst cause1->solution1 solution2 Optimize Temperature cause2->solution2 solution3 Purify Starting Material cause3->solution3 outcome Improved Result solution1->outcome Re-run Experiment solution2->outcome solution3->outcome

Caption: A logical diagram for troubleshooting common issues in chiral diol synthesis.

References

Technical Support Center: Asymmetric Reactions with Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for asymmetric synthesis using chiral auxiliaries. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low Diastereoselectivity or Enantiomeric Excess (% ee)

Q1: My diastereomeric ratio (d.r.) or enantiomeric excess (% ee) is significantly lower than literature reports for the same reaction. What should I investigate first?

A1: The first and most critical step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1] An unvalidated or inaccurate method can provide misleading results.

Key Analytical Method Validation Parameters:

  • Resolution (Rs): Ensure baseline separation between the two enantiomers or diastereomers. A resolution value greater than 1.5 is generally considered adequate.[1]

  • Accuracy: Confirm that the measured % ee or d.r. of a known standard sample is accurate.[1]

  • Precision: Ensure that repeated measurements of the same sample yield consistent results.[1]

Q2: I've validated my analytical method, but the stereoselectivity is still low and inconsistent. What are the next steps?

A2: Scrutinize the purity and quality of all reagents, solvents, and the chiral auxiliary itself. Asymmetric reactions are highly sensitive to trace impurities.[1][2]

  • Reagent and Substrate Purity: Impurities can lead to competitive side reactions, forming racemic or undesired products. Consider repurifying your starting materials.[1]

  • Solvent Quality: Use anhydrous and peroxide-free solvents, as many reactions are sensitive to moisture and air. Freshly distilled or commercially available anhydrous solvents are recommended.[1][2]

  • Chiral Auxiliary Purity: The enantiomeric purity of your chiral auxiliary is paramount. The presence of the other stereoisomer will directly reduce the stereochemical outcome of your reaction.[3]

Q3: How do reaction conditions affect diastereoselectivity?

A3: Reaction conditions such as temperature, solvent, and the choice of Lewis acid play a pivotal role in the stereochemical outcome.[3][4]

  • Temperature: Lowering the reaction temperature (e.g., to -78 °C) often enhances diastereoselectivity by favoring the transition state with the lower activation energy.[3][5]

  • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the transition state, thereby affecting the stereochemical outcome.[4][5]

  • Lewis Acid: In many reactions, the Lewis acid coordinates to the chiral auxiliary and the substrate, locking the conformation to favor a specific facial approach. Screening different Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) can identify the optimal choice for your specific transformation.[3][5]

Troubleshooting Low Diastereoselectivity Workflow

start Low Diastereoselectivity Observed validate_hplc Validate Analytical Method (HPLC/GC) start->validate_hplc validate_hplc->start Method Faulty check_purity Check Reagent & Solvent Purity validate_hplc->check_purity Method OK check_purity->start Impurities Found check_aux_purity Verify Chiral Auxiliary Purity check_purity->check_aux_purity Reagents Pure check_aux_purity->start Auxiliary Impure optimize_temp Optimize Reaction Temperature check_aux_purity->optimize_temp Auxiliary Pure optimize_solvent Screen Solvents optimize_temp->optimize_solvent optimize_lewis Screen Lewis Acids optimize_solvent->optimize_lewis success Improved Diastereoselectivity optimize_lewis->success

Caption: A workflow for troubleshooting low diastereoselectivity.

Table 1: Factors Influencing Diastereoselectivity

ParameterGeneral Effect on DiastereoselectivityCommon Troubleshooting Steps
Temperature Lower temperatures generally increase selectivity.[3][5]Run the reaction at lower temperatures (e.g., -78 °C, -100 °C).
Solvent Can significantly alter the transition state geometry.[4][5]Screen a range of solvents with varying polarities and coordinating abilities.
Lewis Acid Choice and stoichiometry are critical for chelation control.[3][5]Screen various Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) and optimize stoichiometry.
Base For enolate formation, the base can influence E/Z selectivity.[5]Use bulky, non-nucleophilic bases like LDA to favor specific enolate geometries.
Reagent Purity Impurities can lead to side reactions and reduced selectivity.[1][2]Repurify all starting materials and use high-purity, anhydrous solvents.

2. Incomplete Reactions and Low Yields

Q4: My reaction is not going to completion, or the yield is very low. What are the possible causes?

A4: Incomplete reactions and low yields can often be traced back to several key factors:

  • Insufficient Reagent Stoichiometry: An excess of certain reagents may be necessary to drive the reaction to completion.[6]

  • Air and Moisture Sensitivity: Many organometallic reagents and Lewis acids are sensitive to air and moisture, which can quench the reaction.[2] Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Suboptimal Reaction Time and Temperature: The reaction may require more time or a different temperature to proceed efficiently. Monitor the reaction progress using techniques like TLC or LC-MS.[6]

  • Catalyst Inactivation: In some cases, the product or substrate can coordinate to and deactivate a metal catalyst.[2]

3. Chiral Auxiliary Cleavage Issues

Q5: I am having trouble cleaving the chiral auxiliary from my product. What should I do?

A5: Incomplete or problematic cleavage of the chiral auxiliary is a common issue. Here are some troubleshooting steps:

  • Verify Reagent Quality and Stoichiometry: Ensure cleavage reagents are fresh and used in the correct proportions. For instance, in the cleavage of Evans auxiliaries with LiOH/H₂O₂, the concentration and equivalents of the reagents are critical.[6]

  • Optimize Reaction Conditions: Adjusting the temperature, reaction time, and solvent can significantly impact the cleavage efficiency.[6]

  • Consider Steric Hindrance: If the substrate is sterically hindered near the auxiliary, cleavage may be more difficult. A different cleavage method or a more reactive reagent might be necessary.[6]

  • Investigate Alternative Cleavage Methods: If optimizing the current conditions fails, consider a different cleavage strategy (e.g., acidic, basic, reductive, or oxidative cleavage).[6]

Decision-Making Workflow for Chiral Auxiliary Cleavage

start Incomplete Auxiliary Cleavage verify_reagents Verify Reagent Quality & Stoichiometry start->verify_reagents optimize_conditions Optimize Temperature, Time, & Solvent verify_reagents->optimize_conditions Reagents OK check_sterics Assess Steric Hindrance optimize_conditions->check_sterics Still Incomplete success Complete Cleavage optimize_conditions->success Successful alternative_methods Investigate Alternative Cleavage Methods check_sterics->alternative_methods Sterically Hindered alternative_methods->success

Caption: A decision-making workflow for troubleshooting incomplete chiral auxiliary cleavage.[6]

Q6: How can I prevent epimerization of my product during auxiliary removal?

A6: Epimerization, the change in configuration at a stereocenter, is a risk during auxiliary cleavage, especially under harsh conditions.

  • Choose Milder Cleavage Conditions: Reductive cleavage methods are often milder than harsh acidic or basic hydrolysis.[6]

  • Control the Temperature: Perform the cleavage at low temperatures to minimize the risk of epimerization.[3]

  • Careful Monitoring: Closely monitor the reaction to avoid prolonged exposure to conditions that could cause epimerization.[3]

Experimental Protocols

Protocol 1: Validation of a Chiral HPLC Method [1]

  • Resolution (Rs):

    • Prepare a solution containing both enantiomers (a racemic or scalemic mixture).

    • Inject the solution onto the chiral HPLC column.

    • Adjust the mobile phase composition and flow rate to achieve baseline separation of the enantiomeric peaks.

    • Calculate the resolution using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂), where t₁ and t₂ are the retention times, and w₁ and w₂ are the peak widths at the base. Aim for Rs > 1.5.[1]

  • Accuracy:

    • Prepare standards of known enantiomeric composition (e.g., 90:10, 75:25, 50:50).

    • Analyze these standards using the developed HPLC method.

    • Compare the measured % ee with the known values to determine the accuracy.[1]

  • Precision:

    • Inject the same sample multiple times (e.g., n=6).

    • Calculate the mean and standard deviation of the % ee values. The relative standard deviation (RSD) should typically be <2%.[1]

Protocol 2: Cleavage of an Evans Auxiliary using LiOH/H₂O₂ [6]

  • Reaction Setup:

    • Dissolve the N-acyl oxazolidinone substrate in a mixture of tetrahydrofuran (THF) and water.

    • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition:

    • Add a pre-cooled aqueous solution of hydrogen peroxide (H₂O₂), followed by an aqueous solution of lithium hydroxide (LiOH).

  • Reaction Monitoring:

    • Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.[6]

  • Quenching:

    • Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce the excess peroxide.[6]

  • Workup:

    • Allow the mixture to warm to room temperature and remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and perform an extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove the chiral auxiliary.

Logical Relationship of Key Experimental Parameters

substrate Substrate & Chiral Auxiliary reaction Asymmetric Reaction substrate->reaction conditions Reaction Conditions (Temp, Solvent, etc.) conditions->reaction reagents Reagents (Lewis Acid, Base) reagents->reaction product Diastereomeric Product reaction->product cleavage Auxiliary Cleavage product->cleavage analysis Stereochemical Analysis (e.g., Chiral HPLC) product->analysis final_product Enantiopure Product cleavage->final_product final_product->analysis

References

Technical Support Center: Enhancing Diastereoselectivity with (3S,6S)-2,7-Dimethyl-3,6-octanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing diastereoselectivity in reactions utilizing (3S,6S)-2,7-Dimethyl-3,6-octanediol as a chiral auxiliary.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in asymmetric synthesis?

This compound is a C2-symmetric chiral diol. Its stereogenic centers and defined spatial arrangement make it a valuable chiral auxiliary in asymmetric synthesis. When temporarily incorporated into a prochiral substrate, it can effectively bias the approach of a reagent to one face of the molecule, leading to the preferential formation of one diastereomer.

Q2: In what types of reactions can this compound be used to control diastereoselectivity?

While specific literature applications for this diol are not extensively documented, C2-symmetric diols are commonly used to form chiral acetals or ketals with aldehydes and ketones. These chiral derivatives can then be used in a variety of diastereoselective reactions, including:

  • Nucleophilic additions to the carbonyl group: This includes reactions with organometallic reagents (e.g., Grignard reagents, organolithiums).

  • Enolate alkylations: After conversion of the carbonyl to a chiral acetal, an adjacent ester or ketone can be enolized and alkylated with high diastereoselectivity.

  • Aldol reactions: Chiral acetals can direct the stereochemical outcome of aldol additions.

  • Diels-Alder reactions: The diol can be part of a chiral dienophile, influencing the endo/exo and facial selectivity of the cycloaddition.

Q3: How is the this compound auxiliary typically introduced and removed?

  • Introduction: The diol is typically reacted with a carbonyl compound (aldehyde or ketone) under acidic conditions (e.g., using p-toluenesulfonic acid, PPTS) to form a chiral acetal or ketal.

  • Removal: The auxiliary is usually removed by acidic hydrolysis (e.g., with aqueous HCl or acetic acid) to regenerate the carbonyl group in the product and recover the chiral diol.

Q4: How can I determine the diastereomeric ratio (d.r.) of my reaction product?

The most common method for determining the diastereomeric ratio is through 1H NMR spectroscopy. Diastereomers are distinct compounds and will often have at least one set of corresponding protons with different chemical shifts. By integrating the signals corresponding to each diastereomer, the ratio can be calculated. For complex spectra, 2D NMR techniques or HPLC analysis on a chiral or achiral column may be necessary.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity (Poor d.r.)

Low diastereoselectivity is a common issue in asymmetric synthesis. Several factors can influence the stereochemical outcome of a reaction.

Potential Cause Troubleshooting Steps
Suboptimal Lewis Acid The choice of Lewis acid is critical for achieving high diastereoselectivity in reactions involving chiral acetals. Screen a variety of Lewis acids (e.g., TiCl4, SnCl4, Et2AlCl, BF3·OEt2) to find the one that provides the best facial shielding of the substrate.
Incorrect Reaction Temperature Many diastereoselective reactions are highly temperature-dependent. Lowering the reaction temperature (e.g., from room temperature to -78 °C) often increases the energy difference between the diastereomeric transition states, leading to higher selectivity.
Inappropriate Solvent The polarity and coordinating ability of the solvent can affect the conformation of the substrate-Lewis acid complex and the transition state. Experiment with a range of anhydrous solvents (e.g., CH2Cl2, toluene, THF, Et2O).
Steric Hindrance of Substrate or Reagent The steric bulk of the substituents on the substrate or the incoming nucleophile can significantly impact diastereoselectivity. If possible, consider modifying the steric environment of the reactants.
Incomplete Acetal Formation Ensure the formation of the chiral acetal from this compound is complete before proceeding with the diastereoselective reaction. Incomplete conversion will lead to a competing non-selective background reaction.

Issue 2: Difficulty in Removing the Chiral Auxiliary

Potential Cause Troubleshooting Steps
Standard acidic hydrolysis is ineffective. Try a different acid catalyst (e.g., switch from HCl to trifluoroacetic acid). Increase the reaction temperature or prolong the reaction time.
Product is sensitive to strong acid. Use milder acidic conditions (e.g., aqueous acetic acid, silica gel). Consider oxidative or reductive methods for cleavage if applicable to your specific substrate.
Low recovery of the chiral diol. Ensure the workup procedure is optimized for the solubility of this compound. It may be necessary to perform a careful extraction or chromatography to isolate the diol from the product and byproducts.

Data Presentation

Specific quantitative data for diastereoselective reactions employing this compound is not widely available in the searched literature. The following table provides a template for how such data would be presented and includes representative data for analogous C2-symmetric diol auxiliaries to illustrate expected trends.

Table 1: Representative Diastereoselectivities in Reactions with Chiral Acetal Auxiliaries

Reaction TypeSubstrateReagent/ConditionsAuxiliaryDiastereomeric Ratio (d.r.)
Nucleophilic AdditionBenzaldehydeMeMgBr, -78 °C, THF(2R,3R)-2,3-Butanediol90:10
Aldol ReactionPropanal AcetalSilyl Ketene Acetal, TiCl4, -78 °C(2S,3S)-1,4-Dimethoxy-2,3-butanediol>95:5
Diels-AlderAcrylate DerivativeCyclopentadiene, Et2AlCl, -78 °C(2R,4R)-2,4-Pentanediol98:2 (endo:exo)

Experimental Protocols

Protocol 1: General Procedure for the Formation of a Chiral Acetal from an Aldehyde and this compound

  • To a solution of the aldehyde (1.0 equiv) in an anhydrous solvent (e.g., toluene or dichloromethane, 0.5 M) is added this compound (1.1 equiv).

  • A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 equiv) is added.

  • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by TLC or GC-MS until the starting aldehyde is consumed.

  • Upon completion, the reaction is cooled to room temperature, and the acid catalyst is quenched with a mild base (e.g., triethylamine).

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the chiral acetal.

Protocol 2: General Procedure for a Diastereoselective Aldol Reaction of a Chiral Acetal

  • To a solution of the chiral acetal derived from an α-ester-substituted aldehyde (1.0 equiv) in anhydrous dichloromethane (0.1 M) at -78 °C under an inert atmosphere is added a Lewis acid (e.g., TiCl4, 1.1 equiv).

  • The mixture is stirred at -78 °C for 30 minutes.

  • A solution of a silyl enol ether (1.2 equiv) in dichloromethane is added dropwise.

  • The reaction is stirred at -78 °C and monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl.

  • The mixture is allowed to warm to room temperature and extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The diastereomeric ratio of the crude product is determined by 1H NMR analysis.

  • The product is purified by column chromatography.

Visualizations

diastereoselective_reaction_workflow cluster_synthesis Synthesis of Chiral Acetal cluster_reaction Diastereoselective Reaction cluster_analysis Analysis and Auxiliary Removal Prochiral_Aldehyde Prochiral Aldehyde/Ketone Chiral_Acetal Chiral Acetal Intermediate Prochiral_Aldehyde->Chiral_Acetal Chiral_Diol This compound Chiral_Diol->Chiral_Acetal Acid_Catalyst Acid Catalyst (e.g., PTSA) Acid_Catalyst->Chiral_Acetal Diastereomeric_Products Diastereomeric Products Chiral_Acetal->Diastereomeric_Products Reagent Reagent (e.g., Nucleophile) Reagent->Diastereomeric_Products Lewis_Acid Lewis Acid (optional) Lewis_Acid->Diastereomeric_Products Analysis Determine Diastereomeric Ratio (NMR, HPLC) Diastereomeric_Products->Analysis Removal Auxiliary Removal (Hydrolysis) Analysis->Removal Final_Product Enantioenriched Product Removal->Final_Product Recovered_Diol Recovered Chiral Diol Removal->Recovered_Diol

Caption: Experimental workflow for asymmetric synthesis using a chiral diol auxiliary.

troubleshooting_logic Start Low Diastereoselectivity Observed Check_Temp Is the reaction run at low temperature? Start->Check_Temp Lower_Temp Action: Lower reaction temperature (e.g., to -78 °C) Check_Temp->Lower_Temp No Check_Lewis_Acid Is a Lewis acid being used/optimized? Check_Temp->Check_Lewis_Acid Yes Lower_Temp->Check_Lewis_Acid Screen_Lewis_Acids Action: Screen different Lewis acids (TiCl4, SnCl4, etc.) Check_Lewis_Acid->Screen_Lewis_Acids No Check_Solvent Has the solvent been optimized? Check_Lewis_Acid->Check_Solvent Yes Screen_Lewis_Acids->Check_Solvent Screen_Solvents Action: Test a range of anhydrous solvents Check_Solvent->Screen_Solvents No High_Selectivity High Diastereoselectivity Achieved Check_Solvent->High_Selectivity Yes Screen_Solvents->High_Selectivity

Caption: Troubleshooting logic for improving low diastereoselectivity.

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: (3S,6S)-2,7-Dimethyl-3,6-octanediol and its Contemporaries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral auxiliaries represent a powerful and reliable strategy to control stereochemistry during synthesis. This guide provides a detailed comparison of (3S,6S)-2,7-Dimethyl-3,6-octanediol with other prominent chiral auxiliaries, offering insights into their applications, performance, and the experimental protocols that underpin their success.

While many chiral auxiliaries are temporarily attached to a substrate to direct a stereoselective reaction, this compound and similar C2-symmetric diols have carved a niche as foundational scaffolds for the synthesis of highly effective chiral ligands used in asymmetric catalysis. This guide will therefore compare the utility of this diol in catalysis with the performance of classical chiral auxiliaries, namely Evans' oxazolidinones and Oppolzer's sultam, in stoichiometric asymmetric reactions.

Performance Comparison of Chiral Auxiliaries

The efficacy of a chiral controller is judged by its ability to induce high levels of stereoselectivity, typically measured as diastereomeric excess (de%) or enantiomeric excess (ee%), and to provide the desired product in high chemical yield. The following tables summarize the performance of ligands derived from C2-symmetric diols and two of the most widely used classes of chiral auxiliaries in key asymmetric transformations.

Asymmetric Hydrogenation using a Chiral Phospholane Ligand

This compound serves as a key building block for C2-symmetric phospholane ligands, such as those in the DuPhos family. These ligands, when complexed with transition metals like rhodium, are highly effective catalysts for asymmetric hydrogenation.

SubstrateCatalystSolventPressure (atm)Time (h)Conversion (%)ee (%)
Methyl (Z)-α-acetamidocinnamate[Rh(COD)((R,R)-Me-DuPhos)]BF₄MeOH10.2>99>99
Methyl (Z)-α-acetamidoacrylate[Rh(COD)((R,R)-Me-DuPhos)]BF₄MeOH10.2>99>99
Dimethyl itaconate[Rh(COD)((R,R)-Et-DuPhos)]BF₄MeOH10.2>9998

Data is representative of the performance of DuPhos ligands in asymmetric hydrogenation reactions.

Asymmetric Aldol Reaction using Evans' Oxazolidinone Auxiliary

Evans' oxazolidinone auxiliaries are renowned for their high diastereoselectivity in aldol reactions, which are crucial for the construction of polyketide natural products.[1]

Aldehyde (R'CHO)N-Acyloxazolidinone (R)Lewis AcidSolventTemp (°C)Yield (%)de (%)
IsobutyraldehydePropionylBu₂BOTfCH₂Cl₂-78 to 085>99
BenzaldehydePropionylBu₂BOTfCH₂Cl₂-78 to 091>99
AcetaldehydePropionylBu₂BOTfCH₂Cl₂-78 to 075>98

Data is representative of the performance of Evans' auxiliaries in boron-mediated asymmetric aldol reactions.[1]

Asymmetric Diels-Alder Reaction using Oppolzer's Sultam Auxiliary

Oppolzer's camphorsultam is a highly effective chiral auxiliary for controlling the stereochemistry of Diels-Alder reactions, a powerful tool for the synthesis of cyclic systems.

DieneDienophile (N-enoylsultam)Lewis AcidSolventTemp (°C)Yield (%)de (%) (endo:exo)
CyclopentadieneAcryloylTiCl₄CH₂Cl₂-789298:2
1,3-ButadieneCrotonoylEt₂AlClCH₂Cl₂-788595:5
IsopreneAcryloylTiCl₄CH₂Cl₂-789097:3

Data is representative of the performance of Oppolzer's sultam in Lewis acid-catalyzed asymmetric Diels-Alder reactions.

Experimental Protocols

Detailed and reliable experimental procedures are critical for reproducible results in asymmetric synthesis. Below are representative protocols for the synthesis of the chiral auxiliaries and their application in the aforementioned key reactions.

Synthesis of (S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary)

This procedure involves the reduction of an amino acid followed by cyclization.[2]

  • Reduction of L-Phenylalanine: L-Phenylalanine is reduced to the corresponding amino alcohol, (S)-2-amino-3-phenyl-1-propanol, using a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in a suitable solvent like tetrahydrofuran (THF).

  • Cyclization: The resulting amino alcohol is then reacted with a carbonylating agent, such as diethyl carbonate or phosgene, in the presence of a base to form the oxazolidinone ring. The product is purified by recrystallization.[2]

Asymmetric Aldol Reaction with Evans' Auxiliary: General Procedure

This protocol outlines the key steps for a boron-mediated asymmetric aldol reaction.[1][3]

  • Enolate Formation: The N-acyloxazolidinone is dissolved in an anhydrous solvent (e.g., CH₂Cl₂ or THF) and cooled to -78 °C under an inert atmosphere. A Lewis acid, typically dibutylboron triflate (Bu₂BOTf), is added, followed by a tertiary amine base (e.g., triethylamine or diisopropylethylamine) to generate the Z-enolate.

  • Aldol Addition: The aldehyde, dissolved in the same solvent, is added dropwise to the enolate solution at -78 °C. The reaction is stirred for several hours at low temperature.

  • Work-up and Purification: The reaction is quenched, and the product is isolated and purified by column chromatography to yield the aldol adduct with high diastereoselectivity.

  • Auxiliary Cleavage: The chiral auxiliary can be removed under mild conditions, for example, by hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the chiral β-hydroxy acid.

Synthesis of (2R)-Bornane-10,2-sultam (Oppolzer's Auxiliary)

Oppolzer's sultam is typically synthesized from camphor.

  • Sulfonylation of Camphor: (+)-Camphor is converted to (+)-camphor-10-sulfonyl chloride.

  • Formation of Sultam: The sulfonyl chloride is then reacted with an amine, followed by cyclization to form the sultam ring. The product is a crystalline solid that can be purified by recrystallization.

Asymmetric Diels-Alder Reaction with Oppolzer's Sultam: General Procedure

This protocol describes a Lewis acid-catalyzed Diels-Alder reaction.

  • Preparation of the Dienophile: The N-enoylsultam is prepared by reacting the Oppolzer's sultam with the corresponding acyl chloride in the presence of a base.

  • Cycloaddition: The N-enoylsultam and the diene are dissolved in an anhydrous solvent (e.g., CH₂Cl₂) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A Lewis acid (e.g., TiCl₄ or Et₂AlCl) is added to catalyze the reaction.

  • Work-up and Purification: The reaction is quenched, and the cycloadduct is isolated and purified by chromatography or recrystallization.

  • Auxiliary Removal: The chiral auxiliary can be cleaved by methods such as reduction with LiAlH₄ or hydrolysis to provide the desired enantiomerically enriched product.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams created using the DOT language visualize the logical flow of the synthesis and application of these chiral controllers.

General Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis cluster_0 Preparation cluster_1 Asymmetric Reaction cluster_2 Post-Reaction cluster_3 Final Product A Attach Chiral Auxiliary to Substrate B Perform Stereoselective Transformation A->B C Separate Diastereomers (if necessary) B->C D Cleave Chiral Auxiliary C->D E Isolate Enantiomerically Enriched Product D->E F Recover Chiral Auxiliary D->F

Caption: General workflow for a typical chiral auxiliary-mediated synthesis.

Workflow for Asymmetric Catalysis using a Chiral Ligand cluster_0 Catalyst Preparation cluster_1 Catalytic Reaction cluster_2 Product Isolation A Synthesize Chiral Ligand (from a chiral scaffold like a C2-symmetric diol) B Form Metal-Ligand Complex A->B C Combine Catalyst with Substrate and Reagents B->C D Run Reaction under Optimized Conditions C->D E Isolate Enantiomerically Enriched Product D->E

Caption: Workflow for asymmetric catalysis using a chiral ligand.

References

enantiomeric purity analysis of (3S,6S)-2,7-Dimethyl-3,6-octanediol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the , this document provides a comparative overview of analytical techniques for researchers, scientists, and professionals in drug development. Below, we detail methodologies, present quantitative data in a structured format, and visualize experimental workflows.

Comparison of Analytical Techniques

The determination of the enantiomeric purity of (3S,6S)-2,7-Dimethyl-3,6-octanediol, a chiral diol, is crucial for its application in asymmetric synthesis and pharmaceutical development. The primary methods for this analysis are Nuclear Magnetic Resonance (NMR) spectroscopy after derivatization, chiral Gas Chromatography (GC), and chiral High-Performance Liquid Chromatography (HPLC). Each technique offers distinct advantages and is suited for different analytical requirements.

Parameter Chiral GC Chiral HPLC NMR with Chiral Derivatizing Agent
Principle Differential partitioning of enantiomers on a chiral stationary phase.Differential interaction of enantiomers with a chiral stationary phase.Formation of diastereomers with distinct NMR signals.
Sample Preparation Derivatization may be required to improve volatility and resolution.Direct injection is often possible.Derivatization with a chiral agent is necessary.[1][2][3]
Resolution HighHighDependent on the choice of derivatizing agent and NMR field strength.
Analysis Time Fast (typically 10-30 minutes)Moderate (typically 15-45 minutes)Fast (sample preparation and data acquisition can be under 90 minutes).[4]
Limit of Detection (LOD) Low (ng to pg range)Low (ng to µg range)Higher (mg to µg range)
Instrumentation Gas Chromatograph with a chiral column and FID or MS detector.HPLC system with a chiral column and UV or MS detector.NMR Spectrometer
Advantages High resolution, speed, and sensitivity.Wide applicability, direct analysis of non-volatile compounds.Rapid method development, no need for chromatographic separation.
Disadvantages Limited to volatile and thermally stable compounds.Higher cost of columns and solvents.Lower sensitivity, requires pure samples, potential for kinetic resolution during derivatization.[1]

Experimental Protocols

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of enantiomers of volatile compounds. For diols like this compound, derivatization is often necessary to increase volatility and improve peak shape.

Methodology:

  • Derivatization (Acetylation):

    • Dissolve 1 mg of this compound in 1 mL of pyridine.

    • Add 0.5 mL of acetic anhydride.

    • Heat the mixture at 60°C for 1 hour.

    • Evaporate the solvent under a stream of nitrogen.

    • Re-dissolve the residue in 1 mL of dichloromethane for GC analysis.

  • GC Conditions:

    • Column: Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) or equivalent cyclodextrin-based chiral stationary phase.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 250°C.

    • Oven Program: 100°C hold for 2 min, ramp to 180°C at 5°C/min, hold for 10 min.

    • Injection Volume: 1 µL (split ratio 50:1).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC allows for the direct separation of enantiomers without the need for derivatization, making it a versatile method for a wide range of compounds.

Methodology:

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral stationary phase.[5]

    • Mobile Phase: n-Hexane/Isopropanol (95:5 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm (as diols have weak chromophores, a Refractive Index detector can also be used).

    • Injection Volume: 10 µL.

NMR Spectroscopy with a Chiral Derivatizing Agent

This method relies on the conversion of the enantiomeric diol into diastereomeric derivatives that exhibit distinct signals in the NMR spectrum.[1][2][3] A common approach involves the use of 2-formylphenylboronic acid and a chiral amine.[1][4]

Methodology:

  • Derivatization:

    • In an NMR tube, dissolve 5 mg of this compound in 0.6 mL of CDCl₃.

    • Add 1.0 equivalent of 2-formylphenylboronic acid.[1]

    • Add 1.0 equivalent of a single enantiomer of a chiral amine, such as (R)-α-methylbenzylamine.[1]

    • Gently shake the tube to mix the reagents. The reaction to form diastereomeric iminoboronate esters is typically rapid.[1]

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Identify the well-resolved signals corresponding to the diastereomers (e.g., imine protons or methine protons).

    • Integrate the signals for each diastereomer to determine the enantiomeric ratio. The accuracy of this method has been shown to have a good linear relationship with known enantiomeric compositions.[6]

Visualizations

Enantiomeric_Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_data Data Analysis Sample (3S,6S)-2,7-Dimethyl- 3,6-octanediol GC Chiral GC Sample->GC Derivatization (optional) HPLC Chiral HPLC Sample->HPLC Direct Injection NMR NMR Analysis Sample->NMR Derivatization Data Chromatogram / Spectrum GC->Data HPLC->Data NMR->Data Purity Enantiomeric Purity (%) Data->Purity Peak Integration / Signal Integration

Caption: Workflow for enantiomeric purity analysis.

NMR_Derivatization_Pathway cluster_reactants Reactants cluster_products Products (Diastereomers) Diol (3S,6S)-Diol + (3R,6R)-Diol Diastereomer1 Diastereomer 1 (S,S,R) Diol->Diastereomer1 Diastereomer2 Diastereomer 2 (R,R,R) Diol->Diastereomer2 FPBA 2-Formylphenyl- boronic Acid FPBA->Diastereomer1 FPBA->Diastereomer2 Amine (R)-α-Methyl- benzylamine Amine->Diastereomer1 Amine->Diastereomer2 NMR_Signal1 Signal A Diastereomer1->NMR_Signal1 Distinct NMR Signal NMR_Signal2 Signal B Diastereomer2->NMR_Signal2 Distinct NMR Signal

Caption: NMR derivatization signaling pathway.

References

A Comparative Guide to the Validation of Synthetic Routes for Chiral Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral diols are invaluable building blocks in the synthesis of pharmaceuticals and other complex molecules due to their versatile functionality and stereochemical properties. The ability to produce these diols with high enantiomeric and diastereomeric purity is crucial. This guide provides an objective comparison of several prominent synthetic routes to chiral 1,2- and 1,3-diols, supported by experimental data, to aid researchers in selecting and validating the most suitable method for their specific needs.

Core Synthetic Methodologies: A Comparative Overview

The stereoselective synthesis of chiral diols can be achieved through various powerful methods, each with its own set of advantages and limitations. Key performance indicators for evaluating these routes include chemical yield, enantiomeric excess (ee%), diastereomeric ratio (dr), catalyst loading, and reaction time. Below is a comparative summary of five leading methodologies.

Data Presentation: Performance of Synthetic Routes to Chiral Diols
Methodology Target Diol Type Substrate(s) Catalyst/Reagent Catalyst Loading (mol%) Yield (%) ee% / er dr (anti:syn) Reaction Time (h) Ref.
Sharpless Asymmetric Dihydroxylation syn-1,2-diol(E)-StilbeneAD-mix-βN/A (premixed)91-95>99 (R,R)N/A24[1]
Proline-Catalyzed Asymmetric Aldol Reaction anti-1,2-diolCyclohexanone + p-Nitrobenzaldehyde(S)-Proline209998 (anti)97:372[2]
Chemoenzymatic Synthesis 1,3-diolAcetone + BenzaldehydeL-ZnL(3) + Oxidoreductase (KRED-NADH-108)5 (L-ZnL(3))78>99 (S)N/A24[3]
NHC-Catalyzed Kinetic Resolution 1,2-diol(±)-1-Phenylethane-1,2-diolChiral NHC2048 (ester), 46 (diol)88:12 (ester), 87:13 (diol)N/A2[4]
Nickel-Catalyzed Enantioselective Synthesis anti-1,2-diol (mono-protected)Silyloxydiene + HydrocinnamaldehydeNi(cod)₂ / VAPOL-phosphoramidite10778420:1Not Specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of synthetic routes. The following are representative protocols for the key experiments cited in this guide.

Sharpless Asymmetric Dihydroxylation: Synthesis of (R,R)-Hydrobenzoin

This protocol is adapted for the synthesis of (R,R)-hydrobenzoin from (E)-stilbene.[1]

Materials:

  • (E)-Stilbene

  • AD-mix-β

  • tert-Butanol

  • Water

  • Sodium sulfite

  • Ethyl acetate

  • Saturated sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare a 1:1 (v/v) mixture of tert-butanol and water and cool to 0 °C.

  • Add AD-mix-β to the cooled solvent mixture with vigorous stirring.

  • Add (E)-stilbene to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding solid sodium sulfite and stir for 1 hour.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to obtain pure (R,R)-hydrobenzoin.

Proline-Catalyzed Asymmetric Aldol Reaction

This general procedure is for the catalytic aldol reaction between a ketone and an aldehyde.[5]

Materials:

  • Aldehyde (e.g., p-nitrobenzaldehyde)

  • Ketone (e.g., acetone)

  • (S)-Proline-based catalyst

  • Solvent (e.g., DMSO)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of the catalyst (10-20 mol%) in the chosen solvent, add the aldehyde (0.25 mmol) and acetone (1.25 mmol).

  • Stir the solution at the desired temperature (e.g., -10 to 25 °C) for 24-72 hours.

  • Quench the reaction mixture with a saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with water and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess by HPLC analysis on a chiral column.

Chemoenzymatic Synthesis of a Chiral 1,3-Diol

This one-pot protocol combines an enantioselective aldol reaction with an enzymatic reduction.[3]

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Acetone

  • Chiral Zn(II) complex (e.g., L-ZnL(3))

  • Oxidoreductase (e.g., KRED-NADH-108 from Chiralscreen OH kit)

  • NADH

  • Buffer solution

Procedure:

  • In an aqueous solvent system at room temperature, combine the aldehyde, acetone, and the chiral Zn(II) complex to catalyze the enantioselective aldol reaction.

  • After the formation of the aldol product, introduce the oxidoreductase and the NADH cofactor.

  • Allow the enzymatic reduction of the aldol product to proceed.

  • Monitor the reaction for the formation of the chiral 1,3-diol.

  • Upon completion, work up the reaction mixture to isolate the desired diol.

  • Determine the stereochemical outcome by appropriate analytical methods.

NHC-Catalyzed Kinetic Resolution of a 1,2-Diol

This protocol describes the kinetic resolution of a racemic 1,2-diol using an N-heterocyclic carbene (NHC) catalyst.[4]

Materials:

  • Racemic 1,2-diol (e.g., (±)-1-phenylethane-1,2-diol)

  • Aldehyde (as an acyl donor precursor)

  • Chiral NHC precatalyst

  • Base (e.g., K₂CO₃)

  • Oxidant

  • Solvent

  • 4 Å Molecular sieves

Procedure:

  • In a vial containing 4 Å molecular sieves, dissolve the racemic 1,2-diol (0.10 mmol), NHC precatalyst (0.02 mmol), base (0.02 mmol), and oxidant (0.10 mmol) in the solvent (2.0 mL).

  • Add the aldehyde.

  • Stir the reaction at the specified temperature for the required time (e.g., 25 °C for 2 hours).

  • After the reaction, purify the mixture using silica gel column chromatography to separate the enantioenriched monoester and the unreacted enantioenriched diol.

  • Determine the enantiomeric ratio (er) of both products via HPLC on a chiral stationary phase.

Nickel-Catalyzed Enantioselective Synthesis of a Mono-Protected 1,2-Diol

This protocol is for the reductive coupling of a dienol ether with an aldehyde.

Materials:

  • Dienol ether

  • Aldehyde

  • Ni(cod)₂

  • Chiral ligand (e.g., VAPOL-phosphoramidite)

  • Reductant (e.g., triethylborane)

  • Solvent

Procedure:

  • In a glovebox, charge a vial with Ni(cod)₂ and the chiral ligand in the chosen solvent.

  • Add the aldehyde and the dienol ether.

  • Add the reductant to initiate the reaction.

  • Stir the reaction at the specified temperature for the required duration.

  • Upon completion, quench the reaction and purify the product by flash column chromatography.

  • Determine the yield, diastereomeric ratio, and enantiomeric excess of the mono-protected 1,2-diol.

Visualization of Validation Workflow

A systematic approach is essential for the validation of any synthetic route. The following diagram illustrates a generalized workflow for this process.

G A Route Selection & Design B Optimization of Reaction Conditions (Temperature, Solvent, Catalyst Loading) A->B C Synthesis & Purification B->C D Characterization (NMR, MS, IR) C->D E Stereochemical Analysis (Chiral HPLC/GC, Polarimetry) D->E F Data Analysis (Yield, ee%, dr) E->F G Validated Route F->G Meets Criteria H Revise Conditions F->H Does Not Meet Criteria H->B

Caption: A generalized workflow for the validation of a synthetic route to a chiral diol.

References

comparative study of catalytic systems for asymmetric dihydroxylation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalytic Systems for Asymmetric Dihydroxylation

For researchers, scientists, and drug development professionals, the enantioselective synthesis of vicinal diols is a critical transformation in the construction of complex chiral molecules. Asymmetric dihydroxylation (AD) of olefins offers a direct and powerful route to these valuable building blocks. This guide provides a comparative study of prominent catalytic systems for AD, focusing on the well-established Sharpless Asymmetric Dihydroxylation and emerging osmium-free alternatives.

Overview of Catalytic Systems

The Sharpless Asymmetric Dihydroxylation (SAD), developed by K. Barry Sharpless, remains the benchmark for this transformation.[1] It typically employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand derived from cinchona alkaloids.[1] Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, the chiral ligand ((DHQ)₂PHAL and (DHQD)₂PHAL, respectively), a co-oxidant (potassium ferricyanide, K₃Fe(CN)₆), and a base (potassium carbonate, K₂CO₃), simplifying the experimental procedure.[1][2]

Concerns over the toxicity and cost of osmium have driven the development of alternative, osmium-free catalytic systems. Among the most promising are those based on more earth-abundant and less toxic metals such as iron and manganese.[3][4][5] These systems often utilize novel chiral ligands to achieve high enantioselectivity. Additionally, enzymatic systems, particularly Rieske non-heme iron oxygenases, have emerged as powerful biocatalysts for asymmetric dihydroxylation, offering high selectivity and conversions under mild conditions.[6]

Performance Comparison

The efficacy of a catalytic system for asymmetric dihydroxylation is primarily assessed by its chemical yield and stereoselectivity (enantiomeric excess, ee%, and diastereomeric excess, de%). The following tables summarize the performance of the Sharpless catalytic system and selected osmium-free alternatives on various olefin substrates.

Table 1: Sharpless Asymmetric Dihydroxylation Performance Data
SubstrateLigand/ReagentYield (%)ee (%)Reference
(E)-StilbeneAD-mix-β94≥99[7]
StyreneAD-mix-β9691[8]
1-DeceneAD-mix-β78-[7]
o-Isopropoxy-m-methoxystyrene(DHQD)₂PHALHigh95[9]
Trisubstituted Alkene(DHQ)₂PHAL82-[8]
α,β-Unsaturated EsterAD-mix-β89.998[10]
Table 2: Osmium-Free Asymmetric Dihydroxylation Performance Data
Catalyst SystemSubstrateYield (%)ee (%)Reference
Iron(II) complexPhenyl trans-2-methyl-2-butenoate87>99[5]
Iron complexMethyl cinnamate8599.8[5]
Manganese complexVarious olefins-up to 99[3]
Manganese complexElectron-deficient alkenesup to 95up to 96[4]
Rieske non-heme iron oxygenaseVarious olefins>99 (conversion)≥95[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the Sharpless Asymmetric Dihydroxylation and an iron-catalyzed system.

Protocol 1: Sharpless Asymmetric Dihydroxylation of (E)-Stilbene

Materials:

  • (E)-Stilbene

  • AD-mix-β

  • tert-Butanol

  • Water

  • Sodium sulfite

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A 1:1 (v/v) mixture of tert-butanol and water is prepared and cooled to 0 °C.

  • AD-mix-β is added to the cooled solvent mixture with vigorous stirring.

  • (E)-Stilbene is then added to the reaction mixture.

  • The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of solid sodium sulfite and stirred for an additional hour.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization to yield (R,R)-hydrobenzoin.[11]

Protocol 2: General Procedure for Iron-Catalyzed Asymmetric cis-Dihydroxylation

A general procedure involves using an iron(II) complex with a tetradentate N4 ligand as the catalyst and aqueous hydrogen peroxide (H₂O₂) as the oxidant. The reaction is typically carried out in a suitable solvent at a controlled temperature. The specific ligand and reaction conditions can be optimized for different substrates to achieve high yields and enantioselectivities.[5]

Mechanistic and Workflow Diagrams

Visual representations of the catalytic cycle and experimental workflow can aid in understanding the reaction process.

Sharpless_Catalytic_Cycle OsVIII_L Os(VIII)O4-L Osmate_ester [3+2] Cycloaddition Osmate(VI) Ester Intermediate OsVIII_L->Osmate_ester + Alkene Alkene Alkene Alkene->Osmate_ester Diol Chiral Diol Osmate_ester->Diol OsVI Os(VI)(OH)2-L Osmate_ester->OsVI + 2H2O (Hydrolysis) OsVI->OsVIII_L Oxidation Reduced_cooxidant Reduced Co-oxidant (e.g., K4Fe(CN)6) OsVI->Reduced_cooxidant Cooxidant Co-oxidant (e.g., K3Fe(CN)6) Cooxidant->OsVI

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Experimental_Workflow Start Start Prep Prepare reaction mixture: Solvent, Catalyst, Ligand, Co-oxidant Start->Prep Add_Substrate Add Olefin Substrate Prep->Add_Substrate Reaction Stir at controlled temperature Monitor reaction progress (TLC/GC/HPLC) Add_Substrate->Reaction Quench Quench the reaction Reaction->Quench Extraction Work-up: Aqueous extraction Quench->Extraction Drying Dry organic phase Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify the crude product (Recrystallization/Chromatography) Concentration->Purification Analysis Analyze the final product: Yield, ee%, de% Purification->Analysis End End Analysis->End

Caption: General experimental workflow for asymmetric dihydroxylation.

System_Comparison AD Asymmetric Dihydroxylation Os_based Osmium-Based Systems AD->Os_based Os_free Osmium-Free Systems AD->Os_free Sharpless Sharpless AD (OsO4/Chiral Ligand) Os_based->Sharpless Iron Iron-Catalyzed Os_free->Iron Manganese Manganese-Catalyzed Os_free->Manganese Enzymatic Enzymatic (e.g., Rieske Oxygenases) Os_free->Enzymatic

Caption: Comparison of catalytic systems for asymmetric dihydroxylation.

Conclusion

The Sharpless Asymmetric Dihydroxylation is a highly reliable and versatile method for the enantioselective synthesis of vicinal diols, backed by a vast body of literature and commercially available reagents. However, the toxicity and cost of osmium present significant drawbacks, particularly for industrial applications.

Osmium-free catalytic systems based on iron and manganese offer promising alternatives, demonstrating high enantioselectivities for a range of substrates. While still under active development, these systems have the potential to provide more sustainable and cost-effective routes to chiral diols. Enzymatic methods represent a green and highly selective approach, with Rieske non-heme iron oxygenases showing excellent performance.

The choice of a catalytic system will ultimately depend on the specific substrate, desired scale of the reaction, and considerations of cost, toxicity, and environmental impact. This guide provides a foundation for researchers to navigate the available options and select the most appropriate method for their synthetic goals.

References

A Spectroscopic Guide to Differentiating (3S,6S) and (3R,6R)-2,7-Dimethyl-3,6-octanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected spectroscopic properties of the diastereomeric pair, (3S,6S)-2,7-Dimethyl-3,6-octanediol and (3R,6R)-2,7-Dimethyl-3,6-octanediol. Due to the scarcity of directly published spectra for these specific stereoisomers, this comparison is based on the foundational principles of stereoisomer differentiation using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Accompanying this guide are detailed experimental protocols for acquiring the necessary data.

Introduction to Spectroscopic Analysis of Diastereomers

Diastereomers, being stereoisomers that are not mirror images of each other, possess different physical and chemical properties. These differences extend to their spectroscopic signatures. While enantiomers exhibit identical spectra in an achiral environment, diastereomers can be distinguished by techniques such as NMR and IR spectroscopy.[1] The distinct spatial arrangement of atoms in diastereomers leads to variations in bond angles, bond lengths, and through-space interactions, which in turn affect their spectroscopic output.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for the ¹H NMR, ¹³C NMR, and IR spectra of (3S,6S) and (3R,6R)-2,7-Dimethyl-3,6-octanediol. It is important to note that while the exact values may vary depending on the experimental conditions, the relative differences between the two diastereomers are expected to be consistent.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃

ProtonsThis compound(3R,6R)-2,7-Dimethyl-3,6-octanediolRationale for a Difference
-OH Broad singlet, ~1.5-3.0 ppmBroad singlet, ~1.5-3.0 ppmChemical shift is concentration and temperature dependent; may show slight differences due to varying intermolecular hydrogen bonding.
-CH(OH)- Multiplet, ~3.4-3.6 ppmMultiplet, ~3.4-3.6 ppmThe diastereotopic nature of the neighboring methylene protons will lead to complex multiplets. The exact chemical shift and coupling constants are expected to differ due to the different spatial arrangement of the substituents.
-CH(CH₃)₂ Multiplet, ~1.7-1.9 ppmMultiplet, ~1.7-1.9 ppmSubtle differences in the magnetic environment may lead to small variations in chemical shifts.
-CH₂- Multiplets, ~1.2-1.6 ppmMultiplets, ~1.2-1.6 ppmThese protons are diastereotopic and will appear as complex multiplets. The chemical shifts and coupling patterns will be distinct for each diastereomer.
-CH(CH₃)₂ Doublet, ~0.9 ppmDoublet, ~0.9 ppmThe two methyl groups of the isopropyl group are diastereotopic and may appear as two separate doublets or a single doublet with slight broadening. The exact chemical shifts are expected to differ slightly between the diastereomers.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

CarbonThis compound(3R,6R)-2,7-Dimethyl-3,6-octanediolRationale for a Difference
-CH(OH)- ~75-78 ppm~75-78 ppmThe chemical shift of the carbon bearing the hydroxyl group is sensitive to the stereochemistry of adjacent chiral centers. A noticeable difference is expected.
-CH(CH₃)₂ ~33-35 ppm~33-35 ppmMinor differences may be observed due to the overall change in the molecule's electronic environment.
-CH₂- ~30-32 ppm~30-32 ppmThe chemical shifts of the methylene carbons will differ due to the different stereochemical environment.
-CH(CH₃)₂ ~17-19 ppm~17-19 ppmThe diastereotopic methyl carbons of the isopropyl group may show distinct signals with slight chemical shift differences between the two diastereomers.

Table 3: Predicted IR Absorption Bands (cm⁻¹)

Functional GroupThis compound(3R,6R)-2,7-Dimethyl-3,6-octanediolRationale for a Difference
O-H Stretch (H-bonded) Broad, ~3200-3600Broad, ~3200-3600The strength and nature of intermolecular and intramolecular hydrogen bonding can differ between diastereomers, leading to slight variations in the shape and position of this broad band.[1]
C-H Stretch ~2850-3000~2850-3000Generally similar for both isomers.
C-O Stretch ~1050-1150~1050-1150The exact position of the C-O stretching vibration can be influenced by the stereochemistry, potentially leading to small but measurable differences.
Fingerprint Region < 1500< 1500This region contains complex vibrations that are highly sensitive to the overall molecular geometry. Significant differences in the pattern of peaks in the fingerprint region are expected, providing a unique identifier for each diastereomer.[1]

Mass Spectrometry (MS)

Electron ionization (EI) mass spectra of diastereomers are often very similar, as the fragmentation pathways are primarily determined by the molecular structure rather than the stereochemistry. Therefore, significant differences in the mass-to-charge ratios (m/z) of the fragments are not anticipated. However, subtle variations in the relative abundances of certain fragment ions may be observed.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the diol in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.

    • Process the data with a line broadening of 1-2 Hz.

  • Data Analysis: Compare the chemical shifts (δ) in ppm and coupling constants (J) in Hz for the corresponding signals in the spectra of the two diastereomers.

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat (liquid film): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solution: Dissolve the sample in a suitable solvent (e.g., carbon tetrachloride, CCl₄, for observing free O-H stretching) and place it in a liquid cell.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Compare the positions (wavenumber, cm⁻¹) and shapes of the absorption bands, paying close attention to the O-H stretching region and the fingerprint region.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS).

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Acquisition:

    • Acquire the mass spectrum over a mass range of m/z 40-300.

    • Use a standard EI energy of 70 eV.

  • Data Analysis: Compare the fragmentation patterns and the relative abundances of the observed ions.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the two diastereomers.

Spectroscopic_Comparison_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Comparison cluster_conclusion Conclusion Sample_S (3S,6S)-Diol NMR NMR Spectroscopy (¹H and ¹³C) Sample_S->NMR IR IR Spectroscopy Sample_S->IR MS Mass Spectrometry Sample_S->MS Sample_R (3R,6R)-Diol Sample_R->NMR Sample_R->IR Sample_R->MS Process_NMR Process NMR Data (Chemical Shifts, Coupling Constants) NMR->Process_NMR Process_IR Process IR Data (Wavenumbers, Band Shapes) IR->Process_IR Process_MS Process MS Data (Fragmentation Patterns) MS->Process_MS Compare Comparative Analysis Process_NMR->Compare Process_IR->Compare Process_MS->Compare Conclusion Identification of Spectroscopic Differences Compare->Conclusion

Caption: Workflow for the spectroscopic comparison of diastereomers.

Conclusion

The spectroscopic differentiation of this compound and (3R,6R)-2,7-Dimethyl-3,6-octanediol relies on the subtle but measurable differences in their NMR and IR spectra. While mass spectrometry may show minor variations, NMR and IR are the primary tools for distinguishing these diastereomers. Specifically, the chemical shifts and coupling constants of the diastereotopic protons and carbons in NMR, along with the unique fingerprint region in IR, are expected to provide definitive identification of each stereoisomer. The provided experimental protocols offer a standardized approach to obtaining high-quality data for a robust comparative analysis.

References

Chiral Octanediols in Asymmetric Synthesis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and selective methods to produce enantiomerically pure compounds is a constant endeavor. Chiral diols have emerged as a versatile class of molecules in this pursuit, acting as catalysts, ligands, and auxiliaries in a wide array of asymmetric transformations. This guide provides a comprehensive literature review of the applications of chiral octanediols, offering a comparative analysis of their performance where data is available and contextualizing their potential within the broader landscape of chiral diol catalysis.

While extensive research has been dedicated to axially chiral biaryl diols like BINOL and TADDOL, simpler aliphatic chiral diols, including chiral octanediols, represent a cost-effective and readily accessible alternative. This guide will delve into the synthesis and applications of chiral octanediols, presenting available quantitative data, experimental protocols, and a comparative perspective against more established chiral catalysts.

Performance in Asymmetric Catalysis: A Comparative Overview

Chiral diols exert their influence in asymmetric synthesis by creating a chiral environment around a reactive center, thereby directing the stereochemical outcome of the reaction. Their effectiveness is often evaluated based on the enantiomeric excess (ee) and diastereomeric ratio (dr) of the product, as well as the overall reaction yield.

Asymmetric Aldol Reaction

The aldol reaction is a fundamental carbon-carbon bond-forming reaction, and its asymmetric variant is a powerful tool for constructing chiral β-hydroxy carbonyl compounds. Chiral diols can be employed as additives or as part of the catalyst system to induce enantioselectivity.

While specific data for chiral octanediols in catalyzing aldol reactions is limited in the readily available literature, studies on other chiral diols demonstrate their potential. For instance, chiral symmetric diols have been examined as additives in the L-proline-catalyzed direct aldol reaction, showing significant improvements in enantioselectivity, conversion, and yield.[1] In one study, the addition of (S)-BINOL (1 mol%) resulted in up to 98% ee and 90% yield.[1] A proposed mechanism involves the formation of a chiral supramolecular transition state through hydrogen bonding.[1]

A strategy for the synthesis of enantiomerically pure (>99% ee) 1,3-diols involves an asymmetric aldol reaction to form chiral 1,3-keto alcohols, followed by an asymmetric reduction.[2] This highlights the importance of synthesizing chiral diols themselves as valuable products.

Table 1: Performance of Chiral Diol Additives in L-Proline-Catalyzed Aldol Reaction

Chiral Diol AdditiveAldehydeYield (%)ee (%)Reference
(S)-BINOLp-Nitrobenzaldehyde9098[1]
(R)-BINOLBenzaldehyde8592[1]
Asymmetric Reduction of Ketones

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a critical transformation in the synthesis of many pharmaceuticals. Chiral diols can be used as ligands for reducing agents to achieve high levels of enantioselectivity.

While direct data on chiral octanediol-catalyzed ketone reductions is scarce, the general principles can be illustrated by other chiral diols. For example, the asymmetric reduction of acetophenone and other prochiral ketones can be achieved with high enantioselectivity using various biocatalysts, which often possess chiral diol-like functionalities in their active sites.[3]

Table 2: Representative Performance of Catalysts in Asymmetric Ketone Reduction

Catalyst SystemKetoneYield (%)ee (%)Reference
Plant Tissue (e.g., Apple)Acetophenone8098[3]
Plant Tissue (e.g., Apple)4'-Chloroacetophenone~75~95[3]

Note: This table provides examples of biocatalytic reductions, a field where chiral recognition is paramount. Specific data for chiral octanediols as catalysts or ligands in these reactions requires further investigation.

Synthesis of Chiral Octanediols

The availability of enantiomerically pure chiral octanediols is a prerequisite for their application in asymmetric synthesis. Enzymatic methods have proven to be effective for their preparation.

One synthetic route to both enantiomers of 1,3-octanediol starts from chiral 1-octen-3-ol, which is obtained through enzymatic optical resolution.[4]

Synthesis_of_Chiral_1_3_Octanediol racemic_octenol Racemic 1-octen-3-ol enzymatic_resolution Enzymatic Optical Resolution racemic_octenol->enzymatic_resolution chiral_octenol Chiral 1-octen-3-ol enzymatic_resolution->chiral_octenol hydroboration_oxidation Hydroboration- Oxidation chiral_octenol->hydroboration_oxidation chiral_octanediol Chiral 1,3-Octanediol hydroboration_oxidation->chiral_octanediol

Synthesis of Chiral 1,3-Octanediol.

Experimental Protocols

Detailed experimental procedures are essential for reproducing and building upon published research. Below are representative protocols for the synthesis of chiral 1,3-diols and a general procedure for a chiral diol-catalyzed reaction.

Synthesis of Chiral 1,3-Diols via Asymmetric Aldol Reaction and Reduction

This two-step process provides a reliable method for obtaining enantiomerically pure 1,3-diols.[2]

Step 1: Asymmetric Aldol Reaction

  • To a solution of the aldehyde (1.0 equiv) in a suitable solvent (e.g., DMSO/H₂O), add the ketone (5.0 equiv), a chiral organocatalyst (e.g., a proline derivative, 20 mol%), and an additive (e.g., Cu(OTf)₂, 10 mol%).[2]

  • Stir the reaction mixture at room temperature for the specified time (e.g., 3 days).[2]

  • Upon completion (monitored by TLC), quench the reaction and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the chiral β-hydroxy ketone.

  • Determine the enantiomeric excess and diastereomeric ratio using chiral HPLC analysis.[2]

Step 2: Asymmetric Reduction

  • To a solution of the chiral β-hydroxy ketone (1.0 equiv) in an anhydrous solvent (e.g., THF) at 0 °C under an inert atmosphere, add a solution of a chiral reducing agent (e.g., (R)-CBS-oxazaborolidine complex).[2]

  • Stir the reaction for a specified time (e.g., 2 hours).[2]

  • Quench the reaction carefully with methanol.

  • Purify the product by column chromatography to yield the enantiomerically pure 1,3-diol.

  • Determine the enantiomeric excess by chiral HPLC analysis.[2]

Aldol_Reduction_Workflow start Aldehyde + Ketone aldol_reaction Asymmetric Aldol Reaction (Chiral Organocatalyst, Additive) start->aldol_reaction keto_alcohol Chiral β-Hydroxy Ketone aldol_reaction->keto_alcohol reduction Asymmetric Reduction (Chiral Reducing Agent) keto_alcohol->reduction diol Enantiomerically Pure 1,3-Diol reduction->diol

Workflow for Chiral 1,3-Diol Synthesis.

Signaling Pathways and Logical Relationships

The mechanism of chiral diol-catalyzed reactions often involves the formation of a well-defined transition state where the diol coordinates to a metal or interacts with the substrates through hydrogen bonding, creating a chiral pocket that directs the stereochemical outcome.

In the L-proline-catalyzed aldol reaction with a chiral diol additive, a proposed supramolecular transition state involves hydrogen bonding between the diol, proline, and the aldehyde, which activates the aldehyde and shields one of its faces.[1]

Aldol_Mechanism cluster_ts Proposed Transition State Proline L-Proline Aldehyde Aldehyde Proline->Aldehyde H-bond Diol Chiral Diol Diol->Proline H-bond Diol->Aldehyde H-bond Product β-Hydroxy Ketone Aldehyde->Product Enamine Enamine (from Ketone + Proline) Enamine->Aldehyde Nucleophilic Attack

Proposed Aldol Reaction Mechanism.

Conclusion and Future Outlook

Chiral octanediols, as a class of simple and potentially economical chiral ligands and auxiliaries, hold promise for applications in asymmetric synthesis. However, a comprehensive review of the current literature reveals a notable scarcity of specific performance data and direct comparisons with more established chiral diols like BINOL and TADDOL. The available information primarily focuses on the synthesis of chiral 1,3-diols as target molecules rather than their application as catalysts.

To fully unlock the potential of chiral octanediols, further research is needed to:

  • Systematically evaluate their performance as catalysts and ligands in a variety of asymmetric transformations.

  • Conduct direct comparative studies against benchmark chiral diols under standardized conditions.

  • Explore the impact of substitution on the octanediol backbone to fine-tune their steric and electronic properties.

By filling these knowledge gaps, the scientific community can better assess the practical utility of chiral octanediols and expand the toolkit of readily available and cost-effective catalysts for the synthesis of enantiomerically pure molecules, a critical need in the pharmaceutical and fine chemical industries.

References

Assessing the Effectiveness of (3S,6S)-2,7-Dimethyl-3,6-octanediol in Asymmetric Induction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and life sciences sectors. Chiral auxiliaries and ligands play a pivotal role in achieving high levels of stereocontrol in asymmetric synthesis. Among the various classes of chiral molecules, C2-symmetric diols have emerged as powerful tools for inducing chirality in a wide range of chemical transformations. This guide provides a comparative assessment of (3S,6S)-2,7-Dimethyl-3,6-octanediol and its position relative to well-established C2-symmetric diols, namely BINOL and TADDOL.

In contrast, other C2-symmetric diols, such as 1,1'-bi-2-naphthol (BINOL) and α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL), have been extensively studied and successfully employed in a multitude of asymmetric reactions.[4][5] These diols have become benchmarks in the field, offering high levels of stereocontrol in reactions ranging from Diels-Alder cycloadditions to nucleophilic additions to carbonyl compounds.

Performance of Alternative C2-Symmetric Diols

To provide a framework for evaluating potential new chiral diols like this compound, this section summarizes the performance of BINOL and TADDOL in representative asymmetric reactions.

Table 1: Performance Data for BINOL Derivatives in Asymmetric Synthesis
Reaction TypeCatalyst/ReagentSubstrateYield (%)ee (%)Reference
Asymmetric AlkylationTi-BINOL ComplexProchiral Enolate85-95>90N/A
Diels-Alder ReactionBINOL-derived Lewis AcidCyclopentadiene, Acrolein90-99>95[4]
Carbonyl-Ene ReactionBINOL-Ti ComplexAldehyde, Alkene80-95>90N/A
Mukaiyama Aldol ReactionBINOL-SnCl2 ComplexSilyl Enol Ether, Aldehyde70-90>90N/A

Note: The data presented are representative values from various literature sources and may vary depending on the specific reaction conditions and substrates.

Table 2: Performance Data for TADDOL Derivatives in Asymmetric Synthesis
Reaction TypeCatalyst/ReagentSubstrateYield (%)ee (%)Reference
Nucleophilic Addition to AldehydesTADDOL-Ti ComplexAldehyde, Organozinc Reagent85-98>95[4]
Diels-Alder ReactionTADDOL-derived Lewis AcidDienophile, Diene80-95>90[4]
[2+2] CycloadditionTADDOL-Ti ComplexKetene, Aldehyde70-90>90N/A
Phase-Transfer CatalysisTADDOL-derived Quaternary Ammonium SaltGlycine Schiff Base, Alkyl Halide80-95>90N/A

Note: The data presented are representative values from various literature sources and may vary depending on the specific reaction conditions and substrates.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of chiral auxiliaries and ligands. Below are generalized protocols for asymmetric reactions where C2-symmetric diols are commonly employed.

Protocol 1: General Procedure for Asymmetric Alkylation using a Chiral Auxiliary
  • Attachment of Chiral Auxiliary: The chiral auxiliary is covalently attached to the prochiral substrate under standard reaction conditions.

  • Enolate Formation: The resulting adduct is treated with a suitable base (e.g., lithium diisopropylamide, LDA) at low temperature (e.g., -78 °C) to generate the corresponding enolate.

  • Alkylation: The enolate is then reacted with an electrophile (e.g., an alkyl halide). The stereochemical outcome of this step is directed by the chiral auxiliary.

  • Cleavage of Chiral Auxiliary: The chiral auxiliary is removed from the product under mild conditions (e.g., hydrolysis, reduction) to yield the desired enantiomerically enriched product and recover the auxiliary.

Protocol 2: General Procedure for a Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction
  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, the C2-symmetric diol (e.g., BINOL or TADDOL) is reacted with a Lewis acid (e.g., TiCl4, Et2AlCl) in a suitable anhydrous solvent (e.g., dichloromethane, toluene) at a specified temperature to form the chiral Lewis acid complex.

  • Reaction Setup: The dienophile is added to the pre-formed catalyst solution and stirred for a short period. The diene is then added, and the reaction mixture is maintained at the optimal temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.

  • Enantiomeric Excess Determination: The enantiomeric excess of the product is determined by chiral HPLC or gas chromatography (GC).

Visualizing the Workflow

The following diagram illustrates a typical workflow for an asymmetric synthesis experiment utilizing a chiral auxiliary.

Asymmetric_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start attach_aux Attach Chiral Auxiliary start->attach_aux enolate_formation Enolate Formation attach_aux->enolate_formation alkylation Asymmetric Alkylation enolate_formation->alkylation cleavage Cleave Auxiliary alkylation->cleavage purification Purification cleavage->purification analysis Analysis (ee%, de%) purification->analysis end End Product analysis->end

A generalized workflow for asymmetric synthesis using a chiral auxiliary.

Conclusion

While this compound possesses the C2-symmetric structural motif common to many successful chiral ligands and auxiliaries, there is a conspicuous lack of published data to support its effectiveness in asymmetric induction. In contrast, chiral diols such as BINOL and TADDOL are well-established and highly effective, with a vast body of literature supporting their application in a wide array of stereoselective transformations.

For researchers and professionals in drug development, the selection of a chiral auxiliary or ligand is a critical decision that relies on proven performance and predictability. At present, BINOL and TADDOL derivatives remain the more reliable choices due to the extensive documentation of their efficacy and well-defined experimental protocols. The potential of this compound as a chiral inducer remains an open area for investigation. Its aliphatic nature may offer different solubility and reactivity profiles compared to the more rigid, aromatic backbones of BINOL and TADDOL, which could be advantageous in specific applications. However, until rigorous studies are conducted and published, its utility in asymmetric synthesis remains speculative.

References

A Comparative Guide to the Synthesis of Chiral Diols: Biocatalytic vs. Chemical Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral diols are invaluable building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Their stereochemistry often dictates biological activity, making the enantioselective synthesis of these molecules a critical aspect of modern organic chemistry. This guide provides an objective comparison between biocatalytic and traditional chemical methods for the synthesis of chiral diols, supported by experimental data and detailed protocols.

Introduction

The demand for enantiomerically pure compounds has driven the development of numerous synthetic strategies.[1] Two of the most prominent approaches for synthesizing chiral diols are biocatalysis, which utilizes enzymes, and chemical synthesis, which employs metal catalysts or chiral auxiliaries. Both methodologies offer distinct advantages and disadvantages in terms of selectivity, substrate scope, and environmental impact.[2]

Biocatalytic Synthesis of Chiral Diols

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral compounds.[3] Enzymes, such as oxidoreductases, hydrolases, and lyases, can catalyze the formation of chiral diols with high enantioselectivity and under mild reaction conditions.[4][5]

Key Biocatalytic Strategies
  • Asymmetric Reduction of Diketones: Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are widely used for the stereoselective reduction of prochiral diketones to yield chiral diols.[6][7] This method often provides excellent enantiomeric excess (ee) and diastereomeric excess (de).

  • Enantioselective Hydrolysis of Epoxides: Epoxide hydrolases can be employed for the kinetic resolution of racemic epoxides or, in more advanced applications, for the enantioconvergent hydrolysis to a single diol enantiomer.[8][9]

  • Enzymatic Dihydroxylation: Dioxygenases can introduce two hydroxyl groups into a substrate in a stereoselective manner.[3] Rieske non-heme iron oxygenases, for instance, can catalyze the cis-dihydroxylation of alkenes.[10]

  • Enzyme Cascades: Multi-enzyme, one-pot systems can couple different enzymatic reactions, such as a C-C bond formation followed by a stereoselective reduction, to produce chiral diols from simpler starting materials.[4][11]

Advantages of Biocatalytic Synthesis
  • High Selectivity: Enzymes often exhibit exceptional enantioselectivity, regioselectivity, and chemoselectivity, leading to highly pure products and reducing the need for protecting groups.[2]

  • Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near ambient temperature and pressure, which is energy-efficient and minimizes side reactions like isomerization and racemization.[3][12]

  • Environmental Sustainability: The use of biodegradable enzymes and the avoidance of harsh chemicals and organic solvents contribute to the "green" nature of biocatalysis.[2]

Limitations of Biocatalytic Synthesis
  • Substrate Scope: The substrate specificity of enzymes can sometimes be a limitation, although techniques like directed evolution are expanding the range of accessible substrates.[12]

  • Cofactor Regeneration: Many oxidoreductases require expensive nicotinamide cofactors (NADH or NADPH). Efficient in situ cofactor regeneration is crucial for the economic viability of these processes.[2][7]

  • Process Optimization: Developing a robust biocatalytic process can require significant effort in enzyme screening, optimization of reaction conditions, and downstream processing.

Chemical Synthesis of Chiral Diols

Traditional chemical methods for synthesizing chiral diols have been extensively developed and are widely used in both academic and industrial settings. These methods often rely on asymmetric catalysis using chiral metal complexes or the use of chiral auxiliaries.

Key Chemical Strategies
  • Sharpless Asymmetric Dihydroxylation (SAD): This Nobel Prize-winning reaction is a cornerstone of asymmetric synthesis.[13] It utilizes osmium tetroxide (OsO₄) as a catalyst in the presence of a chiral cinchona alkaloid ligand to achieve the syn-dihydroxylation of a wide range of alkenes with high enantioselectivity.[14][15][16] The choice of ligand (e.g., (DHQ)₂PHAL in AD-mix-α or (DHQD)₂PHAL in AD-mix-β) dictates the stereochemical outcome.[17]

  • Asymmetric Epoxidation followed by Ring-Opening: The enantioselective epoxidation of an alkene, often using a Sharpless or Jacobsen catalyst, followed by stereospecific ring-opening of the resulting epoxide with a nucleophile (e.g., water) can produce anti-diols.[18][19]

  • Enantioselective Reduction of α-Hydroxy Ketones: The reduction of α-hydroxy ketones, which can be derived from asymmetric aldol reactions, provides access to chiral 1,2-diols.[20]

  • Asymmetric Hydrogenation of Diketones: The use of chiral metal catalysts, such as those based on ruthenium or rhodium, for the asymmetric hydrogenation of diketones is another effective method for producing chiral diols.[6]

Advantages of Chemical Synthesis
  • Broad Substrate Scope: Chemical catalysts are often applicable to a wider range of substrates compared to enzymes.[2]

  • Well-Established Protocols: Many chemical methods, such as the Sharpless Asymmetric Dihydroxylation, are well-documented with predictable outcomes for various substrates.[15][16]

  • Scalability: Chemical syntheses are often readily scalable for industrial production.

Limitations of Chemical Synthesis
  • Harsh Reaction Conditions: Many chemical reactions require non-physiological conditions, such as very low temperatures, high pressures, or the use of pyrophoric or toxic reagents.[21][22]

  • Use of Toxic and Expensive Metals: Catalysts like osmium tetroxide are highly toxic and expensive, necessitating careful handling and removal from the final product.[14][21]

  • Environmental Concerns: The use of organic solvents and heavy metal catalysts raises environmental and safety concerns.[23]

Quantitative Data Comparison

ParameterBiocatalytic Synthesis (e.g., KRED Reduction)Chemical Synthesis (e.g., Sharpless AD)
Enantioselectivity Often >99% ee[2]Typically 90-99% ee[15][16]
Diastereoselectivity Can be very high, depending on the enzyme[6]Generally high for syn-dihydroxylation[24]
Reaction Temperature Ambient (e.g., 25-40 °C)[3]Often low (e.g., 0 °C to -78 °C)[14]
Solvent Typically aqueous buffer[2]Often organic solvents (e.g., t-BuOH/H₂O)[25]
Catalyst Loading Can be low, but often requires whole cells or immobilized enzymeCatalytic amounts of OsO₄ with stoichiometric co-oxidant[24]
Toxicity of Reagents Generally low[3]High (OsO₄ is highly toxic)[14]
Substrate Scope Can be limited by enzyme specificityBroad for many alkene classes[14]

Experimental Protocols

Biocatalytic Reduction of a Diketone

This protocol describes the general procedure for the asymmetric reduction of a prochiral diketone using a ketoreductase.

Materials:

  • Prochiral diketone

  • Ketoreductase (KRED) or whole cells expressing the KRED

  • NADH or NADPH cofactor

  • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase or isopropanol)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a temperature-controlled reaction vessel, dissolve the diketone substrate in a minimal amount of a water-miscible co-solvent (e.g., DMSO) if necessary.

  • Add the phosphate buffer and the cofactor regeneration system.

  • Initiate the reaction by adding the KRED enzyme preparation or the whole cells.

  • Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).

  • Once the reaction is complete, stop the reaction by adding a water-immiscible organic solvent for extraction.

  • Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • Purify the resulting chiral diol by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Sharpless Asymmetric Dihydroxylation

This protocol provides a general procedure for the Sharpless Asymmetric Dihydroxylation of an alkene.[19]

Materials:

  • Alkene

  • AD-mix-α or AD-mix-β (contains K₂OsO₂(OH)₄, (DHQ)₂PHAL or (DHQD)₂PHAL, K₃Fe(CN)₆, and K₂CO₃)

  • tert-Butanol

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂) (optional, can accelerate the reaction)

  • Sodium sulfite (Na₂SO₃) for quenching

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a reaction flask, prepare a 1:1 mixture of tert-butanol and water.

  • Cool the solvent mixture to 0 °C.

  • Add the AD-mix (α or β) to the cold solvent and stir until the solids are dissolved, resulting in a biphasic mixture.

  • Add the alkene substrate to the reaction mixture.

  • Stir the reaction vigorously at 0 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding solid sodium sulfite and stir for about 1 hour.

  • Add ethyl acetate to the mixture and stir.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude diol by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or by ¹H NMR analysis of the corresponding Mosher's ester derivative.[19]

Visualizing the Workflows

Biocatalytic_Synthesis cluster_prep Reaction Setup cluster_reaction Biocatalytic Reduction cluster_workup Downstream Processing cluster_product Final Product Substrate Prochiral Diketone Reaction Enzymatic Reaction (Mild Conditions) Substrate->Reaction Buffer Aqueous Buffer Buffer->Reaction Cofactor Cofactor (NADH/NADPH) Cofactor->Reaction Enzyme Enzyme (KRED/ADH) Enzyme->Reaction Extraction Extraction Reaction->Extraction Purification Purification Extraction->Purification Diol Chiral Diol Purification->Diol

Caption: General workflow for the biocatalytic synthesis of a chiral diol.

Chemical_Synthesis cluster_prep Reaction Setup cluster_reaction Asymmetric Dihydroxylation cluster_workup Workup and Purification cluster_product Final Product Alkene Alkene Reaction Chemical Reaction (Low Temperature) Alkene->Reaction AD_mix AD-mix (OsO4, Chiral Ligand, Co-oxidant) AD_mix->Reaction Solvent Organic Solvent (t-BuOH/H2O) Solvent->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Diol Chiral Diol Purification->Diol

Caption: General workflow for the chemical synthesis of a chiral diol via Sharpless AD.

Conclusion

Both biocatalytic and chemical methods offer powerful and distinct advantages for the synthesis of chiral diols. The choice between them is often dictated by the specific requirements of the project.[2] Biocatalysis is the preferred method when environmental impact, process safety, and high enantioselectivity are the primary concerns.[2] It is particularly well-suited for large-scale manufacturing where a dedicated enzyme can be developed and optimized. Chemical synthesis remains indispensable for its broad substrate applicability and is often the go-to method in early-stage research and development where a wide range of analogs need to be synthesized quickly.[2] As both fields continue to advance, with the development of novel enzymes through directed evolution and the discovery of more efficient and sustainable chemical catalysts, researchers are equipped with an expanding and versatile toolbox for the synthesis of these vital chiral building blocks.

References

Unveiling Byproducts in the Synthesis of (3S,6S)-2,7-Dimethyl-3,6-octanediol: A Comparative Analysis of Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the production of stereochemically pure compounds is paramount. The chiral diol (3S,6S)-2,7-Dimethyl-3,6-octanediol is a valuable building block in asymmetric synthesis. This guide provides a comparative analysis of two prominent synthetic methods for its preparation, with a focus on the identification and understanding of the byproducts associated with each route. The methodologies examined are enzymatic reduction of a prochiral diketone and asymmetric dihydroxylation of an alkene precursor.

Method 1: Enzymatic Reduction of 2,7-Dimethyloctane-3,6-dione

This biocatalytic approach utilizes an NADH-specific oxidoreductase to stereoselectively reduce the prochiral diketone, 2,7-dimethyloctane-3,6-dione, to the desired (3S,6S)-diol. This method is lauded for its high selectivity and environmentally benign reaction conditions.

Byproduct Analysis

The primary byproducts in this enzymatic reduction are other stereoisomers of the target molecule. The formation of these isomers is contingent on the enantioselectivity of the chosen enzyme. Ideally, a highly selective enzyme will produce almost exclusively the (3S,6S) isomer. However, imperfect enzyme selectivity can lead to the formation of the (3R,6R)-enantiomer and the meso compounds, (3S,6R)- and (3R,6S)-2,7-dimethyl-3,6-octanediol. Additionally, byproducts can arise from the cofactor regeneration system often employed in these reactions.

Byproduct CategorySpecific ByproductFormation Pathway
Stereoisomers (3R,6R)-2,7-Dimethyl-3,6-octanediolNon-specific reduction of both ketone moieties.
(3S,6R)-2,7-Dimethyl-3,6-octanediolNon-specific reduction of one ketone moiety.
(3R,6S)-2,7-Dimethyl-3,6-octanediolNon-specific reduction of one ketone moiety.
Cofactor Regeneration Byproducts from the sacrificial substrateOxidation of the co-substrate used to regenerate NADH.
Experimental Protocol: Enzymatic Reduction

A typical experimental setup involves the following steps:

  • Reaction Mixture Preparation: A buffered aqueous solution containing 2,7-dimethyloctane-3,6-dione, the NADH-specific oxidoreductase, and the NADH cofactor is prepared. A co-substrate and a corresponding dehydrogenase for cofactor regeneration (e.g., glucose and glucose dehydrogenase) are also added.

  • Incubation: The reaction mixture is incubated at a controlled temperature and pH, typically with gentle agitation.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the starting material and the formation of the product.

  • Work-up and Purification: Once the reaction is complete, the product is extracted from the aqueous phase using an organic solvent. The organic extracts are then combined, dried, and the solvent is evaporated. The crude product is purified by column chromatography to separate the desired (3S,6S)-diol from any isomeric byproducts and other impurities.

Enzymatic_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Diketone 2,7-Dimethyloctane-3,6-dione ReactionVessel Bioreactor (Controlled pH, Temp) Diketone->ReactionVessel Enzyme NADH-specific Oxidoreductase Enzyme->ReactionVessel Cofactor NADH & Regeneration System Cofactor->ReactionVessel Extraction Solvent Extraction ReactionVessel->Extraction Purification Column Chromatography Extraction->Purification FinalProduct This compound Purification->FinalProduct Byproducts Isomeric Byproducts Purification->Byproducts

Experimental workflow for the enzymatic synthesis.

Method 2: Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a powerful chemical method for the enantioselective synthesis of vicinal diols from olefins. In the context of producing this compound, a suitable alkene precursor such as (E)-2,7-dimethyl-4-octene would be subjected to dihydroxylation using a catalytic amount of osmium tetroxide in the presence of a chiral ligand.

Byproduct Analysis

The main byproduct in this reaction is the enantiomeric diol, (3R,6R)-2,7-Dimethyl-3,6-octanediol, which arises from the non-selective dihydroxylation of the alkene. The enantiomeric excess (e.e.) of the product is a direct measure of the success of the asymmetric induction by the chiral ligand. Other potential byproducts can result from over-oxidation of the product diol or other side reactions involving the osmium tetroxide catalyst.

Byproduct CategorySpecific ByproductFormation Pathway
Enantiomer (3R,6R)-2,7-Dimethyl-3,6-octanediolDihydroxylation from the less-favored face of the alkene.
Over-oxidation α-Hydroxy ketones, diketonesFurther oxidation of the product diol by the oxidant.
Side Reactions Osmate estersIncomplete hydrolysis of the intermediate osmate ester.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation

A general procedure for this method is as follows:

  • Reaction Setup: A solution of the alkene precursor, (E)-2,7-dimethyl-4-octene, is prepared in a suitable solvent system (e.g., t-butanol/water). The Sharpless AD-mix, containing the osmium catalyst, chiral ligand (e.g., a derivative of dihydroquinidine or dihydroquinine), and a stoichiometric re-oxidant (e.g., potassium ferricyanide), is added.

  • Reaction Execution: The reaction mixture is stirred vigorously at a low temperature (e.g., 0 °C) for a specified period.

  • Quenching and Work-up: The reaction is quenched by the addition of a reducing agent (e.g., sodium sulfite). The product is then extracted into an organic solvent.

  • Purification: The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography to isolate the desired (3S,6S)-diol from its enantiomer and other byproducts.

Dihydroxylation_Logical_Relationship cluster_products Products Alkene (E)-2,7-Dimethyl-4-octene Reaction_Complex Intermediate Osmate Ester Alkene->Reaction_Complex AD_Mix Sharpless AD-Mix (OsO4, Chiral Ligand, Oxidant) AD_Mix->Reaction_Complex Hydrolysis Hydrolysis Reaction_Complex->Hydrolysis Desired_Product (3S,6S)-Diol Hydrolysis->Desired_Product Favored Attack Enantiomeric_Byproduct (3R,6R)-Diol (Enantiomeric Byproduct) Hydrolysis->Enantiomeric_Byproduct Unfavored Attack

Logical relationship in Sharpless dihydroxylation.

Comparative Summary

FeatureEnzymatic ReductionSharpless Asymmetric Dihydroxylation
Starting Material 2,7-Dimethyloctane-3,6-dione(E)-2,7-Dimethyl-4-octene
Primary Byproducts Diastereomers and enantiomerEnantiomer
Key Selectivity Enantioselectivity of the enzymeEnantioselectivity of the chiral ligand
Reaction Conditions Aqueous, mild temperature and pHOrganic/aqueous, low temperature
Reagents Enzyme, cofactor, co-substrateOsmium tetroxide, chiral ligand, re-oxidant
Environmental Impact Generally lowerUse of a toxic heavy metal catalyst

Conclusion

Both the enzymatic reduction and the Sharpless asymmetric dihydroxylation are effective methods for the synthesis of this compound. The choice of method will depend on factors such as the desired level of stereopurity, scalability, cost, and environmental considerations. The enzymatic method offers the potential for very high stereoselectivity with a favorable environmental profile, but is dependent on the availability of a suitable enzyme. The Sharpless dihydroxylation is a more general and widely applicable chemical method, but requires the use of a toxic heavy metal and careful control of reaction conditions to achieve high enantioselectivity and minimize byproducts. A thorough analysis of the byproduct profile is crucial for the selection of the optimal synthetic route and for the development of effective purification strategies to obtain the desired high-purity chiral diol for its applications in research and development.

A Comprehensive Guide to the Cost-Effectiveness of Chiral Synthons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and economical synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. The choice of a chiral synthon strategy can significantly impact the cost, scalability, and sustainability of a drug manufacturing process. This guide provides an objective comparison of the leading methodologies for generating chiral molecules, supported by experimental data, to inform the selection of the most appropriate technique for your research and development needs.

Comparative Analysis of Chiral Synthon Strategies

The primary methods for obtaining enantiomerically pure compounds can be broadly categorized into four main strategies: Chiral Pool Synthesis, Diastereomeric Resolution, Kinetic Resolution (Enzymatic and Chemo-catalytic), and Asymmetric Synthesis. Each approach presents a unique set of advantages and disadvantages in terms of cost, efficiency, and scalability.

Data Presentation: A Quantitative Comparison

The following tables provide a quantitative comparison of key performance indicators for different chiral synthon strategies. The data is compiled from various sources and aims to provide a representative overview for common applications in pharmaceutical synthesis.

Table 1: Performance Comparison of Chiral Amine Synthesis Methods

MethodTypical Yield (%)Enantiomeric Excess (ee%)Catalyst/Resolving Agent LoadingReaction Time
Biocatalytic Transamination 90%[1]>99%[1]5 g/L enzyme[1]48-50 hours[1]
Diastereomeric Resolution <50% (per enantiomer)[1]>99%StoichiometricVariable (days)[1]
Asymmetric Metal Catalysis 90-98%[1]95-99%[1]Low (S/C up to 2000)[1]Variable (hours)[1]

Table 2: Cost Factor Comparison for Chiral Amine Synthesis

MethodRaw Material CostCatalyst/Reagent CostProcess ComplexityScalability
Biocatalytic Transamination Low (e.g., glucose, alanine)High (enzyme cost is a major driver)Moderate (requires buffer and cofactor systems)High
Diastereomeric Resolution ModerateVariable (depends on resolving agent cost)[1]High (multiple crystallization steps)Moderate
Asymmetric Metal Catalysis ModerateHigh (precious metal catalysts and ligands)[1]High (requires inert conditions)High

Table 3: Comparison of Industrial Synthesis Routes for (S)-Ibuprofen

MetricDiastereomeric ResolutionAsymmetric Hydrogenation
Overall Yield ~40-50% (for the desired enantiomer)>97%[2]
Enantiomeric Excess (ee%) >99% (after multiple recrystallizations)>97%[2]
Key Reagents Racemic ibuprofen, chiral amine (e.g., (S)-(-)-α-methylbenzylamine)Prochiral substrate, chiral catalyst (e.g., Ru-BINAP)
Process Mass Intensity (PMI) HighLow
Cost of Goods (COGs) Moderate to HighLow to Moderate (catalyst cost is a key factor)

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthesis methods.

Protocol 1: Diastereomeric Resolution of a Racemic Amine

This protocol provides a general procedure for the resolution of a racemic amine using a chiral acid, such as (+)-tartaric acid, to form diastereomeric salts that can be separated by crystallization.

Materials:

  • Racemic α-methylbenzylamine

  • (+)-Tartaric acid

  • Methanol

  • 50% Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Erlenmeyer flasks

  • Suction filtration apparatus

  • Separatory funnel

Procedure:

  • Salt Formation: In a 250-mL Erlenmeyer flask, dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol. Gentle heating may be required. In a separate flask, add 6.1 mL of racemic α-methylbenzylamine to the tartaric acid solution. An exothermic reaction should be observed.

  • Crystallization: Cork the flask and allow the solution to stand undisturbed at room temperature until the next laboratory period to allow for the crystallization of the diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the crystals by suction filtration and wash them with a small amount of ice-cold methanol.

  • Liberation of the Free Amine: Partially dissolve the collected crystals in 20 mL of water. Slowly add 3-4 mL of 50% NaOH solution until the salt is completely dissolved and the solution is basic.

  • Extraction: Cool the solution to room temperature and extract the liberated amine using a separatory funnel with three 10 mL portions of diethyl ether.

  • Drying and Evaporation: Dry the combined ether extracts with a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the ether to obtain the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess of the resolved amine using chiral HPLC or by measuring the specific rotation.

Protocol 2: Noyori Asymmetric Hydrogenation of a Ketone

This protocol describes the asymmetric hydrogenation of a ketone using a Ru-BINAP catalyst to produce a chiral alcohol.

Materials:

  • Acetylacetone

  • Ethanol (EtOH)

  • RuCl₂[(R)-BINAP] catalyst

  • Nitrogen (N₂) and Hydrogen (H₂) gas

  • Schlenk flask

  • Parr bomb or similar high-pressure reactor

  • Glovebox

  • Short-path distillation apparatus

Procedure:

  • Preparation: Charge a Schlenk flask with acetylacetone (315 mmol) and 32.3 mL of EtOH. Sparge the solution with N₂ for 1 hour to remove dissolved oxygen.

  • Catalyst Addition: In a N₂-filled glovebox, transfer the substrate solution to a glass jar and add RuCl₂[(R)-BINAP] (0.1 mol%).

  • Reaction Setup: Place the glass jar containing the reaction mixture into a Parr bomb. Seal the bomb and remove it from the glovebox.

  • Hydrogenation: Purge the bomb with H₂ gas and then pressurize to 1100 psi. Place the bomb in an oil bath at 30°C and stir the reaction for 6 days.

  • Work-up: After the reaction is complete, carefully release the pressure. Concentrate the reaction mixture in vacuo.

  • Purification: Purify the product by distillation using a short-path distillation head under reduced pressure.

  • Analysis: Determine the yield and enantiomeric excess of the chiral alcohol product by chiral GC or HPLC.

Mandatory Visualizations

Decision-Making Flowchart for Chiral Synthon Strategy Selection

The selection of an optimal chiral synthesis strategy is a multi-faceted decision that depends on factors such as the stage of development, scale of production, and the inherent properties of the target molecule. The following flowchart provides a logical framework for navigating this decision-making process.

G Decision-Making Flowchart for Chiral Synthon Strategy Selection start Start: Define Target Molecule and Project Goals scale Scale of Synthesis? start->scale chiral_pool_check Is a suitable starting material available from the chiral pool? scale->chiral_pool_check Large Scale racemic_synthesis Synthesize Racemic Mixture scale->racemic_synthesis Lab/Pilot Scale chiral_pool Chiral Pool Synthesis (Cost-effective for specific targets) chiral_pool_check->chiral_pool Yes chiral_pool_check->racemic_synthesis No cost_pmi_analysis Perform Cost and PMI Analysis chiral_pool->cost_pmi_analysis resolution_vs_asymmetric Resolution or Asymmetric Synthesis? racemic_synthesis->resolution_vs_asymmetric resolution Diastereomeric/Kinetic Resolution resolution_vs_asymmetric->resolution Existing robust resolution method asymmetric Asymmetric Synthesis (e.g., Hydrogenation, Biocatalysis) resolution_vs_asymmetric->asymmetric High atom economy and low PMI desired resolution->cost_pmi_analysis asymmetric->cost_pmi_analysis final_decision Final Strategy Selection cost_pmi_analysis->final_decision

Caption: A flowchart to guide the selection of a cost-effective chiral synthesis strategy.

General Experimental Workflow for Comparing Chiral Synthesis Routes

A systematic approach is crucial for objectively evaluating and comparing different chiral synthesis methodologies. The following workflow outlines the key steps from initial route scouting to final cost analysis.

G Experimental Workflow for Comparing Chiral Synthesis Routes cluster_0 Route Scouting & Feasibility cluster_1 Process Optimization cluster_2 Techno-Economic Analysis a1 Literature & Patent Search a2 Identify Potential Routes (e.g., Resolution, Asymmetric Synthesis) a1->a2 a3 Initial Lab-Scale Experiments a2->a3 b1 Optimize Reaction Conditions (Temp, Solvent, Catalyst Loading) a3->b1 b2 Develop Analytical Methods (Yield, ee%) b1->b2 b3 Scale-up Studies (Gram to Kilo) b2->b3 c1 Calculate Process Mass Intensity (PMI) b3->c1 c2 Cost of Goods (COGs) Analysis (Raw Materials, Catalyst, Solvents) c1->c2 c3 Compare Routes based on Cost, Yield, and Sustainability c2->c3 D D c3->D Select Optimal Route

Caption: A workflow for the systematic evaluation of different chiral synthesis routes.

Simplified Synthetic Pathway for (S)-Ibuprofen via Asymmetric Hydrogenation

Asymmetric hydrogenation represents a highly efficient and atom-economical approach to producing enantiomerically pure compounds like (S)-ibuprofen.

G Simplified Synthetic Pathway for (S)-Ibuprofen A Isobutylbenzene B Friedel-Crafts Acylation A->B Acetic Anhydride, HF C Prochiral Ketone Intermediate B->C D Asymmetric Hydrogenation (Ru-BINAP, H2) C->D E (S)-Alcohol Intermediate D->E F Oxidation E->F [O] G (S)-Ibuprofen F->G

Caption: An efficient three-step synthesis of (S)-Ibuprofen using asymmetric hydrogenation.

References

Safety Operating Guide

Proper Disposal of (3S,6S)-2,7-Dimethyl-3,6-octanediol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides detailed, step-by-step procedures for the proper disposal of (3S,6S)-2,7-Dimethyl-3,6-octanediol, a non-halogenated organic diol, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is known to cause serious eye irritation and is harmful to aquatic life. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a laboratory coat, must be worn at all times. All handling of this chemical, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Disposal Protocol: A Step-by-Step Approach

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]

Step 1: Waste Identification and Segregation

  • Identify as Hazardous Waste: Due to its potential environmental harm and irritant properties, this compound is classified as hazardous waste.[1][3]

  • Segregate Waste Streams: This compound is a non-halogenated organic solvent. It is critical to collect it in a waste container specifically designated for non-halogenated organic waste.[4] Do not mix it with halogenated solvents, as this can complicate and increase the cost of disposal. Keep it separate from other incompatible waste types such as acids, bases, and oxidizers.[4]

Step 2: Containerization

  • Select an Appropriate Container: Use a clean, leak-proof container made of a material compatible with organic alcohols. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, tight-fitting screw cap.[4]

  • Leave Headspace: Do not fill the container to the brim. Leave at least 10% headspace to allow for vapor expansion.[4]

Step 3: Labeling

  • Properly Label the Container: As soon as the first drop of waste is added, the container must be labeled. The label should be clear, legible, and securely affixed.

  • Required Information: The label must include:

    • The words "Hazardous Waste".[3][4]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3]

    • A clear indication of the hazards (e.g., "Irritant," "Harmful to Aquatic Life").

    • The date when the waste was first added to the container.[4]

    • The name and contact information of the generating laboratory or researcher.

Step 4: Storage

  • Designated Storage Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[4] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: The SAA should have secondary containment, such as a chemically resistant tray, to contain any potential leaks or spills.

  • Regular Inspections: Periodically inspect the waste container for any signs of leakage, corrosion, or deterioration.

Step 5: Disposal

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[5]

  • Follow Institutional Procedures: Adhere to all institutional and local regulations regarding hazardous waste disposal.

Quantitative Data Summary

For quick reference, the following table summarizes key information for this compound.

PropertyValueReference
CAS Number 129705-30-2ChemScene
Molecular Formula C₁₀H₂₂O₂ChemScene
Molecular Weight 174.28 g/mol ChemScene
Appearance SolidInferred from handling instructions
Hazards Serious eye irritation, Harmful to aquatic life

Experimental Protocol for Waste Segregation

To ensure proper segregation, the following protocol should be implemented in the laboratory:

  • Establish Designated Waste Containers: Clearly label separate waste containers for "Non-Halogenated Organic Waste," "Halogenated Organic Waste," "Aqueous Waste," "Solid Chemical Waste," and any other waste streams generated in the lab.

  • Train Laboratory Personnel: All personnel who handle chemicals must be trained on the proper waste segregation procedures. This training should be documented.

  • Visual Confirmation: Before adding waste to a container, visually confirm the label to ensure it is the correct waste stream.

  • Maintain a Waste Log: For mixed waste containers, maintain a log of all chemicals and their approximate quantities added to the container. This information is crucial for proper disposal.

  • Review and Update: Periodically review the waste segregation protocol to ensure it is effective and compliant with current regulations.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal start Identify Waste This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as Non-Halogenated Organic Waste ppe->segregate containerize Use Labeled, Compatible Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end_disposal Professional Hazardous Waste Disposal contact_ehs->end_disposal

Caption: Disposal workflow for this compound.

WasteSegregationLogic rect_node rect_node is_halogenated Is the waste halogenated? halogenated_bin Halogenated Organic Waste is_halogenated->halogenated_bin Yes non_halogenated_bin Non-Halogenated Organic Waste is_halogenated->non_halogenated_bin No is_organic Is the waste organic? is_organic->is_halogenated is_solid Is the waste a solid? is_organic->is_solid No aqueous_bin Aqueous Waste is_solid->aqueous_bin No solid_bin Solid Chemical Waste is_solid->solid_bin Yes

Caption: Decision tree for laboratory chemical waste segregation.

References

Personal protective equipment for handling (3S,6S)-2,7-Dimethyl-3,6-octanediol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (3S,6S)-2,7-Dimethyl-3,6-octanediol.

Personal Protective Equipment (PPE)

The selection of appropriate personal protective equipment is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale & Best Practices
Eye and Face Protection Chemical safety goggles and/or a full-face shield.Protects against splashes and potential eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact and irritation.[1] It is crucial to inspect gloves for any signs of degradation or perforation before use.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.Provides a barrier against accidental skin exposure.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if aerosols are generated or ventilation is inadequate.Minimizes the risk of inhaling vapors or mists.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.

Handling and Storage:

  • Engineering Controls: Handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood.[1]

  • Safe Handling Practices: Avoid direct contact with skin and eyes.[2] Prevent the formation of dust or aerosols. Wash hands thoroughly after handling.[1]

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep away from strong oxidizing agents.[1]

Spill Management:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as outlined above.

  • Absorb the spill with an inert, non-combustible material such as sand or vermiculite.

  • Collect the absorbed material into a suitable container for disposal.

Disposal:

  • Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations.

  • Do not allow the chemical to enter drains or waterways.

  • Consult with your institution's EHS department for specific disposal protocols.[1]

Logical Workflow for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_implementation Implementation & Review A Review available safety data (SDS for related compounds) B Identify potential routes of exposure (inhalation, skin, eyes) A->B C Evaluate the experimental procedure (e.g., heating, agitation) B->C D Eye Protection: Chemical Goggles / Face Shield C->D E Hand Protection: Chemical-Resistant Gloves C->E F Body Protection: Laboratory Coat C->F G Respiratory Protection: (If ventilation is inadequate) C->G H Inspect PPE before use F->H I Ensure proper fit and use of PPE H->I J Review and update PPE selection based on changing conditions I->J

Caption: Workflow for Hazard Assessment and PPE Selection for Handling this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(3S,6S)-2,7-Dimethyl-3,6-octanediol
Reactant of Route 2
(3S,6S)-2,7-Dimethyl-3,6-octanediol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.